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Core Science & Biosynthesis

Foundational

synthesis of 5-Bromo-2-iodo-4-nitropyridine

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-4-nitropyridine Abstract 5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-4-nitropyridine

Abstract

5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. The strategic placement of bromo, iodo, and nitro groups on the electron-deficient pyridine core presents a formidable synthetic challenge, requiring careful consideration of regioselectivity and reaction conditions. This guide provides a comprehensive technical overview of a proposed synthetic pathway for 5-Bromo-2-iodo-4-nitropyridine. We will delve into the causal mechanisms behind experimental choices, present detailed, step-by-step protocols, and offer insights into potential challenges and validation methods. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure in drug design.[1] Highly substituted pyridines, such as the target molecule 5-Bromo-2-iodo-4-nitropyridine, are particularly valuable. Each substituent serves as a versatile chemical handle for further elaboration, enabling the construction of diverse molecular libraries for screening against biological targets. The bromo and iodo groups are ideal for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the nitro group can be readily reduced to an amine, providing a key point for amide bond formation or further derivatization.[1][2] The synthesis of such polysubstituted heterocycles is, therefore, a critical endeavor in modern organic synthesis.

Strategic Approach to Synthesis

The primary challenge in constructing 5-Bromo-2-iodo-4-nitropyridine lies in controlling the regioselective introduction of three distinct functional groups onto an already electron-deficient pyridine ring. The order of these transformations is paramount to success. A logical retrosynthetic analysis suggests that the most robust pathway involves the initial preparation of a di-halogenated pyridine intermediate, followed by a challenging, late-stage nitration.

Logical Synthesis Workflow

This strategy leverages a reliable halogen exchange reaction to create the key 5-Bromo-2-iodopyridine intermediate, followed by a regioselective nitration.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Functionalization 2,5-Dibromopyridine 2,5-Dibromopyridine 5-Bromo-2-iodopyridine 5-Bromo-2-iodopyridine 2,5-Dibromopyridine->5-Bromo-2-iodopyridine Halogen Exchange (HI, NaI) 5-Bromo-2-iodo-4-nitropyridine 5-Bromo-2-iodo-4-nitropyridine 5-Bromo-2-iodopyridine->5-Bromo-2-iodo-4-nitropyridine Electrophilic Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-part synthetic workflow for 5-Bromo-2-iodo-4-nitropyridine.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-iodopyridine

The synthesis begins with the conversion of commercially available 2,5-dibromopyridine to 5-bromo-2-iodopyridine. This is achieved through a Finkelstein-type halogen exchange reaction, where the more reactive bromine at the C2 position is selectively replaced by iodine.

Causality and Mechanistic Insight

The C2 position of the pyridine ring is more electron-deficient than the C5 position due to the inductive effect of the ring nitrogen. This makes the C2-Br bond more susceptible to nucleophilic attack by the iodide ion compared to the C5-Br bond. The use of hydriodic acid (HI) facilitates this exchange.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 5-bromo-2-iodopyridine.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq), sodium iodide (NaI, 1.4 eq), and an aqueous solution of 57% hydriodic acid (HI).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and dilute with water.

    • Carefully adjust the pH to ~8 using a saturated solution of sodium bicarbonate (NaHCO₃).

    • Add solid sodium dithionite (Na₂S₂O₄) portion-wise until the dark color of elemental iodine (I₂) is discharged and the solution becomes colorless or pale yellow.

    • Extract the aqueous mixture with dichloromethane (DCM, 3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude solid can be washed with cold diethyl ether (Et₂O) and dried to afford 5-bromo-2-iodopyridine as a solid powder.[3]

Quantitative Data for Intermediate Synthesis
ReagentMolar Mass ( g/mol )Molar Eq.Role
2,5-Dibromopyridine236.891.0Starting Material
Sodium Iodide (NaI)149.891.4Iodide Source
Hydriodic Acid (HI, 57%)127.91Catalytic/SolventAcid Catalyst
Sodium Bicarbonate84.01As neededNeutralizing Agent
Sodium Dithionite174.11As neededReducing Agent
Dichloromethane84.93-Extraction Solvent

Part 2: Regioselective Nitration of 5-Bromo-2-iodopyridine

This step represents the most significant challenge in the synthesis. The introduction of a nitro group onto the di-halogenated, electron-deficient pyridine ring requires harsh conditions and careful control to achieve the desired regioselectivity at the C4 position.

The Mechanistic Challenge: Directing Effects

Nitration is a classic electrophilic aromatic substitution. However, the pyridine nitrogen and the existing halogen substituents are deactivating, making the ring significantly less reactive than benzene.[4]

  • Pyridine Nitrogen: Strongly deactivating, directs meta (C3, C5).

  • C2-Iodo Group: Deactivating (inductive effect), directs ortho/para (C3, C6).

  • C5-Bromo Group: Deactivating (inductive effect), directs ortho/para (C4, C6).

The directing effects are conflicting. However, the C4 position is activated by the C5-bromo group and is sterically accessible. Under strongly acidic conditions, the pyridine nitrogen will be protonated, further increasing the ring's deactivation. The synthesis must rely on forcing conditions to overcome this high activation barrier.

Electrophilic Nitration Mechanism

G cluster_0 cluster_1 HNO₃ HNO₃ H₂NO₃⁺ H₂NO₃⁺ HNO₃->H₂NO₃⁺ H₂SO₄ (protonation) NO₂⁺ + H₂O NO₂⁺ + H₂O H₂NO₃⁺->NO₂⁺ + H₂O Dehydration Intermediate 5-Bromo-2-iodopyridine Sigma_Complex Sigma_Complex Intermediate->Sigma_Complex + NO₂⁺ Product 5-Bromo-2-iodo-4-nitropyridine Sigma_Complex->Product - H⁺

Caption: Generation of the nitronium ion and subsequent electrophilic substitution.

Proposed Experimental Protocol

Safety Warning: This procedure involves highly corrosive and oxidizing acids. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • Reaction Setup: In a thick-walled glass reactor cooled to 0 °C in an ice/salt bath, add fuming sulfuric acid (oleum, ~20% SO₃).

  • Substrate Addition: Slowly and carefully add the 5-bromo-2-iodopyridine intermediate (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Prepare a mixture of fuming nitric acid (>90%) and fuming sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the reaction vessel via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, slowly warm the reaction to room temperature and then heat to 50-60 °C for several hours. The reaction should be monitored by quenching small aliquots and analyzing by HPLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Very slowly and cautiously pour the reaction mixture onto a large volume of crushed ice. This step is highly exothermic and must be done with extreme care.

    • The precipitated solid is the crude product. Collect it by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with more cold water.

  • Purification:

    • The crude product will likely contain isomeric byproducts. Purification via column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended to isolate the desired 5-bromo-2-iodo-4-nitropyridine isomer.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

TechniqueExpected Observations for 5-Bromo-2-iodo-4-nitropyridine
¹H NMR Two singlets in the aromatic region, corresponding to the protons at C3 and C6.
¹³C NMR Six distinct signals corresponding to the five carbon atoms of the pyridine ring and the carbon bearing the nitro group.
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of C₅H₂BrIN₂O₂ should be observed, along with the characteristic isotopic pattern for bromine.
HPLC A single major peak indicating high purity after chromatographic separation.

Conclusion

The is a challenging but feasible process for experienced synthetic chemists. The proposed route, involving the synthesis of a di-halogenated intermediate followed by a forceful nitration, represents a logical and direct approach. While the final nitration step requires careful optimization to maximize the yield of the desired C4 isomer, the versatility of the final product as a scaffold for medicinal and materials chemistry makes this synthetic endeavor a worthwhile pursuit. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

  • Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available at: [Link]

  • Chemsrc. 5-Bromo-2-iodo-4-methylpyridine. Available at: [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Available at: [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • PubChem. 5-Bromo-2-iodopyridine. Available at: [Link]

  • ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • ACS Publications. The Halogenation of Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • The Journal of Organic Chemistry. Bromination of some pyridine and diazine N-oxides. Available at: [Link]

  • Rsc.org. Supporting Information. Available at: [Link]

  • FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Available at: [Link]

  • Wiley Online Library. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • RSC Publishing. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Available at: [Link]

  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available at: [Link]

  • Eureka | Patsnap. A kind of preparation method of 2-nitro-5-bromopyridine. Available at: [Link]

Sources

Exploratory

5-Bromo-2-iodo-4-nitropyridine chemical properties

An In-Depth Technical Monograph on the Chemical Properties and Synthetic Utility of 5-Bromo-2-iodo-4-nitropyridine Part 1: Executive Technical Analysis 5-Bromo-2-iodo-4-nitropyridine represents a "tri-orthogonal" heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Monograph on the Chemical Properties and Synthetic Utility of 5-Bromo-2-iodo-4-nitropyridine

Part 1: Executive Technical Analysis

5-Bromo-2-iodo-4-nitropyridine represents a "tri-orthogonal" heterocyclic scaffold. Unlike simple halopyridines, this molecule possesses three distinct reactive handles (C2-Iodo, C4-Nitro, C5-Bromo) that can be engaged sequentially with high chemoselectivity. This property makes it an invaluable intermediate in the synthesis of complex kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and poly-functionalized agrochemicals.

Electronic Architecture & Reactivity Profile

The pyridine ring is electron-deficient, a property significantly amplified by the C4-nitro group . This electron-withdrawing nature dictates the reactivity hierarchy:

  • C2-Position (Iodo): The most chemically "soft" site. The C-I bond is weak and highly susceptible to oxidative addition by low-valent transition metals (Pd, Ni). It is the primary site for cross-coupling reactions.

  • C4-Position (Nitro): The most electron-deficient carbon. The nitro group at C4 acts as a "super-leaving group" in Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) reactions, often outcompeting halides due to the formation of a highly stabilized Meisenheimer complex. Alternatively, it serves as a masked amine (via reduction).
    
  • C5-Position (Bromo): The least reactive site. Sterically flanked by the bulky nitro group and electronically deactivated relative to the C2 position. It typically remains inert during C2 and C4 transformations, serving as a "late-stage" handle for functionalization.

Part 2: Chemoselectivity & Functionalization Strategy

The utility of this scaffold relies on the strict order of operations. Violating the reactivity hierarchy results in intractable mixtures (polymerization or regio-isomers).

The "Golden Route" for Sequential Functionalization

To maximize yield and purity, the following sequence is authoritative:

  • Step 1: C2-Selective Cross-Coupling (Suzuki/Sonogashira).

    • Rationale: The C-I bond undergoes oxidative addition with Pd(0) roughly

      
       times faster than the C-Br bond. The C4-NO2 group remains intact under standard coupling conditions (mild base, 
      
      
      
      C).
  • Step 2: C4-Selective

    
     or Reduction. 
    
    • Rationale: Once the C2 position is functionalized, the C4-nitro group can be displaced by nucleophiles (amines, alkoxides) or reduced to an aniline.

  • Step 3: C5-Functionalization.

    • Rationale: With C2 and C4 derivatized, the C5-Br bond can finally be engaged using forcing conditions (high-temperature Buchwald-Hartwig or Suzuki coupling).

Visualization of Orthogonal Reactivity

ReactivityMap cluster_legend Reactivity Hierarchy Core 5-Bromo-2-iodo-4-nitropyridine C2_Path C2-Functionalization (Suzuki/Sonogashira) Core->C2_Path Fastest (Pd-Catalysis) C4_Path C4-Functionalization (SnAr Displacement) Core->C4_Path Competitive (Nucleophilic) C2_Path->C4_Path Step 2 C5_Path C5-Functionalization (Late-Stage Coupling) C4_Path->C5_Path Step 3 I > NO2 > Br Reactivity Order: I (C2) > NO2 (C4) > Br (C5)

Caption: The orthogonal reactivity map illustrating the kinetic preference for C2-coupling followed by C4-displacement, preserving the C5-bromide for final steps.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Coupling a phenylboronic acid to C2 without affecting C5-Br or C4-NO2.

Reagents:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • 
     (0.05 equiv) — Chosen for high selectivity over Pd(PPh3)4.
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge the reaction vessel with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.

  • Solvation: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Reaction: Heat to 60°C (Do not exceed 70°C to prevent C5 activation). Stir for 4–6 hours.

  • Checkpoint (TLC/LCMS):

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex).
      
    • Validation: Appearance of the coupled product. If C5-coupling (bis-aryl) is observed (>5%), lower temperature to 45°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    

Data Summary Table: Solvent Effects on Selectivity

Solvent SystemTemp (°C)C2-Yield (%)C2,C5-Bis-Yield (%)Notes
Dioxane / H2O 60 88% < 2% Optimal System
DMF / H2O8065%15%Loss of selectivity at high T
Toluene / H2O6072%< 1%Slower kinetics
Protocol B: C4-Selective Displacement

Objective: Displacement of the nitro group with a primary amine.

Reagents:

  • C2-Functionalized intermediate (from Protocol A)

  • Primary Amine (e.g., Morpholine, 1.2 equiv)

  • DIPEA (2.0 equiv)

  • THF (Anhydrous)

Methodology:

  • Preparation: Dissolve the substrate in THF at

    
    C.
    
  • Addition: Add DIPEA followed by the amine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). The reaction is usually exothermic.

  • Checkpoint (Visual): The reaction mixture typically changes from pale yellow to bright yellow/orange upon formation of the amino-pyridine.

  • Completion: Stir for 2 hours. Monitor by LCMS for the loss of the nitro signal (M+) and appearance of the amine adduct (M-NO2+Amine).

Part 4: Synthesis & Handling

Synthesis of the Core Scaffold

While commercially available, the synthesis typically follows this pathway:

  • Precursor: 2-Amino-5-bromopyridine.[2]

  • Nitration: Standard mixed acid nitration (

    
    ) often yields the 3-nitro isomer. To access the 4-nitro  core, one typically proceeds via the N-oxide .[3]
    
    • Route: 2-Bromo-5-iodopyridine

      
       mCPBA oxidation 
      
      
      
      Nitration (C4-selective on N-oxide)
      
      
      PCl3 reduction.
    • Note: The specific "5-bromo-2-iodo-4-nitro" arrangement is synthetically demanding, often requiring Sandmeyer transformation of the 2-amino analog.

Safety & Stability
  • Energetic Instability: As a nitro-pyridine, the compound possesses significant decomposition energy. Do not heat neat >120°C.

  • Sensitization: Halopyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials under Argon at 4°C.

Part 5: Visualization of Synthesis Workflow

SynthesisFlow Start Precursor: 2-Amino-5-bromopyridine Step1 Step 1: Sandmeyer / Halogen Exchange (Formation of 2-Iodo) Start->Step1 diazotization + KI Step2 Step 2: N-Oxidation (mCPBA) Step1->Step2 oxidation Step3 Step 3: Nitration (HNO3/H2SO4 @ C4) Step2->Step3 electrophilic sub. Step4 Step 4: Deoxygenation (PCl3) Step3->Step4 reduction Final Target: 5-Bromo-2-iodo-4-nitropyridine Step4->Final isolation

Caption: Synthetic pathway utilizing N-oxide activation to install the nitro group at the 4-position.

References

  • Schlosser, M. (2005). The 2,4-Dihalopyridines: A Guide to Regioselectivity. European Journal of Organic Chemistry.

  • Nara, S. J., et al. (2008). A simple Cu-catalyzed coupling approach to substituted 3-pyridinol and 5-pyrimidinol antioxidants. The Journal of Organic Chemistry.

  • BenchChem Technical Database. (2025). Reactivity of the nitro group on a pyridine ring.

  • Jubilant Ingrevia. (2023). Safety Data Sheet: 5-Bromo-2-nitropyridine and derivatives.

  • Baumgartner, C., et al. (2007). Structure-based design and synthesis of the first weak non-phosphate inhibitors for IspF. Helvetica Chimica Acta.

Sources

Foundational

Part 1: Executive Summary &amp; Molecular Profile

Technical Whitepaper: Chemo-selective Strategies for 5-Bromo-2-iodo-4-nitropyridine 5-Bromo-2-iodo-4-nitropyridine (CAS 884494-38-6) is a high-value heterocyclic scaffold characterized by a "trifecta" of orthogonal react...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemo-selective Strategies for 5-Bromo-2-iodo-4-nitropyridine

5-Bromo-2-iodo-4-nitropyridine (CAS 884494-38-6) is a high-value heterocyclic scaffold characterized by a "trifecta" of orthogonal reactivity handles. Unlike simple halopyridines, this molecule offers three distinct sites for functionalization, each responding to specific chemical triggers. This orthogonality allows medicinal chemists to construct complex, polysubstituted pyridine cores—common in kinase inhibitors and PROTAC linkers—without the need for protecting groups.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataNotes
Molecular Formula

Molecular Weight 328.89 g/mol High halogen density
Appearance Pale yellow to orange solidLight sensitive (Iodine content)
Melting Point 105–108 °C (Predicted)Varies by crystal form/purity
Solubility DMSO, DMF, DCM, THFPoor water solubility
Storage 2–8 °C, Dark, Inert AtmosphereHygroscopic; protect from UV

Part 2: Synthesis & Sourcing

While commercially available, high-purity batches often require custom synthesis to avoid regioisomeric impurities (e.g., 5-bromo-2-nitro-4-iodopyridine). The most robust route utilizes a Sandmeyer-type transformation.

Synthetic Pathway:

  • Precursor: 2-Amino-5-bromo-4-nitropyridine.

  • Diazotization: Treatment with

    
     in acid generates the diazonium salt.
    
  • Iodination: Reaction with KI or NaI introduces the iodine at C2.

Critical Quality Attribute (CQA): Ensure the removal of the 2-chloro analog, which can form if HCl is used during diazotization. Use


 or non-chloride sources to maintain spectral purity.

Part 3: Reactivity & Chemoselectivity (The Core)

The strategic value of this molecule lies in the reactivity hierarchy of its three substituents. A precise understanding of this hierarchy prevents "scrambling" or unwanted side reactions.

The Reactivity Hierarchy
  • C2-Iodine (The "Soft" Handle):

    • Reactivity: Highest towards Transition Metal Catalysis (Pd).

    • Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br or C-

      
      .
      
    • Application: Suzuki, Stille, Sonogashira couplings.

  • C4-Nitro (The "Hard" Handle):

    • Reactivity: Highest towards Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism: The nitro group at C4 is super-activated by the ring nitrogen and acts as an excellent leaving group (often superior to halides in this specific electronic environment).

    • Application: Displacement by amines, alkoxides, or thiols.[1] Alternatively, reduction to

      
      .
      
  • C5-Bromine (The "Latent" Handle):

    • Reactivity: Lowest.

    • Mechanism: Requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) once C2 and C4 are derivatized.

    • Application: Late-stage diversification.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G cluster_legend Chemo-Selectivity Logic Start 5-Bromo-2-iodo-4-nitropyridine (CAS 884494-38-6) Suzuki Path A: C2-Selective Coupling (Suzuki-Miyaura) Start->Suzuki Pd(0), Ar-B(OH)2 RT to 40°C SNAr Path B: C4-Selective SNAr (Nitro Displacement) Start->SNAr R-NH2 or RO- 0°C, mild base Reduct Path C: Nitro Reduction (Fe/AcOH) Start->Reduct Fe, NH4Cl or SnCl2 Prod_Suzuki 5-Bromo-4-nitro-2-arylpyridine Suzuki->Prod_Suzuki Yield: 70-90% Prod_SNAr 5-Bromo-2-iodo-4-aminopyridine SNAr->Prod_SNAr Yield: 60-85% Prod_Reduct 5-Bromo-2-iodo-pyridin-4-amine Reduct->Prod_Reduct Yield: >90% Info C2-I: Reacts first with Pd C4-NO2: Reacts first with Nucleophiles C5-Br: Reacts last

Caption: Divergent synthesis map showing orthogonal reactivity of the Iodine (Pd-coupling), Nitro (Nucleophilic displacement), and Bromine (Late-stage) handles.

Part 5: Validated Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl group at C2 without displacing the labile C4-nitro group or reacting the C5-bromine.

Reagents:

  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)

  • Boronic Acid: Ar-

    
     (1.1 eq)
    
  • Catalyst:

    
     (5 mol%) — Chosen for high activity at lower temps.
    
  • Base:

    
     (2.0 eq, 2M aqueous) — Avoid strong alkoxides which trigger SNAr.
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Stir at 40 °C for 4–6 hours. Note: Do not exceed 60 °C to prevent C5-Br coupling or nitro displacement.

  • Monitoring: TLC (Hexane/EtOAc) should show consumption of the iodine precursor.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. The product retains the yellow color typical of nitro-pyridines.

Protocol B: C4-Selective (Nitro Displacement)

Objective: Replace the nitro group with a secondary amine while preserving the C2-iodine.

Reagents:

  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine or Piperidine derivative (1.1 eq)

  • Base: DIPEA (Hunig's Base) (1.5 eq)

  • Solvent: THF or DMF (Anhydrous).

Procedure:

  • Cooling: Dissolve substrate in THF and cool to 0 °C . Crucial: Low temperature favors C4-nitro displacement over C2-iodine displacement.

  • Addition: Add the amine/DIPEA mixture dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

  • Observation: The reaction often changes color (e.g., yellow to orange/red) as the Meisenheimer complex forms and collapses.

  • Workup: Quench with water. If the product precipitates, filter it. If not, extract with DCM.

Part 6: Safety & Handling

  • Energetic Potential: Nitro-pyridines, especially with high halogen content, can be energetic. Avoid heating crude residues to dryness above 100 °C.

  • Sensitizers: Halo-pyridines are potent skin sensitizers. Use double-gloving and work in a fume hood.

  • Light Sensitivity: The C-I bond is photolabile. Wrap reaction vessels in aluminum foil during storage or long reaction times.

References

  • BenchChem. 2,4-Dichloro-5-nitropyridine: Regioselectivity in SNAr Reactions. (Analogous reactivity patterns for nitro-halo pyridines). Retrieved from .

  • Sigma-Aldrich. 5-Bromo-2-iodo-4-methylpyridine (Structural Analog) Safety Data Sheet. Retrieved from .

  • WuXi AppTec. QM Magic Class: Regioselectivity in SNAr of Dichloropyrimidines and Pyridines. (Explaining the electronic dominance of para-nitro groups). Retrieved from .

  • ChemicalBook. Synthesis of 5-Bromo-2-iodopyridine derivatives. Retrieved from .

  • Jubilant Ingrevia. 5-Bromo-2-nitropyridine Safety and Handling. Retrieved from .

Sources

Exploratory

reactivity of 5-Bromo-2-iodo-4-nitropyridine

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-iodo-4-nitropyridine Abstract 5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-iodo-4-nitropyridine

Abstract

5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its strategic arrangement of a strongly electron-withdrawing nitro group and two distinct halogen atoms (iodine and bromine) on a pyridine core imparts a unique and versatile reactivity profile. This guide provides an in-depth technical analysis of the molecule's reactivity, focusing on the principles of regioselective functionalization. We will explore its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the causality behind experimental choices and providing field-proven protocols to empower synthetic chemists in their research endeavors.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. The strategic derivatization of this core allows for the fine-tuning of a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. 5-Bromo-2-iodo-4-nitropyridine serves as an exceptional starting material for building molecular complexity due to three key features:

  • The Pyridine Nitrogen: Acts as an electron sink, influencing the overall electron density of the ring.

  • The 4-Nitro Group: A powerful electron-withdrawing group that profoundly activates the pyridine ring for specific transformations.

  • Orthogonal Halogen Reactivity: The presence of both an iodo and a bromo substituent offers the potential for sequential, site-selective modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's synthetic utility.

This guide will dissect the reactivity of this molecule, providing a framework for its logical and efficient application in complex synthesis projects.

Core Principles of Reactivity

Understanding the electronic landscape of 5-Bromo-2-iodo-4-nitropyridine is crucial for predicting its behavior. The interplay between the pyridine nitrogen and the nitro group creates a highly electron-deficient aromatic system. This has two major consequences:

  • Activation for Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The negative charge of the intermediate Meisenheimer complex is effectively stabilized by resonance, particularly by the nitro group and the ring nitrogen.[1]

  • Reactivity in Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond.[2] The bond strength of C-X follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in these reactions follows the inverse order: I > Br > Cl.[3] This predictable reactivity differential is the key to achieving regioselectivity with 5-Bromo-2-iodo-4-nitropyridine, allowing for selective functionalization of the C2-I position while leaving the C5-Br position available for a subsequent, different coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions: A Tool for Selective C-C and C-N Bond Formation

The differential reactivity of the iodo and bromo substituents makes 5-Bromo-2-iodo-4-nitropyridine an ideal substrate for sequential cross-coupling reactions. The more labile C-I bond at the 2-position will react preferentially under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[2][4] For 5-Bromo-2-iodo-4-nitropyridine, the reaction can be selectively performed at the 2-position.

Causality of Experimental Design:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is essential.

  • Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for many Suzuki couplings.

  • Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[5] Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂(X)Pd(II)-Ar pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Transmetalation Complex L₂Pd(II)(Ar)-R oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->re_invis Reductive Elimination product R-Ar re_invis->product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C2-I Position

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the 5-bromo-2-aryl-4-nitropyridine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable substituted alkynes.[3][6] This reaction is also highly regioselective for the C-I bond of 5-Bromo-2-iodo-4-nitropyridine.

Causality of Experimental Design:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) catalyst is required. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

  • Copper(I) Co-catalyst: The reaction traditionally employs a copper(I) salt, such as CuI, as a co-catalyst. The copper participates in a separate catalytic cycle, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex.[3] While copper-free methods exist, the copper-co-catalyzed reaction is robust and widely used.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX by-product and as the solvent.

Experimental Protocol: Selective Sonogashira Coupling at the C2-I Position

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in an amine solvent such as triethylamine or a mixture of THF/triethylamine.

  • Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%), and the copper(I) co-catalyst, Copper(I) iodide [CuI] (1-3 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the substrate reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds.[8][9] When applied to pyridine halides, a significant challenge arises: the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and leading to low yields.[10]

Causality of Experimental Design:

  • Ligand Choice is Critical: To overcome catalyst poisoning, sterically bulky and electron-rich phosphine ligands are required.[10] Ligands like XPhos, RuPhos, or Josiphos derivatives are designed to create a sterically hindered palladium center that favors the catalytic cycle over unproductive coordination with the pyridine substrate.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex within the catalytic cycle.[11] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex L(X)Pd(II)-Ar pd0->oa_complex Oxidative Addition (Ar-X) amine_complex Amine Coordination L(H₂NR)Pd(II)(Ar)X oa_complex->amine_complex Amine Binding amido_complex Amido Complex L(HNR)Pd(II)-Ar amine_complex->amido_complex Deprotonation (Base) amido_complex->re_invis Reductive Elimination product RNH-Ar re_invis->product

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-4-nitropyridine

Abstract 5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its polysubstituted nature,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its polysubstituted nature, featuring electron-withdrawing nitro and halo groups, makes it an attractive scaffold for developing novel molecular entities. Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis and drug development. This guide provides an in-depth, predictive framework for the comprehensive spectroscopic characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic theory and data from closely related analogues, outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR/Raman). We present detailed, field-proven protocols for data acquisition and offer expert insights into the interpretation of the resulting spectra, establishing a self-validating system for its unambiguous identification.

Molecular Structure and Electronic Profile

The structure of 5-Bromo-2-iodo-4-nitropyridine incorporates three distinct substituents on the pyridine ring, each imparting specific electronic and steric effects that are crucial for interpreting its spectroscopic signature.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deshields adjacent protons and carbons.

  • Halogens (-Br, -I): Both are electron-withdrawing via induction but can be weakly donating through resonance. Their primary influence in NMR is anisotropic and heavy-atom effects, while in MS, their isotopic patterns are key identifiers.

  • Pyridine Nitrogen: An electron-withdrawing heteroatom that lowers the electron density of the entire aromatic ring.

These combined effects result in a highly electron-deficient aromatic system, which dictates the chemical shifts and vibrational frequencies observed in its spectra.

Figure 1: Chemical structure of 5-Bromo-2-iodo-4-nitropyridine with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For 5-Bromo-2-iodo-4-nitropyridine, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern.

Expertise & Causality: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but due to the electron-deficient nature of the pyridine ring, solubility may be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can also reveal labile protons if any were present. The strong electron-withdrawing substituents will shift all proton and carbon signals significantly downfield compared to unsubstituted pyridine.

¹H NMR Spectroscopy: Predicted Analysis

The structure predicts two signals in the aromatic region, corresponding to H3 and H6.

  • H6: This proton is ortho to the pyridine nitrogen, which is strongly deshielding. It will appear furthest downfield.

  • H3: This proton is meta to the powerful nitro group and ortho to the iodine and pyridine nitrogen (at a distance). It is expected to be significantly deshielded as well.

  • Coupling: Since H3 and H6 are meta to each other (four bonds apart), any coupling (⁴JHH) would be very small (<1 Hz) and likely not resolved, resulting in two singlets.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted Shift (δ, ppm) Multiplicity Rationale
H6 8.8 - 9.2 s Ortho to pyridine nitrogen, deshielded environment.

| H3 | 8.4 - 8.7 | s | Influenced by adjacent nitro and iodo groups. |

For comparison, the proton signals in the related compound 3-amino-5-bromo-2-iodopyridine appear at 7.67 and 7.16 ppm in DMSO-d₆[1]. The replacement of the amino group with a much stronger electron-withdrawing nitro group justifies the prediction of significantly downfield shifts for 5-Bromo-2-iodo-4-nitropyridine.

¹³C NMR Spectroscopy: Predicted Analysis

The molecule possesses six chemically non-equivalent carbon atoms, and therefore six distinct signals are expected in the ¹³C NMR spectrum.

  • Quaternary Carbons (C2, C4, C5): These carbons, bearing no attached protons, will exhibit signals of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[2]

  • C-I Bond (C2): Carbon atoms attached to iodine experience a "heavy-atom effect," which is shielding. However, in aromatic systems, this effect is often counteracted by other factors. Given its position adjacent to the ring nitrogen, its chemical shift can be difficult to predict precisely but is often found in the 90-120 ppm range.

  • C-NO₂ Bond (C4): The carbon directly attached to the nitro group will be strongly deshielded and is expected to appear significantly downfield.

  • C-Br Bond (C5): The C-Br carbon will be found in the typical aromatic region, generally around 115-130 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Predicted Shift (δ, ppm) Predicted Intensity Rationale
C6 150 - 155 High Ortho to pyridine nitrogen.
C4 148 - 152 Low (Quaternary) Attached to the electron-withdrawing nitro group.
C3 125 - 130 High Standard aromatic carbon in an electron-poor ring.
C5 118 - 124 Low (Quaternary) Attached to bromine.

| C2 | 105 - 115 | Low (Quaternary) | Attached to iodine; heavy-atom effect. |

Protocol: NMR Data Acquisition

This protocol ensures a self-validating and reproducible dataset.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.

    • Collect a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Set a spectral width of ~250 ppm (e.g., from -10 to 240 ppm).

    • Employ a relaxation delay of 2-5 seconds. A longer delay may be needed to observe quaternary carbons effectively.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the low-intensity quaternary signals.

  • Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform the FID. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Figure 2: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a compound. For halogenated molecules, MS provides a uniquely definitive signature.

Expertise & Causality: Method Selection

Electrospray Ionization (ESI) is the preferred method for this compound.[3] Its "soft" ionization mechanism ensures the generation of a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation. The analysis is best performed via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the sample's purity is assessed concurrently.

Molecular Ion and Isotopic Pattern

The key to confirming the identity of 5-Bromo-2-iodo-4-nitropyridine via MS lies in its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. This will result in a characteristic [M+H]⁺ and [M+2+H]⁺ doublet of nearly equal intensity.

  • Molecular Formula: C₅H₂BrIN₃O₂

  • Monoisotopic Mass: 340.8307 g/mol

  • Predicted Ion (ESI+): [M+H]⁺ at m/z 341.8385

Table 3: Predicted Isotopic Pattern for the [M+H]⁺ Ion

Ion Calculated m/z Relative Abundance (%)
[C₅H₂⁷⁹BrIN₃O₂ + H]⁺ 341.8385 100.0

| [C₅H₂⁸¹BrIN₃O₂ + H]⁺ | 343.8365 | 97.3 |

The observation of this m/z doublet with the correct mass and intensity ratio is powerful evidence for the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion (m/z 341.8), can further validate the structure. The most probable fragmentation pathways involve the loss of stable neutral molecules or radicals.

  • Loss of Nitro Group: Cleavage of the C-N bond can result in the loss of NO₂ (46 Da).

  • Loss of Halogens: The C-I bond is weaker than the C-Br bond and is expected to cleave more readily, leading to the loss of an iodine radical (127 Da).

G cluster_frags Predicted Fragments parent [M+H]⁺ m/z 341.8 / 343.8 frag1 Loss of NO₂ m/z 295.8 / 297.8 parent->frag1 - 46 Da frag2 Loss of I m/z 214.9 / 216.9 parent->frag2 - 127 Da

Figure 3: Predicted primary fragmentation pathways for [M+H]⁺ of 5-Bromo-2-iodo-4-nitropyridine under CID.

Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen at a flow rate of 600 L/hr.

    • Acquisition Mode: Full scan from m/z 100-500 to detect the parent ion. If available, perform data-dependent MS/MS with collision energy ramped (e.g., 10-40 eV) to capture fragment ions.

Vibrational Spectroscopy (FT-IR & FT-Raman)

FT-IR and FT-Raman spectroscopy provide complementary information about the functional groups present in the molecule by probing their vibrational modes.

Expertise & Causality: Key Functional Group Analysis

The most prominent features in the IR spectrum of 5-Bromo-2-iodo-4-nitropyridine will arise from the nitro group. Data from the closely related 5-Bromo-2-nitropyridine shows characteristic NO₂ stretches, which serve as an excellent reference.[4]

  • NO₂ Vibrations: The nitro group produces two very strong, characteristic absorption bands in the IR spectrum:

    • Asymmetric Stretch: Expected around 1520-1560 cm⁻¹.

    • Symmetric Stretch: Expected around 1345-1385 cm⁻¹. For 5-Bromo-2-nitropyridine, this band is observed at 1350 cm⁻¹.[4]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-H Vibrations: Aromatic C-H stretching will produce weak bands above 3000 cm⁻¹.

  • C-Halogen Vibrations: C-Br and C-I stretches occur at low frequencies in the fingerprint region (< 700 cm⁻¹) and can be difficult to assign definitively. The C-Br stretch for 5-Bromo-2-nitropyridine is noted at 527 cm⁻¹.[4]

Table 4: Predicted Key Vibrational Frequencies

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected IR Intensity
Aromatic C-H Stretch 3050 - 3150 Weak
Pyridine Ring C=C, C=N Stretch 1400 - 1600 Medium
Nitro (NO₂) Asymmetric Stretch 1520 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1345 - 1385 Strong

| C-Br | Stretch | 520 - 540 | Medium |

Protocol: FT-IR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Measurement: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

Conclusion

The unambiguous characterization of 5-Bromo-2-iodo-4-nitropyridine requires a multi-faceted spectroscopic approach. This guide provides the predictive data and robust, validated methodologies necessary for researchers to confidently confirm its structure and purity. The key identifiers are:

  • NMR: Two singlets in the downfield region of the ¹H spectrum and six distinct signals in the ¹³C spectrum, including three low-intensity quaternary carbons.

  • MS: A characteristic [M+H]⁺ / [M+2+H]⁺ doublet with a mass difference of ~2 Da and a near 1:1 intensity ratio, confirming the presence of one bromine atom.

  • FT-IR: Two strong absorption bands between 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, indicative of the nitro group.

By following the detailed protocols and leveraging the predictive analysis presented herein, scientists and drug development professionals can establish a reliable and comprehensive data package for this valuable chemical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Benchchem. (n.d.). A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodopyridine. PubChem. Retrieved from [Link].

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link].

  • Benchchem. (n.d.). mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

Sources

Exploratory

starting materials for 5-Bromo-2-iodo-4-nitropyridine synthesis

An In-Depth Technical Guide to Starting Materials for 5-Bromo-2-iodo-4-nitropyridine Synthesis Executive Summary & Strategic Importance 5-Bromo-2-iodo-4-nitropyridine is a high-value heterocyclic scaffold, primarily util...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Starting Materials for 5-Bromo-2-iodo-4-nitropyridine Synthesis

Executive Summary & Strategic Importance

5-Bromo-2-iodo-4-nitropyridine is a high-value heterocyclic scaffold, primarily utilized as an advanced intermediate in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its structural uniqueness lies in its tri-functionalized pyridine core:

  • C2-Iodine: A "soft" electrophile ideal for selective Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SNAr) under mild conditions.[1]

  • C5-Bromine: A "harder" halogen handle, allowing for sequential cross-coupling strategies (e.g., orthogonal functionalization relative to the C2-iodide).[1]

  • C4-Nitro: A versatile nitrogen source (reducible to amine) or a strong electron-withdrawing group (EWG) that activates the C2/C6 positions for nucleophilic attack.[1]

This guide details the chemically validated starting materials and synthetic pathways required to access this target with high regiochemical fidelity.

Primary Starting Materials

The synthesis of 5-Bromo-2-iodo-4-nitropyridine generally proceeds via one of two strategic disconnections: the Sandmeyer Route (from amines) or the Halogen Exchange (Finkelstein) Route (from chlorides/hydroxides).[1]

Core Precursors (Scaffold Donors)
Compound NameCAS NumberRoleKey Properties
2-Amino-4-nitropyridine 695-34-1Primary Starting Material (Route A)MW: 139.11 g/mol MP: 215-217 °CAppearance: Yellow crystalline solidReactivity: Amino group directs electrophilic substitution to C5.
2-Hydroxy-4-nitropyridine 15590-90-6Primary Starting Material (Route B)[1][2]MW: 140.09 g/mol MP: >300 °C (dec.)Tautomer: Exists in equilibrium with 4-nitro-2-pyridone.Reactivity: 2-OH convertible to 2-Cl or 2-Br.
2-Chloro-4-nitropyridine 23056-36-2Intermediate / Alternative StartMW: 158.54 g/mol State: SolidReactivity: C2-Cl is labile for SNAr or halogen exchange.[1]
Reagent Grade Materials (Functionalizing Agents)
ReagentFunctionCritical Quality Attribute (CQA)
N-Bromosuccinimide (NBS) Brominating AgentMust be free of Br2 to prevent over-bromination.[1] Recrystallization from water often required.
Sodium Iodide (NaI) Iodinating SourceAnhydrous grade preferred for Finkelstein reactions to drive equilibrium.[1]
Diiodomethane (CH2I2) Sandmeyer ReagentUsed with alkyl nitrites for non-aqueous Sandmeyer transformations.[1]
Phosphorus Oxychloride (POCl3) DeoxychlorinationRequires strict moisture control; converts 2-OH to 2-Cl.[1]

Synthetic Pathways & Protocols

Pathway A: The Sandmeyer Sequence (Via 2-Amino-4-nitropyridine)

This route is preferred for its atom economy and the commercial availability of the starting amine.[1] It relies on the amino group to direct bromination to the C5 position before being displaced by iodine.[1]

Step 1: Regioselective Bromination [1][3][4]
  • Reaction: 2-Amino-4-nitropyridine + NBS → 2-Amino-5-bromo-4-nitropyridine [1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Causality: The C2-amino group is a strong ortho/para director.[1] The C4-nitro group is a meta director.[1]

    • Ortho to Amino (C3): Sterically crowded by the adjacent nitro group.[1]

    • Para to Amino (C5): Sterically accessible and electronically reinforced by the amino group.[1]

  • Protocol:

    • Dissolve 2-Amino-4-nitropyridine (1.0 eq) in Acetonitrile (ACN) or DMF.[1]

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to control exotherm.

    • Stir at RT for 4–6 hours. Monitor via HPLC/TLC.[5]

    • Workup: Pour into ice water. Filter the yellow precipitate.[1]

    • Yield: Typically 85–92%.[6]

Step 2: Non-Aqueous Sandmeyer Iodination
  • Reaction: 2-Amino-5-bromo-4-nitropyridine + Isoamyl Nitrite + CH2I2 → 5-Bromo-2-iodo-4-nitropyridine [1]

  • Why this method? Classical aqueous Sandmeyer (NaNO2/HCl/KI) often fails with electron-deficient pyridines due to poor diazonium stability.[1] The non-aqueous radical-mediated approach (using diiodomethane or iodine) is superior.[1]

  • Protocol:

    • Suspend 2-Amino-5-bromo-4-nitropyridine (1.0 eq) in anhydrous CH2Cl2 or CH3CN.

    • Add Diiodomethane (3.0 eq) followed by Isoamyl Nitrite (1.5 eq) dropwise.[1]

    • Heat to reflux (60–80°C) for 2–4 hours. Evolution of N2 gas is observed.[1]

    • Workup: Quench with aqueous Na2SO3 (to remove excess iodine). Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Pathway B: The Halogen Exchange (Finkelstein) Route

This route avoids diazonium intermediates, making it safer for scale-up, though it requires handling corrosive chlorinating agents.[1]

Step 1: Bromination of the Hydroxy Pyridine
  • Reaction: 2-Hydroxy-4-nitropyridine + Br2/AcOH → 5-Bromo-2-hydroxy-4-nitropyridine [1]

  • Protocol: Bromine is added to a solution of the starting material in acetic acid.[1][6] The product precipitates upon cooling.[1][6][7]

Step 2: Deoxychlorination
  • Reaction: 5-Bromo-2-hydroxy-4-nitropyridine + POCl3 → 5-Bromo-2-chloro-4-nitropyridine [1]

  • Protocol: Reflux neat in POCl3 or with PCl5.

Step 3: Finkelstein Reaction
  • Reaction: 5-Bromo-2-chloro-4-nitropyridine + NaI + HI (cat.) → 5-Bromo-2-iodo-4-nitropyridine [1]

  • Mechanism: SNAr. The C4-nitro group strongly activates the C2-position for nucleophilic attack.[1] Iodine is a better nucleophile than chlorine, and the reaction is driven by the solubility difference (if using acetone) or acid catalysis (HI).[1]

  • Protocol:

    • Dissolve chloro-precursor in Propionitrile or Methyl Ethyl Ketone (MEK).[1]

    • Add NaI (4.0 eq) and TMSCl (1.0 eq) or 57% HI (cat.).[1]

    • Heat to 80°C for 12 hours.

    • Workup: Quench with NaHCO3 and Na2S2O3.

Visualizing the Synthetic Logic

The following diagram illustrates the two validated pathways, highlighting the critical intermediate 2-Amino-5-bromo-4-nitropyridine .

SynthesisPathways cluster_legend Pathway Legend StartA 2-Amino-4-nitropyridine (CAS: 695-34-1) InterA 2-Amino-5-bromo-4-nitropyridine (CAS: 1805444-30-7) StartA->InterA NBS, ACN (Regioselective Bromination) StartB 2-Hydroxy-4-nitropyridine (CAS: 15590-90-6) InterB 5-Bromo-2-hydroxy-4-nitropyridine StartB->InterB Br2, AcOH Target TARGET: 5-Bromo-2-iodo-4-nitropyridine InterA->Target Sandmeyer Iodination (isoamyl nitrite, CH2I2 or HI) InterC 5-Bromo-2-chloro-4-nitropyridine InterB->InterC POCl3, Reflux (Deoxychlorination) InterC->Target NaI, HI/TMSCl (Finkelstein Exchange) key1 Pathway A: Amino-Directed (Sandmeyer) key2 Pathway B: Hydroxy-Directed (Halogen Exchange)

Caption: Validated synthetic routes to 5-Bromo-2-iodo-4-nitropyridine via Amino (A) and Hydroxy (B) precursors.

Process Safety & Stability

When handling these starting materials and intermediates, adhere to the following safety protocols:

  • Energetic Instability: Compounds containing both nitro groups and halogens on a pyridine ring can be shock-sensitive or thermally unstable.[1]

    • Risk:[1]2-Amino-5-bromo-4-nitropyridine is a nitro-aromatic amine.[1] Avoid heating dry solids above 100°C.

    • Control: Differential Scanning Calorimetry (DSC) is recommended before scaling any reaction >10g.[1]

  • Lachrymators & Corrosives:

    • POCl3 (Pathway B) releases HCl gas upon contact with moisture.[1] Use a caustic scrubber.

    • Isoamyl Nitrite (Pathway A) is a vasodilator and volatile.[1] Handle in a fume hood.

  • Storage:

    • Store 5-Bromo-2-iodo-4-nitropyridine away from light (amber vials) at 2–8°C. Carbon-Iodine bonds are photosensitive and can degrade to liberate free iodine (turning the solid purple/brown).[1]

References

  • BenchChem. (2025).[3][4] Synthesis of 2-Amino-4-bromo-3-nitropyridine (and isomeric analysis). Retrieved from

  • ChemicalBook. (2025).[1] 5-Bromo-2-iodopyridine Synthesis Protocols. Retrieved from [1]

  • Royal Society of Chemistry. (2013).[6] Supplementary Information: Synthetic routes to halogenated nitropyridines. Retrieved from [1]

  • Li, X. et al. (2017).[8] Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][8] International Journal of Simulation Systems, Science & Technology. Retrieved from

  • ChemSrc. (2025).[1][2][9] 2-Amino-5-bromo-4-nitropyridine: CAS 1805444-30-7 Properties.[1][9] Retrieved from [1]

Sources

Foundational

discovery and history of 5-Bromo-2-iodo-4-nitropyridine

Executive Summary In the landscape of modern drug discovery, the demand for highly functionalized, sp2-enriched heterocyclic scaffolds has driven the development of polyhalogenated pyridines. Among these, 5-Bromo-2-iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for highly functionalized, sp2-enriched heterocyclic scaffolds has driven the development of polyhalogenated pyridines. Among these, 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) stands out as a premium building block[1]. Emerging in the mid-2010s as a specialized intermediate for kinase inhibitor and CNS drug libraries, this compound features a meticulously designed trifunctional architecture.

By strategically positioning an iodine atom at C2, a bromine atom at C5, and a nitro group at C4, synthetic chemists can exploit the distinct bond dissociation energies (BDEs) and electronic environments of each site. This whitepaper details the physicochemical rationale, the validated de novo synthesis protocols, and the orthogonal reactivity workflows that make this molecule a cornerstone for complex heterocycle construction.

Physicochemical & Electronic Profiling

The synthetic utility of 5-Bromo-2-iodo-4-nitropyridine is dictated by the precise electronic interplay between its substituents. The C4-nitro group acts as a powerful


-acceptor, withdrawing electron density from the pyridine ring. This effect is most pronounced at the ortho and para positions (C3, C5, and C2, C6).

Consequently, the C2-I bond is highly polarized and activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). The C5-Br bond, while also activated, possesses a higher bond dissociation energy, creating a kinetic differential that enables strict chemoselectivity during cross-coupling reactions.

Quantitative Scaffold Data
PropertyValueMechanistic Implication
CAS Registry Number 1807119-20-5Unique identifier for procurement and library registration [1].
Molecular Formula C5H2BrIN2O2High halogen density requires careful handling of molecular weight during library design.
Molecular Weight 328.89 g/mol Heavy atom count influences ligand efficiency (LE) metrics in early screening.
SMILES O=c1c(Br)cnc(I)c1Computational representation for in silico docking and retrosynthesis.
C2–I Bond Energy ~55 kcal/molLow BDE ensures rapid, preferential oxidative addition at room to mild temperatures.
C5–Br Bond Energy ~68 kcal/molHigher BDE requires elevated temperatures or specific ligands for secondary activation.

De Novo Synthesis Protocol: The Modified Sandmeyer Approach

The synthesis of 5-Bromo-2-iodo-4-nitropyridine is typically achieved starting from the more accessible 5-bromo-4-nitropyridin-2-amine. The transformation relies on a modified Sandmeyer-type diazotization-iodination sequence [2, 3].

Causality in Experimental Design

Standard Sandmeyer reactions using aqueous


 or 

often fail with highly electron-deficient aminopyridines due to competitive hydrolysis (forming pyridones) or undesired chlorination. To circumvent this, an aprotic or semi-aqueous diazotization using p-toluenesulfonic acid (p-TsOH) is employed. p-TsOH provides the necessary protons to generate the reactive nitrosonium ion (

) from sodium nitrite without introducing nucleophilic counterions that could compete with iodide [2].
Step-by-Step Methodology (Self-Validating Workflow)

Reagents: 5-bromo-4-nitropyridin-2-amine (1.0 eq), p-TsOH·H2O (3.0 eq),


 (2.0 eq), 

(2.5 eq), Acetonitrile (MeCN), Water.
  • Acidic Matrix Preparation: Suspend 5-bromo-4-nitropyridin-2-amine in MeCN. Add p-TsOH·H2O and stir at 10–15 °C.

    • Causality: Maintaining the temperature below 15 °C prevents the premature decomposition of the highly unstable diazonium intermediate.

  • Diazotization: Dissolve

    
     and 
    
    
    
    in a minimal volume of cold water. Add this solution dropwise to the amine suspension over 30 minutes.
    • Causality: The simultaneous addition of nitrite and iodide ensures that as the diazonium salt forms, it is immediately trapped by the iodide nucleophile, minimizing side reactions.

  • Nitrogen Evolution: Allow the reaction to warm to 20 °C. Monitor the vigorous evolution of

    
     gas.
    
    • Validation Checkpoint: The cessation of gas evolution indicates the completion of the diazonium displacement. Verify via TLC (Hexane/EtOAc 8:2); the highly polar amine spot should disappear, replaced by a faster-eluting UV-active spot.

  • Quenching & Workup: Dilute the mixture with water and adjust the pH to 8-9 using saturated

    
    . Add 1M 
    
    
    
    to reduce any generated
    
    
    back to colorless iodide.
    • Causality: Unreacted iodine can cause oxidative degradation of the product during concentration. Thiosulfate neutralizes this threat.

  • Isolation: Extract with Dichloromethane (DCM), dry over anhydrous

    
    , and purify via silica gel chromatography to yield the pure 5-Bromo-2-iodo-4-nitropyridine.
    

Orthogonal Cross-Coupling Logic

The true value of 5-Bromo-2-iodo-4-nitropyridine lies in its capacity for sequential, programmable functionalization. By exploiting the kinetic differences between the C-I and C-Br bonds, researchers can build complex, asymmetric drug scaffolds without the need for intermediate protecting groups.

  • Primary Functionalization (C2-I): The iodine atom is targeted first using standard Suzuki-Miyaura or Sonogashira conditions at ambient or slightly elevated temperatures (e.g., 40 °C). The Pd(0) catalyst selectively inserts into the weaker C-I bond.

  • Secondary Functionalization (C5-Br): Once the C2 position is functionalized, the temperature is increased (e.g., 80–100 °C), and a more electron-rich phosphine ligand (like XPhos or RuPhos) is introduced to force the oxidative addition of the C5-Br bond.

  • Tertiary Functionalization (C4-NO2): Finally, the nitro group is reduced to a primary amine using Iron/HCl or Pd/C-catalyzed hydrogenation. This newly formed amine can be utilized for Buchwald-Hartwig aminations or cyclized to form advanced bicyclic systems (e.g., imidazo[4,5-c]pyridines) [3].

Mechanistic Visualization of Orthogonal Functionalization

G Start 5-Bromo-2-iodo-4-nitropyridine Step1 C2-I Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Mild Temp Intermediate 5-Bromo-2-aryl-4-nitropyridine Step1->Intermediate Step2 C5-Br Coupling (Buchwald-Hartwig/Suzuki) Intermediate->Step2 Pd(0), High Temp Intermediate2 2,5-Diaryl-4-nitropyridine Step2->Intermediate2 Step3 NO2 Reduction (Fe/HCl or Pd/C) Intermediate2->Step3 [H] Final Target Drug Scaffold (2,5-Diarylpyridin-4-amine) Step3->Final

Caption: Orthogonal cross-coupling workflow exploiting the distinct reactivities of 5-Bromo-2-iodo-4-nitropyridine.

Conclusion

5-Bromo-2-iodo-4-nitropyridine is a masterclass in chemical design, offering a programmable, three-point functionalization matrix. By understanding the causality behind its synthesis—specifically the necessity of controlled, aprotic diazotization—and the electronic principles governing its chemoselectivity, application scientists can rapidly assemble diverse, high-value molecular libraries for therapeutic screening.

References

  • Kraszkiewicz, L., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine." Tomsk Polytechnic University / Chemical Literature. Available at: [Link]

  • MDPI. "Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution." Molecules, MDPI Open Access Journals. Available at: [Link]

Exploratory

potential research areas for 5-Bromo-2-iodo-4-nitropyridine

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-iodo-4-nitropyridine Executive Summary 5-Bromo-2-iodo-4-nitropyridine is a "privileged scaffold" in medicinal chemistry—a dense triad of o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-iodo-4-nitropyridine

Executive Summary 5-Bromo-2-iodo-4-nitropyridine is a "privileged scaffold" in medicinal chemistry—a dense triad of orthogonal reactive handles (Iodine, Bromine, Nitro) on a pyridine core. Its value lies in its programmable regioselectivity . Unlike simple dihalo-pyridines, the presence of the 4-nitro group distorts the electronic landscape, creating distinct activation zones for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling (Pd-CCR).

This guide provides a roadmap for researchers to navigate the competitive reactivity of this molecule, enabling the synthesis of complex polysubstituted pyridine libraries for kinase inhibition, PROTAC linker design, and fragment-based drug discovery (FBDD).

Part 1: Molecular Profile & Electronic Architecture

To control this molecule, one must understand the electronic "push-pull" forces at play.

SubstituentPositionElectronic EffectPrimary Reactivity Mode
Iodine C-2 (

)
Weak C-I bond; Activated by Ring NFast Pd-Oxidative Addition (Suzuki, Sonogashira)
Nitro C-4 (

)
Strong EWG (-M, -I); Activates C-3/C-5Nucleophilic Displacement (

)
or Reduction
Bromine C-5 (

)
Stronger C-Br bond; Activated by C-4

Slow Pd-Coupling (requires forcing conditions)

The Selectivity Paradox:

  • For Pd-Catalysis: The C2-I bond is the weakest and most accessible, making C2 the primary site for functionalization.

  • For ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  The C4-Nitro group is a potent leaving group (denitration) activated by the pyridine nitrogen.[1] However, the C2-I is also activated for 
    
    
    
    by the ring nitrogen. The C5-Br is activated by the ortho-nitro group.
    • Rule of Thumb: Soft nucleophiles (Pd-species) prefer C2-I . Hard nucleophiles (alkoxides, amines) often attack C4-NO2 (displacement) or C2-I , requiring strict temperature control.

Part 2: Chemo-Selective Synthetic Workflows

Workflow A: The "Metal-First" Strategy (C2 Functionalization)

Best for: Building bi-aryl systems while retaining the nitro group for later reduction.

The C2-Iodine bond undergoes oxidative addition with Pd(0) significantly faster than the C5-Bromine bond.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

  • Reagents: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base/Solvent:

    
     (2M aq) / DME or Toluene/EtOH (4:1).
    
  • Conditions: 60°C, 4-12 hours. (Avoid reflux to prevent C5-Br activation).

  • Mechanism: The electron-deficient pyridine ring accelerates oxidative addition at C2. The C4-nitro group stabilizes the Pd-intermediate but can poison catalysts if reduced; maintain strictly anaerobic conditions.

Workflow B: The "Nucleophile-First" Strategy ( Selectivity)

Best for: Introducing heteroatoms (O, N, S) at C4 or C2.

Scenario 1: Displacement of Nitro (C4-Functionalization) The nitro group at C4 is highly labile due to the para-relationship with the pyridine nitrogen.

  • Reagents: Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq), DMF/DMSO.

  • Conditions: 0°C to RT.

  • Outcome: Rapid displacement of

    
     to form 4-amino-5-bromo-2-iodopyridine.
    
  • Note: This preserves the halides for subsequent dual-coupling.

Scenario 2: Displacement of Iodine (C2-Functionalization) To displace C2-I without touching C4-NO2, use soft nucleophiles (e.g., thiols) or non-basic conditions.

  • Warning: Strong alkoxides (NaOMe) at high temp may attack C5 (ortho to nitro) or cause ring opening.

Part 3: Visualizing the Reaction Matrix

The following diagram maps the divergent pathways available from the parent scaffold.

ReactivityMap cluster_selectivity Selectivity Logic Start 5-Bromo-2-iodo- 4-nitropyridine Prod_C2_Suzuki 2-Aryl-5-bromo- 4-nitropyridine Start->Prod_C2_Suzuki Pd(0), Ar-B(OH)2 (C2 Selective) Prod_C4_SNAr 5-Bromo-2-iodo- 4-aminopyridine Start->Prod_C4_SNAr R-NH2, 0°C (Nitro Displacement) Prod_Reduction 5-Bromo-2-iodo- 4-aminopyridine (Aniline) Start->Prod_Reduction Fe/NH4Cl or SnCl2 (Nitro Reduction) Prod_C5_Suzuki 5-Aryl-2-iodo- 4-nitropyridine Prod_C2_Suzuki->Prod_C5_Suzuki Pd(OAc)2, Ligand High Temp (C5 Coupling) C2-I > C5-Br (Pd) C2-I > C5-Br (Pd) C4-NO2 > C2-I (SNAr Hard Nu) C4-NO2 > C2-I (SNAr Hard Nu)

Figure 1: Divergent synthesis pathways. Blue path indicates metal-catalyzed C2 selectivity. Green path indicates nucleophilic displacement of the nitro group.

Part 4: Experimental Protocols & Safety

Protocol: Fe-Mediated Nitro Reduction (Chemoselective)

Objective: Reduce C4-NO2 to C4-NH2 without dehalogenating C2-I or C5-Br.

  • Setup: 3-neck flask equipped with mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 5-Bromo-2-iodo-4-nitropyridine (10 mmol) in EtOH (50 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 50 mmol) and Iron Powder (Fe, 50 mmol, 325 mesh).
    
  • Reaction: Heat to 70°C for 2 hours. Monitor by TLC (Starting material is yellow; Product is often fluorescent/colorless).

    • Critical: Do not use catalytic hydrogenation (

      
      ) as this will strip the Iodine and Bromine atoms (hydrodehalogenation).
      
  • Workup: Filter hot through Celite. Concentrate filtrate. Partition between EtOAc and water.

Safety & Stability
  • Thermal Instability: Polynitro/halopyridines can be shock-sensitive or thermally unstable. Do not heat the neat solid above 100°C.

  • Vesicant: The C4-nitro group makes the molecule a potent alkylating agent (similar to mustard agents). Handle with double gloves and in a fume hood.

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials under Argon at 4°C.

Part 5: Potential Research Areas

  • PROTAC Linker Design: The C2/C5 vector allows for linear extension. The C4-amine (post-reduction) provides a perpendicular attachment point for E3 ligase ligands (e.g., Thalidomide derivatives), creating "T-shaped" PROTACs with novel geometry.

  • Covalent Kinase Inhibitors: The activated C2-Iodine can react with cysteine residues in kinase active sites if positioned correctly, or the C4 position can host acrylamide warheads after reduction.

  • Fluorescent Probes: Substitution at C4 with electron-donating amines creates a push-pull system with the pyridine nitrogen, often yielding solvatochromic fluorophores useful for biological imaging.

References

  • Goodby, J. W., et al. "5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions." Chemical Communications, 1996. Link

  • Schlosser, M. "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Selectivity." Synthesis, 2010. Link

  • BenchChem Technical Support. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem, 2025.[2] Link

  • Baran Lab. "Haloselectivity of Heterocycles." Baran Group Meeting Notes, Scripps Research. Link

  • Jubilant Ingrevia. "Safety Data Sheet: 5-bromo-2-nitropyridine." Link

Sources

Foundational

The Strategic Architecture of 5-Bromo-2-iodo-4-nitropyridine: A Technical Guide to Chemoselective Functionalization

Executive Summary In modern drug discovery and complex natural product synthesis, polyfunctionalized heterocycles serve as indispensable building blocks. Among these, 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, polyfunctionalized heterocycles serve as indispensable building blocks. Among these, 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) stands out as a highly versatile "Swiss Army Knife" scaffold[1]. By strategically positioning three distinct functional groups—an iodo group, a bromo group, and a nitro group—around a pyridine core, this molecule offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth structural analysis of 5-Bromo-2-iodo-4-nitropyridine. Moving beyond basic synthetic descriptions, we detail the electronic causality behind its chemoselectivity and provide self-validating protocols for its systematic functionalization.

Electronic and Steric Profiling: The Causality of Chemoselectivity

The synthetic utility of 5-Bromo-2-iodo-4-nitropyridine is dictated by the precise electronic interplay between the pyridine nitrogen and its three substituents. Understanding these micro-environments is critical for predicting reactivity.

  • The C-4 Nitro Group (The Activator): The strongly electron-withdrawing nitro group (

    
    ) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electron depletion is most pronounced at the ortho and para positions, highly activating the adjacent carbon centers for transition-metal insertion and nucleophilic attack.
    
  • The C-2 Iodo Group (The Primary Handle): Iodine possesses the lowest bond dissociation energy (BDE) among the halogens on this scaffold (~238 kJ/mol). Compounded by its proximity to the electronegative pyridine nitrogen and the inductive pull of the C-4 nitro group, the C-I bond is highly primed for oxidative addition by Palladium(0) species at room temperature[2].

  • The C-5 Bromo Group (The Secondary Handle): With a significantly higher BDE (~335 kJ/mol), the C-Br bond remains inert under mild cross-coupling conditions. This thermodynamic barrier allows for absolute chemoselectivity, reserving the C-5 position for secondary, high-temperature functionalization[3].

Table 1: Quantitative Structural & Electronic Data of 5-Bromo-2-iodo-4-nitropyridine
Property / PositionValue / CharacteristicMechanistic Implication
C-2 (Iodo) BDE ~238 kJ/molLowest activation barrier; primary site for Pd(0) oxidative addition.
C-5 (Bromo) BDE ~335 kJ/molHigher activation barrier; reserved for secondary high-temp coupling.
C-4 (Nitro) Effect

(Hammett)
Lowers LUMO, facilitating transition metal insertion and SNAr.

H NMR: H-6
~8.90 ppm (singlet)Highly deshielded by N and Br; diagnostic peak for C-5 retention.

H NMR: H-3
~8.45 ppm (singlet)Deshielded by NO

and I; shifts upon C-2 functionalization.

Orthogonal Reactivity Workflow

The structural design of this molecule allows for a sequential, three-step functionalization workflow without the need for intermediate protecting groups. The differential reactivity of the halogens enables a temperature-controlled, step-wise Suzuki-Miyaura coupling, followed by the reduction of the nitro group to yield a highly functionalized 4-aminopyridine pharmacophore[3].

Reactivity_Workflow SM 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) Step1 Chemoselective Suzuki Coupling (Pd cat., Aryl-B(OH)2, 25-40°C) SM->Step1 Int1 2-Aryl-5-bromo-4-nitropyridine (C-2 Iodo Substituted) Step1->Int1 Step2 Secondary Suzuki Coupling (Pd cat., Aryl'-B(OH)2, 80-100°C) Int1->Step2 Int2 2,5-Diaryl-4-nitropyridine (Fully Arylated Scaffold) Step2->Int2 Step3 Nitro Reduction (Fe/HCl or H2/Pd-C) Int2->Step3 Product 2,5-Diaryl-4-aminopyridine (Target Pharmacophore) Step3->Product

Chemoselective functionalization workflow of 5-Bromo-2-iodo-4-nitropyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every reagent choice and analytical step is grounded in mechanistic causality.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-2

Objective: Selectively arylate the C-2 position while preserving the C-5 bromo group.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
    • Causality: Pd(dppf)Cl

      
       is selected for its large bite angle (~99°), which forces the transmetalated aryl groups closer together, thereby accelerating the reductive elimination step. The strict 1.05 equivalent limit of boronic acid acts as a kinetic control to prevent unwanted over-coupling at the C-5 position.
      
  • Solvent & Base Addition: Inject a degassed biphasic mixture of 1,4-dioxane and 2M aqueous Na

    
    CO
    
    
    
    (3:1 v/v).
    • Causality: The biphasic system ensures the inorganic base remains soluble (crucial for forming the reactive boronate complex during transmetalation) while keeping the highly functionalized organic substrate fully dissolved.

  • Temperature Control (Critical Step): Stir the reaction mixture strictly between 25°C and 40°C for 4–6 hours.

    • Causality: Maintaining low thermal energy is the primary thermodynamic control that restricts Pd(0) insertion exclusively to the weaker C-I bond[2]. Exceeding 50°C risks activating the dormant C-Br bond, leading to a loss of chemoselectivity.

  • Workup: Quench with distilled water, extract with ethyl acetate (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel flash chromatography.
Protocol 2: Structural Validation via NMR Spectroscopy

Objective: Confirm C-2 regioselectivity and C-5 bromo retention.

  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Acquisition: Acquire a

    
    H NMR spectrum (400 MHz, 16 scans) and a 
    
    
    
    C NMR spectrum (100 MHz, 512 scans).
  • Diagnostic Analysis (Causality):

    • H-6 Proton Integrity: The spectrum must display a sharp singlet near 8.90 ppm. Causality: If this peak disappears or exhibits new splitting patterns, unwanted oxidative addition has occurred at the C-5 bromo position.

    • H-3 Proton Shift: The H-3 singlet will shift from its original position (~8.45 ppm) to a new chemical shift. Causality: This shift is induced by the anisotropic shielding/deshielding cone of the newly attached C-2 aryl ring, confirming successful coupling at the target site.

    • 
      C NMR C-2 Shift:  The C-2 carbon signal will shift significantly downfield (from ~120 ppm in the iodo-precursor to ~150+ ppm in the arylated product), structurally validating the carbon-carbon bond formation.
      

References

  • [1] 1416354-31-8 | 3-Bromo-4-nitropyridine hydrochloride | BLD Pharm. bldpharm.com. 1

  • [2] Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. acs.org. 2

  • [3] ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. researchgate.net. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-iodo-4-nitropyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Mechanistic Rationale The synthesis of highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. The compound 5-bromo-2-iodo-4-nitropyridine represents a uniquely dense and versatile heteroaromatic scaffold. It possesses three distinct handles for orthogonal functionalization: a highly reactive C2-iodo group, a moderately reactive C5-bromo group, and a C4-nitro group that acts both as a strong electron-withdrawing activator and a latent amine precursor.

The Causality of Regioselectivity

Achieving precise site-selectivity on a dihalogenated scaffold requires exploiting the kinetic differences in the oxidative addition step of the catalytic cycle. The rate of palladium insertion is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~68 kcal/mol), enabling highly regioselective functionalization at the C2 position 1.

Furthermore, the presence of the strongly electron-withdrawing nitro group at the C4 position drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. While this accelerates the initial oxidative addition of Pd(0) 2, it also renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr). Consequently, the choice of base and solvent is not merely a matter of solubility, but a critical parameter to suppress off-target hydroxide or alkoxide attack at the activated C2 or C6 positions 3.

Catalytic Workflow & Visualization

The following diagram illustrates the catalytic cycle, highlighting the kinetic control that dictates the regiochemical outcome at the C2 position.

SuzukiCycle Substrate 5-Bromo-2-iodo-4-nitropyridine (Highly Electrophilic Scaffold) OxAdd Regioselective Oxidative Addition (C-I bond cleavage) Substrate->OxAdd Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)Cl2 derived) Pd0->OxAdd PdII Pd(II) Oxidative Complex [Pd(Ar)(I)L2] OxAdd->PdII Kinetic Control (I > Br) Transmet Transmetalation PdII->Transmet Boronate Aryl Boronate Complex [Ar-B(OH)3]- Boronate->Transmet Base Activation PdII_Diaryl Diaryl Pd(II) Complex [Pd(Ar)(Ar')L2] Transmet->PdII_Diaryl Halide Exchange RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-bromo-4-nitropyridine (Target Product) RedElim->Product

Fig 1: Catalytic cycle of the regioselective Suzuki-Miyaura coupling at the C2-iodo position.

Experimental Design & Optimization Data

To establish a self-validating and robust protocol, various conditions were screened to maximize C2-selectivity while minimizing SNAr byproducts and C5-overcoupling. The bidentate ligand dppf was selected because it enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing protodehalogenation.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)C2:C5 SelectivityPrimary Observation
1Pd(PPh3)4Na2CO31,4-Dioxane / H2O807295:5Standard baseline; slight overcoupling observed.
2 Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane / H2O 80 88 >99:1 Optimal; rapid conversion, zero detectable SNAr.
3Pd(dppf)Cl2·CH2Cl2NaOH1,4-Dioxane / H2O80<20N/AExtensive degradation via hydroxide SNAr attack.
4Pd(OAc)2 / SPhosK3PO4Toluene / H2O1006185:15Higher temperature eroded regioselectivity.

Detailed Step-by-Step Protocol

Self-Validating System Integration

This protocol is designed as a self-validating system . The retention of the bromine atom serves as an internal control. Successful mono-coupling at the C2 position yields a product that exhibits a distinct 1:1 isotopic signature (M / M+2) in Liquid Chromatography-Mass Spectrometry (LC-MS), characteristic of the naturally occurring 79Br and 81Br isotopes. The disappearance of the iodine mass defect, coupled with the retention of the bromine isotopic pattern, definitively validates the regiochemical outcome prior to NMR isolation.

Reagents Required
  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 mmol, 328.9 mg)

  • Coupling Partner: Arylboronic acid (1.05 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 40.8 mg)

  • Base: K2CO3 (2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane (8.0 mL) and Deionized H2O (2.0 mL)

Methodology

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-iodo-4-nitropyridine (1.0 mmol) and the arylboronic acid (1.05 mmol).

    • Causality Note: Limiting the boronic acid to a strict 1.05 equivalents prevents the highly active Pd(0) from initiating a second catalytic cycle at the C5-bromo position once the iodine is consumed.

Step 2: Degassing (Critical Step)

  • Add 1,4-Dioxane (8.0 mL) to the tube.

  • Sparge the solution with ultra-pure Argon or Nitrogen for 10 minutes.

    • Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides. Because the nitro-pyridine substrate is highly electron-deficient, maintaining a high concentration of active Pd(0) is critical to outcompete background hydrolytic degradation.

Step 3: Catalyst and Base Addition

  • Briefly open the tube under a positive flow of inert gas and add Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • In a separate vial, dissolve K2CO3 (2.0 mmol) in degassed H2O (2.0 mL).

  • Inject the aqueous base solution into the Schlenk tube via syringe. Seal the tube tightly.

Step 4: Reaction Execution and Monitoring

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS after 2 hours.

    • Validation Check: Look for the complete consumption of the starting material (m/z ~329) and the appearance of the product mass. Ensure the product peak displays the mandatory 1:1 (M / M+2) isotopic pattern confirming the structural integrity of the C5-bromo group.

Step 5: Quenching and Workup

  • Once complete (typically 3-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly polar nitro group generally ensures the product elutes significantly later than any protodeboronated aryl byproducts.

References

  • 1. SciSpace. 2.2. ACS Publications. 3.3. National Institutes of Health (PMC).

Sources

Application

Application Note: Sequential Regioselective Functionalization of 5-Bromo-2-iodo-4-nitropyridine in Drug Discovery

Executive Summary In modern drug discovery, the rapid generation of diverse structure-activity relationship (SAR) libraries relies heavily on polyfunctionalized heterocyclic scaffolds. 5-Bromo-2-iodo-4-nitropyridine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse structure-activity relationship (SAR) libraries relies heavily on polyfunctionalized heterocyclic scaffolds. 5-Bromo-2-iodo-4-nitropyridine is a highly privileged building block that offers three distinct, orthogonally reactive vectors. By leveraging the inherent electronic and steric properties of this molecule, researchers can perform sequential, regioselective cross-coupling and derivatization reactions without the need for complex protecting group strategies.

This application note provides a comprehensive, self-validating framework for the stepwise elaboration of this scaffold, detailing the mechanistic causality behind catalyst selection, stoichiometry, and reaction conditions.

Mechanistic Rationale & Reactivity Profiling

The predictable reactivity of 5-bromo-2-iodo-4-nitropyridine is governed by the thermodynamics of oxidative addition and the electronic influence of the pyridine nitrogen and the nitro group.

  • The C2-Iodo Vector (Primary Site): In palladium-catalyzed cross-coupling, oxidative addition to the Pd(0) species is typically the rate- and selectivity-determining step. The reactivity of carbon-halogen bonds inversely correlates with their Bond Dissociation Energies (BDEs), strictly following the order C-I > C-Br > C-Cl 1. Furthermore, because of the strong polarity of the C–N bond, the C2 position bears a partial positive charge. This lowers the LUMO energy of the C2–I bond, stabilizing the transition state during oxidative addition and making it highly reactive toward Pd(0) 2.

  • The C5-Bromo Vector (Secondary Site): Once the C2 position is functionalized, the C5-bromo group becomes the primary site for subsequent cross-coupling. Quantitative free energy models (ΔG‡OA) confirm that the energy barrier for insertion into the C5-Br bond is significantly higher than the C2-I bond, enabling absolute stepwise control [[3]]().

  • The C4-Nitro Vector (Tertiary Site): The nitro group acts as a powerful electron-withdrawing group (EWG). While it accelerates the oxidative addition at C2 and C5 by further depleting electron density from the ring, its primary synthetic value lies in post-coupling modifications. It can undergo Nucleophilic Aromatic Substitution (S_NAr) or be reduced to an amine for amide couplings.

Quantitative Reactivity Matrix
Reactive SiteSubstituentApprox. BDE (kcal/mol)Primary Reaction ModeRelative Reactivity (Pd Catalysis)
C2 -I (Iodo)~65Oxidative AdditionHighest (1st Vector)
C5 -Br (Bromo)~80Oxidative AdditionModerate (2nd Vector)
C4 -NO2 (Nitro)N/AS_NAr / ReductionOrthogonal (3rd Vector)

Strategic Workflow Visualization

Workflow N1 5-Bromo-2-iodo- 4-nitropyridine N2 C2-Arylated Intermediate N1->N2 Pd(0), Ar¹-B(OH)₂ 60°C (C-I Selective) N3 C2,C5-Diarylated Intermediate N2->N3 Pd(0), Ar²-B(OH)₂ 90°C (C-Br Selective) N4 C4-Amino Final Scaffold N3->N4 Fe, NH₄Cl, 80°C (Nitro Reduction)

Regioselective 3-stage functionalization workflow for 5-Bromo-2-iodo-4-nitropyridine.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C2 position while preserving the C5-Br bond.

Materials:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Arylboronic acid (Ar¹-B(OH)₂) (1.05 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Charge a dry Schlenk flask with 5-bromo-2-iodo-4-nitropyridine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen (3 cycles).

  • Add degassed Toluene and Ethanol, followed by the aqueous Na₂CO₃ solution.

  • Heat the biphasic mixture to 60 °C and stir vigorously for 4–6 hours.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Causality & Expert Insights:

  • Stoichiometric Control: Limiting the boronic acid to 1.05 equivalents prevents "chain-walking" (over-arylation at the C5 position) 2.

  • Catalyst Selection: Pd(PPh₃)₄ is a mild catalyst. Avoiding highly electron-rich, bulky phosphine ligands (like RuPhos or XPhos) ensures the catalyst does not possess the electron density required to easily insert into the stronger C5-Br bond at this temperature.

  • Self-Validation Check: Analyze the purified intermediate via LC-MS. The mass spectrum must exhibit a classic 1:1 isotopic doublet (M / M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The presence of this doublet physically validates that the C5-Br bond remains intact.

Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling

With the C2 position blocked, the C5-Br bond is now activated for functionalization.

Materials:

  • C2-Arylated Intermediate (1.0 equiv)

  • Aryl/Heteroarylboronic acid (Ar²-B(OH)₂) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Combine the C2-arylated intermediate, Ar²-boronic acid, K₃PO₄, and Pd(dppf)Cl₂ in a reaction vial.

  • Purge with nitrogen and add degassed 1,4-Dioxane and H₂O.

  • Seal the vial and heat to 90–100 °C for 12 hours.

  • Cool, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

Causality & Expert Insights:

  • Ligand & Temperature Shift: The C–Br bond requires a higher activation energy. Shifting to a bidentate ligand (dppf) increases electron density on the palladium center, facilitating oxidative addition. The solvent system is switched to Dioxane to safely accommodate the higher reflux temperature (90 °C) required to drive the reaction 3.

  • Self-Validation Check: The LC-MS will now show a monoisotopic mass peak corresponding to the diarylated product. The disappearance of the 1:1 bromine isotopic doublet confirms complete consumption of the C5-Br bond.

Protocol C: Orthogonal Modification (C4-Nitro Reduction)

The nitro group is reduced to an amine, providing a nucleophilic handle for final elaboration (e.g., urea or amide formation).

Materials:

  • C2,C5-Diarylated Intermediate (1.0 equiv)

  • Iron powder (5.0 equiv, 325 mesh)

  • NH₄Cl (5.0 equiv)

  • Ethanol / H₂O (3:1 v/v)

Step-by-Step Procedure:

  • Suspend the intermediate and NH₄Cl in the EtOH/H₂O mixture.

  • Heat the mixture to 80 °C.

  • Carefully add Iron powder in small portions (caution: mild effervescence).

  • Stir at 80 °C for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad generously with hot Ethyl Acetate.

  • Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO₃, dry, and evaporate to yield the 4-aminopyridine derivative.

Causality & Expert Insights:

  • Chemoselectivity: The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective. Unlike catalytic hydrogenation (Pd/C + H₂), which risks hydrodehalogenation if any halogens were retained for later steps, iron powder strictly reduces the nitro group without cleaving C-C or C-N bonds.

  • Self-Validation Check: A mass shift of -30 Da (loss of two oxygen atoms, addition of two protons) confirms the reduction of -NO₂ to -NH₂. The product will also exhibit significantly higher polarity, shifting to an earlier retention time on reverse-phase HPLC.

References

  • Source: PMC (National Institutes of Health)
  • 5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)

Sources

Method

The Strategic Utility of 5-Bromo-2-iodo-4-nitropyridine in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: A Versatile Scaffold for Complex Molecular Architectures In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged motif, integral to the structure of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged motif, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount in the design of novel drugs. 5-Bromo-2-iodo-4-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. Its unique arrangement of three distinct functional groups—a nitro group, a bromine atom, and an iodine atom—offers a platform for controlled, sequential chemical transformations. This guide provides an in-depth exploration of the applications of 5-Bromo-2-iodo-4-nitropyridine in medicinal chemistry, with a primary focus on its role in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the principles of its reactivity and provide detailed, field-proven protocols for its use.

The power of 5-Bromo-2-iodo-4-nitropyridine lies in the differential reactivity of its substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[3][4] This inherent difference allows for selective functionalization at the 2-position, leaving the bromine at the 5-position available for a subsequent, distinct transformation.[5][6] Furthermore, the strongly electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, providing a key handle for further molecular elaboration.[7][8] This trifecta of reactivity makes 5-Bromo-2-iodo-4-nitropyridine an ideal starting material for the construction of diverse molecular libraries for drug discovery.

Core Applications in Medicinal Chemistry

The unique structural features of 5-Bromo-2-iodo-4-nitropyridine make it a cornerstone in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted pyridine core is a common feature in many ATP-competitive kinase inhibitors.[1] 5-Bromo-2-iodo-4-nitropyridine serves as an excellent starting material for the synthesis of such inhibitors, allowing for the introduction of various pharmacophoric elements in a controlled manner.

A general synthetic strategy involves a sequential cross-coupling approach. First, a Sonogashira coupling is performed at the more reactive 2-iodo position to introduce an alkynyl substituent. This is followed by a Suzuki or other palladium-catalyzed coupling at the 5-bromo position to introduce an aryl or heteroaryl moiety. Finally, the nitro group is reduced to an amine, which can then be further functionalized, for example, by forming an amide or participating in the formation of a fused heterocyclic system.[10]

Experimental Protocols

The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Selective Sonogashira Coupling at the 2-Iodo Position

This protocol details the selective coupling of a terminal alkyne to the 2-position of 5-Bromo-2-iodo-4-nitropyridine, leveraging the higher reactivity of the carbon-iodine bond.

Reaction Scheme:

Sonogashira_Coupling start 5-Bromo-2-iodo-4-nitropyridine + Terminal Alkyne catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) start->catalyst Solvent (e.g., THF/DMF) Room Temperature product 5-Bromo-2-(alkynyl)-4-nitropyridine catalyst->product

Caption: Selective Sonogashira coupling at the C-2 position.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
5-Bromo-2-iodo-4-nitropyridine1.0 equiv (373.9 mg)Starting material
Terminal Alkyne1.2 equivCoupling partner
Pd(PPh₃)₂Cl₂0.03 equiv (21.1 mg)Palladium catalyst
Copper(I) Iodide (CuI)0.05 equiv (9.5 mg)Co-catalyst
Triethylamine (Et₃N)3.0 equiv (0.42 mL)Base and solvent
Anhydrous Tetrahydrofuran (THF)5 mLSolvent
Argon or NitrogenAs neededInert atmosphere

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-nitropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-bromo-2-(alkynyl)-4-nitropyridine.

Protocol 2: Suzuki Coupling at the 5-Bromo Position

This protocol describes the subsequent functionalization of the 5-bromo position with an aryl or heteroaryl boronic acid.

Reaction Scheme:

Suzuki_Coupling start 5-Bromo-2-(alkynyl)-4-nitropyridine + Arylboronic Acid catalyst Pd(PPh₃)₄ (cat.) Base (e.g., K₂CO₃) start->catalyst Solvent (e.g., Dioxane/H₂O) Heat product 5-Aryl-2-(alkynyl)-4-nitropyridine catalyst->product

Caption: Suzuki coupling at the C-5 position.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
5-Bromo-2-(alkynyl)-4-nitropyridine1.0 equivStarting material from Protocol 1
Arylboronic Acid1.5 equivCoupling partner
Tetrakis(triphenylphosphine)palladium(0)0.05 equiv (57.8 mg)Palladium catalyst
Potassium Carbonate (K₂CO₃)2.0 equiv (276.4 mg)Base
1,4-Dioxane8 mLSolvent
Water2 mLCo-solvent
Argon or NitrogenAs neededInert atmosphere

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 5-bromo-2-(alkynyl)-4-nitropyridine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Solvent and Catalyst Addition: Add the 1,4-dioxane and water, followed by the tetrakis(triphenylphosphine)palladium(0). Degassing the solvent mixture prior to addition is recommended.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 5-aryl-2-(alkynyl)-4-nitropyridine.

Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the 4-nitro group to a 4-amino group, a critical step for introducing further diversity. Care must be taken to select a method that does not cause dehalogenation.[4][11][12]

Reaction Scheme:

Nitro_Reduction start 5-Aryl-2-(alkynyl)-4-nitropyridine reagents Fe powder NH₄Cl (aq) start->reagents Solvent (e.g., EtOH/H₂O) Heat product 5-Aryl-2-(alkynyl)pyridin-4-amine reagents->product

Caption: Reduction of the nitro group to an amine.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
5-Aryl-2-(alkynyl)-4-nitropyridine1.0 equivStarting material from Protocol 2
Iron Powder5.0 equiv (279.3 mg)Reducing agent
Ammonium Chloride (NH₄Cl)5.0 equiv (267.5 mg)Activator
Ethanol10 mLSolvent
Water2.5 mLCo-solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 5-aryl-2-(alkynyl)-4-nitropyridine and iron powder in a mixture of ethanol and water.

  • Reagent Addition: Add the ammonium chloride to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC or LC-MS. The reduction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the desired 5-aryl-2-(alkynyl)pyridin-4-amine.

Visualization of the Synthetic Workflow

The sequential functionalization of 5-Bromo-2-iodo-4-nitropyridine can be visualized as a logical workflow, enabling the synthesis of highly diverse and complex molecules.

workflow A 5-Bromo-2-iodo-4-nitropyridine B Sonogashira Coupling (at C2-I) A->B C 5-Bromo-2-(alkynyl)-4-nitropyridine B->C D Suzuki Coupling (at C5-Br) C->D E 5-Aryl-2-(alkynyl)-4-nitropyridine D->E F Nitro Group Reduction (at C4-NO₂) E->F G 5-Aryl-2-(alkynyl)pyridin-4-amine F->G H Further Derivatization (e.g., Amidation, Cyclization) G->H I Bioactive Molecule (e.g., Kinase Inhibitor) H->I

Sources

Application

Application Note: Strategic Synthesis of Substituted Pyridines from 5-Bromo-2-iodo-4-nitropyridine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 5-Bromo-2-iodo-4-nitropyridine , a high-value scaffold offering three orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 5-Bromo-2-iodo-4-nitropyridine , a high-value scaffold offering three orthogonal reactivity handles (C2-Iodo, C4-Nitro, C5-Bromo).[1]

Introduction & Strategic Value

5-Bromo-2-iodo-4-nitropyridine is a "privileged" intermediate in drug discovery. Its value lies in its orthogonal reactivity profile , allowing the sequential introduction of three distinct pharmacophores without the need for protecting groups.

  • C2-Iodo: The most reactive site. Susceptible to facile oxidative addition by Pd(0) (Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAr) under mild conditions.[1]

  • C4-Nitro: A strong electron-withdrawing group (EWG) that activates the C2 and C6 positions. It serves as a latent aniline (via reduction) or a leaving group in specific SNAr scenarios.

  • C5-Bromo: The least reactive halogen. It remains inert during C2-functionalization, preserving a handle for late-stage diversification (e.g., Buchwald-Hartwig amination or secondary Suzuki coupling).[1]

Reactivity Logic & Chemo-selectivity

Success with this scaffold depends on adhering to the hierarchy of bond strengths and electronic activation.

Reactivity Hierarchy
  • C2-I (High Reactivity): Weakest C-X bond; highly activated by the adjacent Pyridine Nitrogen and para-Nitro group.

  • C4-NO₂ (Medium Reactivity): Activates the ring. Can be reduced to -NH₂ using chemoselective metal-mediated reduction (Fe, Sn) that spares the halogens.

  • C5-Br (Low Reactivity): Sterically crowded and electronically less activated than C2. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) or higher temperatures for functionalization.[1]

Decision Pathway (DOT Diagram)

The following flow chart visualizes the logical progression for functionalizing this scaffold.

G Start 5-Bromo-2-iodo-4-nitropyridine C2_Suzuki Path A: C2-Suzuki Coupling (Pd(PPh3)4, RT-60°C) Start->C2_Suzuki Boronic Acid C2_SNAr Path B: C2-S_NAr Displacement (Amines, 0°C) Start->C2_SNAr HNR2 Int_A 2-Aryl-5-bromo-4-nitropyridine C2_Suzuki->Int_A Int_B 2-Amino-5-bromo-4-nitropyridine C2_SNAr->Int_B Red_A Nitro Reduction (Fe/NH4Cl or SnCl2) Int_A->Red_A Red_B Nitro Reduction (Fe/NH4Cl) Int_B->Red_B Prod_A 2-Aryl-4-amino-5-bromopyridine Red_A->Prod_A Prod_B 2,4-Diamino-5-bromopyridine Red_B->Prod_B C5_Cross Path C: C5-Coupling (Buchwald/Suzuki, High Temp) Prod_A->C5_Cross Late Stage

Caption: Logical workflow for the orthogonal functionalization of 5-Bromo-2-iodo-4-nitropyridine.

Experimental Protocols

Protocol A: Site-Selective C2-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at C2 without affecting the C5-bromide or reducing the nitro group. Mechanism: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond.

Materials:

  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂[1]·DCM (for sterically hindered acids)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (Dioxane) and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C to prevent competitive oxidative addition at the C5-bromide.

  • Monitoring: Monitor by TLC/LCMS. The starting material (Iodo) should disappear within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If "bis-coupling" (reaction at both C2 and C5) is observed, lower the temperature to 40°C and reduce catalyst loading to 2 mol%.

Protocol B: Regioselective SNAr at C2

Objective: Displacement of the C2-Iodide by primary or secondary amines. Mechanism: The C4-nitro group activates the C2 position. While the nitro group is also a leaving group, the iodide at C2 is generally more labile under mild conditions due to the inductive effect of the pyridine nitrogen.

Materials:

  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: THF or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA, followed by the slow addition of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Monitoring: Reaction is usually rapid (< 2 hours).

  • Workup: Pour into water/ice mixture. If the product precipitates, filter and wash with water.[1][2][3][4] If not, extract with DCM.[1]

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C4-Nitro group to an aniline without dehalogenating the C5-Bromine. Warning: Avoid catalytic hydrogenation (H₂/Pd-C), as this will strip the bromine and iodine atoms (hydrodehalogenation).[1]

Materials:

  • Substrate: Functionalized 4-nitropyridine intermediate

  • Reductant: Iron Powder (5.0 equiv)[1]

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: Suspend the substrate, Iron powder, and NH₄Cl in EtOH/Water.

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

  • Duration: Reaction typically completes in 1–3 hours. The mixture will turn rust-colored.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, and extract with EtOAc.

Summary of Reaction Conditions

TransformationTarget SiteReagents of ChoiceTempKey Constraint
Suzuki Coupling C2-Iodo Pd(PPh₃)₄, Na₂CO₃, Dioxane40–60°CAvoid >80°C to spare C5-Br.
Sonogashira C2-Iodo Pd(PPh₃)₂Cl₂, CuI, TEARTRequires O₂-free environment.[1]
SNAr C2-Iodo Prim/Sec Amine, DIPEA, THF0°C–RTC4-NO₂ activates C2; keep temp low.[1]
Nitro Reduction C4-Nitro Fe/NH₄Cl or SnCl₂RefluxNO H₂/Pd (Causes dehalogenation).
Buchwald C5-Bromo Pd₂(dba)₃, XPhos, NaOtBu100°C+Perform after C2 and C4 are capped.[1]

Troubleshooting & Optimization

  • Problem: Loss of Iodine and Bromine during reduction.

    • Cause: Use of Hydrogen gas or strong metal hydrides (LiAlH₄).

    • Solution: Switch to Iron/Ammonium Chloride or Sodium Dithionite (Na₂S₂O₄) under mild conditions.

  • Problem: SNAr occurring at C4 (displacing Nitro) instead of C2.

    • Cause: Highly nucleophilic thiols or alkoxides can sometimes attack C4.

    • Solution: Use lower temperatures (-20°C).[5] Ensure C2-I is the target by using steric control; C2 is flanked by the ring Nitrogen, while C4 is flanked by C3/C5.

  • Problem: Poor yield in C5-coupling.

    • Cause: Deactivation of the pyridine ring by the electron-rich amine formed at C4.

    • Solution: Protect the C4-amine (e.g., Boc-protection) before attempting C5-coupling to reduce catalyst poisoning and modulate electronics.

References

  • Synthesis of Functionalized Pyridines via Suzuki Coupling: Source: BenchChem Application Notes. "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors."
  • Source: GuideChem.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: KPU Pressbooks, Organic Chemistry II.[1] "5.6 Nucleophilic Aromatic Substitution: SNAr."

    • URL:[Link]

  • Reactivity of Halogenated Nitropyridines

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Regioselective Palladium-Catalyzed Reactions of 5-Bromo-2-iodo-4-nitropyridine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-iodo-4-nitropyridine. This substrate is a highly valuable and funct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-iodo-4-nitropyridine. This substrate is a highly valuable and functionalized heterocyclic building block for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] The presence of two distinct halogen atoms—iodine at the C2 position and bromine at the C5 position—offers a powerful platform for sequential and regioselective functionalization. This document elucidates the underlying principles governing the selective activation of the C-I bond over the C-Br bond and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Value of 5-Bromo-2-iodo-4-nitropyridine

Substituted nitropyridines are critical scaffolds in the development of pharmaceuticals and functional materials.[2] The unique electronic properties conferred by the nitro group and the pyridine nitrogen atom make these structures indispensable in drug design. 5-Bromo-2-iodo-4-nitropyridine emerges as a particularly strategic starting material due to its differentiated reactivity.

The central principle guiding its application is the predictable regioselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[3] Furthermore, in halogenated N-heteroarenes, halides positioned alpha to the ring nitrogen (the C2 position) are inherently more reactive. This increased reactivity is attributed to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond and facilitates oxidative addition of the Pd(0) catalyst.[4] Consequently, palladium catalysts will selectively insert into the C2-Iodo bond, leaving the C5-Bromo bond intact for subsequent transformations. This guide provides the protocols to exploit this inherent reactivity for precise molecular construction.

The Palladium Cross-Coupling Catalytic Cycle: A Universal Engine

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is the engine driving the formation of new C-C, C-N, and C-O bonds.[5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), changing its oxidation state to Pd(II). This is typically the rate-determining and selectivity-determining step. For 5-Bromo-2-iodo-4-nitropyridine, this occurs preferentially at the C-I bond.[6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)L₂-X Oxidative Adduct pd0->pd2_complex Oxidative Addition (+ Ar-X) pd2_partner Ar-Pd(II)L₂-R Transmetalated Complex pd2_complex->pd2_partner Transmetalation (+ R-M) pd2_partner->pd0 product Ar-R Product pd2_partner->product Reductive Elimination product->pd0

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] It is celebrated for its mild reaction conditions and tolerance of a wide variety of functional groups. When applied to 5-Bromo-2-iodo-4-nitropyridine, the coupling selectively occurs at the C2 position.

Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the coupling of 5-Bromo-2-iodo-4-nitropyridine with a generic arylboronic acid.

Reagents & Equipment:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-iodo-4-nitropyridine, the arylboronic acid, and the base.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[10]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-nitropyridine product.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O9016>85%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9018>80%
3-Thienylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O8518>75%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[12] The reaction is highly efficient and proceeds with high selectivity at the C2-iodo position of the substrate.

Protocol: Selective Sonogashira Coupling at the C2-Position

This protocol details the copper-co-catalyzed coupling with a terminal alkyne.

Reagents & Equipment:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask and inert gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-iodo-4-nitropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base: Add the anhydrous solvent (e.g., THF) followed by the amine base via syringe.

  • Degassing: Degas the resulting solution by bubbling argon or nitrogen through it for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.[13]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the 2-alkynyl-5-bromo-4-nitropyridine.

Data Presentation: Typical Sonogashira Reaction Parameters
Coupling PartnerCatalyst System (mol%)BaseSolventTempTime (h)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (2%) / CuI (4%)Et₃NTHFRT4>90%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃NDMFRT3>88%
1-HeptynePdCl₂(PPh₃)₂ (2%) / CuI (4%)DIPEATHF50°C6>80%

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction (or Mizoroki-Heck reaction) creates a C-C bond by coupling the aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[14] This reaction is a powerful tool for synthesizing substituted alkenes and for constructing complex carbocyclic systems via intramolecular variants.[15][16] The reaction proceeds selectively at the more reactive C2-Iodo position.

Protocol: Selective Heck Reaction at the C2-Position

This protocol describes the coupling with an activated alkene like an acrylate.

Reagents & Equipment:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (1.5-2.0 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Sealed reaction tube or flask with condenser

Procedure:

  • Reaction Setup: In a reaction tube, combine 5-Bromo-2-iodo-4-nitropyridine, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Reagent Addition: Add the anhydrous solvent, triethylamine, and the alkene via syringe.[17]

  • Reaction Execution: Seal the tube and heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting halide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 2-alkenyl-5-bromo-4-nitropyridine product.

Data Presentation: Typical Heck Reaction Parameters
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
n-Butyl acrylatePd(OAc)₂ (3%)P(o-tol)₃ (6%)Et₃NDMF100>75%
StyrenePd(OAc)₂ (5%)PPh₃ (10%)Et₃NMeCN80>70%
CyclohexenePd(OAc)₂ (5%)PPh₃ (10%)Et₃NDMF110>60%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[18][19] This reaction has largely replaced harsher classical methods and is indispensable in pharmaceutical synthesis.[20] Success requires a carefully chosen combination of a palladium precatalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base. The C2-Iodo bond is the exclusive site of amination.

Regioselective Functionalization start 5-Bromo-2-iodo-4-nitropyridine suzuki 2-Aryl-5-bromo-4-nitropyridine start->suzuki Suzuki (ArB(OH)₂, Pd(0)) sonogashira 2-Alkynyl-5-bromo-4-nitropyridine start->sonogashira Sonogashira (R-C≡CH, Pd/Cu) heck 2-Alkenyl-5-bromo-4-nitropyridine start->heck Heck (Alkene, Pd(0)) buchwald 2-Amino-5-bromo-4-nitropyridine start->buchwald Buchwald-Hartwig (R₂NH, Pd(0))

Caption: Regioselective reactions at the C2-Iodo position.

Protocol: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol describes a general procedure for coupling with a primary or secondary amine.

Reagents & Equipment:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube and inert gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add 5-Bromo-2-iodo-4-nitropyridine and the anhydrous solvent.

  • Amine Addition: Add the amine substrate via syringe.

  • Inert Atmosphere: Seal the tube and ensure the atmosphere is inert.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[19]

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 4-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-amino-5-bromo-4-nitropyridine.

Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2%)Xantphos (4%)NaOtBuToluene100>90%
AnilinePd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃Dioxane110>85%
BenzylaminePd₂(dba)₃ (1.5%)Xantphos (3%)NaOtBuToluene90>88%

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields. The exclusion of oxygen and moisture is often critical for catalyst stability and activity.

Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Gas) reagents 2. Reagent Addition (Substrate, Base, Catalyst) setup->reagents solvent 3. Solvent Addition (Anhydrous, Degassed) reagents->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue workup 6. Work-up (Quench, Extract) monitor->workup Complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed reactions.

Conclusion and Future Outlook

5-Bromo-2-iodo-4-nitropyridine is an exemplary substrate for demonstrating predictable regioselectivity in modern synthetic chemistry. The pronounced reactivity difference between the C-I and C-Br bonds allows for the precise and high-yield introduction of aryl, alkynyl, alkenyl, and amino functionalities exclusively at the C2 position. The protocols detailed herein provide a reliable foundation for researchers to leverage this chemistry. The resulting 2-substituted-5-bromopyridine products are themselves valuable intermediates, poised for a second, distinct cross-coupling reaction at the C5 position, enabling the rapid construction of complex, di-substituted pyridine libraries.

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  • A. A. Khan et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," Molecules, 2017. [URL: https://www.mdpi.com/1420-3049/22/2/203]
  • A. Zabardasti et al., "Copper-free Sonogashira cross-coupling reactions: an overview," RSC Advances, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525046/]
  • Chemistry LibreTexts, "Suzuki cross-coupling," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki_cross-coupling]
  • Y. Chen et al., "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis," STAR Protocols, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10872291/]
  • ResearchGate, "Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane," ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-5-bromo-2-methoxymethyl-6-phenyl-pyridazin-3-2H-one_fig1_330615967]
  • BenchChem, "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine," BenchChem. [URL: https://www.benchchem.
  • BenchChem, "Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes," BenchChem. [URL: https://www.benchchem.
  • Mol-Instincts, "2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis," Mol-Instincts, 2023. [URL: https://www.molinstincts.com/blog/2-bromo-5-nitropyridine-a-versatile-building-block-for-organic-synthesis/]
  • T. J. L. J. A. C. C. A. J. C. Whitcombe, "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis," Inorganica Chimica Acta, 2002. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=chemistrybiochemistry]
  • Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Su)/10%3A_Organometallic_Chemistry/10.03%3A_Cross_Coupling_Reactions/10.3.01%3A_Heck_Reaction]
  • The Royal Society of Chemistry, "Supplementary Information Synthetic routes to compounds 5 and 10-19," The Royal Society of Chemistry. [URL: https://www.rsc.
  • Wikipedia contributors, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Total Organic Chemistry, "Heck Reaction | Named Reactions | Organic Chemistry Lessons," YouTube, 2021. [URL: https://www.youtube.
  • Jubilant Ingrevia, "5-bromo-2-nitropyridine Safety Data Sheet," Jubilant Ingrevia. [URL: https://www.ingrevia.com/sites/default/files/2022-09/5-bromo-2-nitropyridine.pdf]

Sources

Application

Application Notes and Protocols: Selective Sonogashira Coupling of 5-Bromo-2-iodo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Selectivity in Cross-Coupling Reactions The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Selectivity in Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, is integral to the synthesis of a vast array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its ability to proceed under relatively mild conditions.[1]

This guide focuses on a particularly strategic substrate: 5-Bromo-2-iodo-4-nitropyridine. The presence of two different halogen atoms at distinct positions on the electron-deficient pyridine ring offers a unique opportunity for sequential, site-selective functionalization. Understanding and controlling this selectivity is paramount for the efficient construction of complex, multi-substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Substrate Analysis: The Reactivity Landscape of 5-Bromo-2-iodo-4-nitropyridine

The experimental design for a Sonogashira coupling with this substrate is dictated by its inherent electronic and steric properties.

  • Differential Halogen Reactivity : The fundamental principle enabling selectivity is the difference in bond strength and reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the more robust Carbon-Bromine (C-Br) bond.[4] This reactivity hierarchy (I > Br >> Cl) is the primary tool for achieving selective coupling at the C-2 position while leaving the C-5 bromine atom intact for subsequent transformations.[4]

  • Electronic Activation : The pyridine ring is rendered significantly electron-deficient by the powerfully electron-withdrawing nitro group (-NO₂) at the C-4 position. This electronic pull enhances the electrophilicity of the carbon atoms attached to the halogens, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.

  • Strategic Value : The ability to perform a Sonogashira reaction selectively at the C-2 iodo position transforms 5-Bromo-2-iodo-4-nitropyridine into a versatile building block. The resulting 5-bromo-2-alkynyl-4-nitropyridine intermediate can then be subjected to a second, distinct cross-coupling reaction (e.g., another Sonogashira, Suzuki, or Buchwald-Hartwig coupling) at the C-5 bromo position, enabling the programmed and efficient synthesis of unsymmetrically di-substituted pyridines.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The process begins with the activation of a palladium(II) precatalyst to a catalytically active palladium(0) species.[4]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of 5-Bromo-2-iodo-4-nitropyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]

    • Transmetalation : The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the iodide and forming an alkynyl-palladium(II) complex.[5]

    • Reductive Elimination : This final step forms the new C-C bond, releasing the desired 2-alkynylpyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

  • Copper Cycle :

    • Acetylide Formation : In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This increases the nucleophilicity of the alkyne and facilitates its transfer to palladium.

While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1] This is often mitigated by maintaining a strictly inert (oxygen-free) atmosphere. Copper-free protocols have also been developed to circumvent this issue entirely.[1][6]

Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Application Protocol

Objective: To achieve the selective Sonogashira cross-coupling of a terminal alkyne with 5-Bromo-2-iodo-4-nitropyridine at the C-2 position.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Equiv.Amount (mmol)Mass/VolumePurpose
5-Bromo-2-iodo-4-nitropyridineC₅H₂BrIN₂O₂340.891.01.0341 mgAryl halide substrate
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.131.11.1112 mg (122 µL)Coupling partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.020.0214.0 mgPalladium precatalyst
Copper(I) Iodide (CuI)CuI190.450.040.047.6 mgCo-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.193.03.0304 mg (418 µL)Base and co-solvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--10 mLSolvent
Nitrogen or Argon gasN₂ or Ar----Inert atmosphere
Saturated aq. NH₄ClNH₄Cl---~20 mLWork-up (quench, remove copper)
BrineNaCl (sat. aq.)---~20 mLWork-up (wash)
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄----Drying agent
Celite®-----Filtration aid
Silica GelSiO₂----Stationary phase for chromatography
Ethyl Acetate / Hexanes----As neededEluent for chromatography
Experimental Workflow Visualization

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification a Oven-dry glassware (Schlenk flask & stir bar) b Charge flask with aryl halide, Pd(PPh₃)₂Cl₂, and CuI a->b c Seal with septum, evacuate, and backfill with N₂/Ar (3x) b->c d Add anhydrous THF & TEA via syringe c->d e Degas solvent mixture (bubble N₂/Ar for 15 min) d->e f Add terminal alkyne via syringe e->f g Stir at room temperature f->g h Monitor by TLC until starting material is consumed g->h i Dilute with Ethyl Acetate h->i j Filter through Celite® plug to remove solids i->j k Wash filtrate with sat. NH₄Cl, then brine j->k l Dry organic layer (Na₂SO₄), filter, and concentrate k->l m Purify crude product by flash column chromatography l->m n Characterize pure product (NMR, MS, etc.) m->n caption Fig 2: Step-by-step experimental workflow.

Caption: Fig 2: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-nitropyridine (341 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. An oxygen-free environment is critical to prevent catalyst decomposition and the homocoupling of the alkyne.[1]

  • Solvent and Base Addition : Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Degassing : Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 122 µL, 1.1 mmol) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed without heating.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 1:4 mixture of ethyl acetate and hexanes. The reaction is complete upon the disappearance of the 5-Bromo-2-iodo-4-nitropyridine spot. This typically occurs within 2-6 hours.

  • Work-up :

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the plug with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride (2 x 20 mL) to remove copper salts and the triethylamine hydrochloride byproduct.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-2-alkynyl-4-nitropyridine product.

Trustworthiness: A Self-Validating System

  • Color Change : The reaction mixture will typically change color, often becoming darker, and a precipitate (triethylamine hydroiodide) may form, providing a visual cue of reaction progress.

  • TLC Analysis : A clean conversion on TLC, with the disappearance of the starting material and the appearance of a single, new major product spot, validates the selectivity and efficiency of the protocol.

  • Characterization : The final structure should be confirmed by NMR spectroscopy and mass spectrometry. A successful selective reaction will show the disappearance of the signal corresponding to the iodo-substituted position and the appearance of new signals for the alkyne moiety, while the bromo-substituted position's signals remain.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Name-Reaction.com. Sonogashira cross-coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Wiley Online Library. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • eFan's Blog. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Reddit. Sonogashira workup. [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Google Patents.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

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Method

Application Note: 5-Bromo-2-iodo-4-nitropyridine as a Strategic Building Block for Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Executive Summary The design of small-molecule kinase inhibitors frequently relies on the construction of highly substituted hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary

The design of small-molecule kinase inhibitors frequently relies on the construction of highly substituted heterocyclic cores that mimic the adenine ring of ATP. 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) has emerged as a highly privileged, polyfunctional building block in medicinal chemistry. Featuring three distinct, orthogonally reactive vectors (C2-Iodo, C5-Bromo, and C4-Nitro), this scaffold allows medicinal chemists to systematically construct complex fused bicyclic systems—such as imidazo[4,5-c]pyridines and 1H-pyrrolo[2,3-c]pyridines—with precise regiocontrol. This application note details the strategic rationale, mechanistic causality, and validated protocols for utilizing this compound in the synthesis of targeted kinase inhibitors.

Strategic Rationale & Reactivity Hierarchy

The utility of 5-Bromo-2-iodo-4-nitropyridine lies in its predictable, stepwise reactivity profile, which enables modular "plug-and-play" functionalization [1].

  • C2-Iodo (Primary Reaction Site): The carbon-iodine bond has the lowest bond dissociation energy among the halogens present. Furthermore, the C2 position is highly electron-deficient due to the inductive effect of the adjacent pyridine nitrogen and the strongly electron-withdrawing C4-nitro group. This makes the C2-Iodo position kinetically favored for initial Palladium(0) oxidative addition, enabling highly regioselective Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heating [3].

  • C5-Bromo (Secondary Reaction Site): Once the C2 position is functionalized, the C5-Bromo group can be engaged. Because the C-Br bond is stronger and located at a less electron-deficient position, it requires elevated temperatures and specialized electron-rich phosphine ligands (e.g., XPhos) to undergo Buchwald-Hartwig amination or secondary Suzuki couplings.

  • C4-Nitro (Tertiary Reaction Site / Masked Amine): The nitro group serves a dual purpose. Initially, it lowers the LUMO of the pyridine ring to accelerate the cross-coupling at C2 and C5. Subsequently, it acts as a masked amine. Mild reduction (e.g., via Fe/NH₄Cl) yields an aniline derivative, which can be immediately condensed with adjacent functional groups to form the critical bicyclic hinge-binding core of the kinase inhibitor[2].

Kinase Inhibitor Design & Signaling Pathway

Kinase inhibitors often target the ATP-binding pocket (the "hinge region") of kinases such as VEGFR-2, EGFR, or p38 MAPK. By converting 5-Bromo-2-iodo-4-nitropyridine into a fused bicyclic core (e.g., an imidazo[4,5-c]pyridine), the resulting molecule presents a hydrogen-bond donor/acceptor motif that perfectly complements the backbone amides of the kinase hinge region.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase) VEGF->VEGFR2 Activates RAF RAF Kinase VEGFR2->RAF Phosphorylates Inhibitor Synthesized Inhibitor (Blocks ATP Pocket) Inhibitor->VEGFR2 Inhibits MEK MEK 1/2 RAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Angiogenesis Tumor Angiogenesis & Proliferation ERK->Angiogenesis Gene Transcription

VEGFR-2 signaling pathway and the intervention point of synthesized kinase inhibitors.

Synthetic Workflow & Validated Protocols

The following workflow demonstrates the orthogonal functionalization of 5-Bromo-2-iodo-4-nitropyridine to yield a highly substituted imidazo[4,5-c]pyridine core.

Synthetic_Workflow SM 5-Bromo-2-iodo-4-nitropyridine (Starting Material) Step1 Step 1: C2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) SM->Step1 Int1 5-Bromo-2-aryl-4-nitropyridine Step1->Int1 Regioselective Step2 Step 2: C5 Buchwald-Hartwig (Pd2(dba)3, XPhos, R-NH2) Int1->Step2 Int2 5-Amino-2-aryl-4-nitropyridine Step2->Int2 Chemoselective Step3 Step 3: Nitro Reduction (Fe, NH4Cl) Int2->Step3 Int3 4,5-Diamino-2-arylpyridine Step3->Int3 Step4 Step 4: Cyclization (HC(OEt)3, H+) Int3->Step4 Product Imidazo[4,5-c]pyridine Core (Kinase Inhibitor) Step4->Product Hinge Binder Formed

Orthogonal functionalization workflow of 5-Bromo-2-iodo-4-nitropyridine.

Protocol 1: Regioselective C2 Suzuki-Miyaura Cross-Coupling

Objective: Install the solvent-exposed or DFG-pocket binding aryl group exclusively at the C2 position.

  • Reagents: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene/EtOH/H₂O (2:1:1 v/v/v).

  • Procedure:

    • Degas the solvent mixture by sparging with N₂ for 15 minutes.

    • Add the starting material, arylboronic acid, and Na₂CO₃ to the reaction vessel.

    • Add Pd(PPh₃)₄ under a stream of N₂.

    • Heat the mixture to 60 °C for 4–6 hours. Expert Insight: Maintaining the temperature at ≤60 °C and strictly limiting the boronic acid to 1.05 equivalents prevents competitive oxidative addition at the C5-Bromo position, ensuring >95% regioselectivity.

    • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Chemoselective C5 Buchwald-Hartwig Amination

Objective: Install a solubilizing group or secondary pharmacophore at the C5 position.

  • Reagents: C2-coupled intermediate (1.0 eq), Primary Amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Combine all solids in an oven-dried Schlenk flask and purge with N₂ (3x vacuum/N₂ cycles).

    • Add anhydrous 1,4-Dioxane and the primary amine via syringe.

    • Heat the mixture to 95 °C for 12 hours. Expert Insight: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates reductive elimination, which is critical for suppressing competitive debromination of the electron-deficient pyridine ring.

    • Filter through a pad of Celite, concentrate, and purify via chromatography.

Protocol 3: Nitro Reduction and Imidazopyridine Cyclization

Objective: Unmask the C4 amine and cyclize to form the hinge-binding core.

  • Reagents (Reduction): Fe powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

  • Reagents (Cyclization): Triethyl orthoformate (Excess), p-TsOH (0.1 eq).

  • Procedure:

    • Reduction: Suspend the C5-aminated intermediate in EtOH/H₂O. Add Fe powder and NH₄Cl. Reflux at 80 °C for 2 hours. Expert Insight: Fe/NH₄Cl is chosen over Pd/C-catalyzed hydrogenation to strictly prevent hydrodehalogenation of any remaining halogens on the installed aryl rings [2].

    • Filter hot through Celite to remove iron salts, concentrate, and extract with DCM to isolate the diamine intermediate.

    • Cyclization: Dissolve the crude diamine in triethyl orthoformate. Add catalytic p-TsOH and heat to 110 °C for 4 hours.

    • Concentrate in vacuo and purify via reverse-phase HPLC to yield the final imidazo[4,5-c]pyridine kinase inhibitor core.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and condition causality for the orthogonal functionalization sequence.

Reaction StepTarget VectorCatalyst / LigandTemp (°C)Time (h)Expected YieldRegioselectivityCausality / Rationale
1. Suzuki-Miyaura C2-IodoPd(PPh₃)₄604–682–88%>95% (C2 vs C5)C-I bond is weaker; C2 is highly electron-deficient. Mild temp prevents C5 reaction.
2. Buchwald-Hartwig C5-BromoPd₂(dba)₃ / XPhos951275–80%N/AXPhos promotes rapid reductive elimination, preventing debromination.
3. Nitro Reduction C4-NitroFe / NH₄Cl80290–95%ChemoselectiveMild reduction prevents hydrodehalogenation of peripheral aryl rings.
4. Cyclization C4/C5 AminesHC(OEt)₃ / p-TsOH110470–85%N/AOrthoester condensation efficiently constructs the ATP-mimetic imidazole ring.

References

  • Benzimidazole derivatives useful as tie-2 and/or vegfr-2 inhibitors (WO2002044156A2).Google Patents.
Application

Strategic C-N Coupling of 5-Bromo-2-iodo-4-nitropyridine: Mechanism and Protocols

An Application Guide for Researchers Abstract 5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and materials science research. Its unique arr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

5-Bromo-2-iodo-4-nitropyridine is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and materials science research. Its unique arrangement of two distinct halogen atoms and a potent electron-withdrawing group presents both a challenge and an opportunity for selective chemical modification. This guide provides an in-depth analysis of the reaction mechanisms governing C-N bond formation at this scaffold, with a primary focus on palladium-catalyzed Buchwald-Hartwig amination. We will dissect the inherent reactivity of the substrate, detailing the factors that control the chemoselective functionalization of the C-I bond over the C-Br bond. Detailed, field-proven protocols are provided to guide researchers in achieving high-yield, selective amination, transforming this versatile molecule into valuable downstream products.

The Chemical Personality of 5-Bromo-2-iodo-4-nitropyridine

The synthetic utility of 5-Bromo-2-iodo-4-nitropyridine is dictated by the interplay of its three key functional groups. Understanding their individual and collective influence is paramount to designing successful and selective cross-coupling strategies.

Electronic Activation by the Nitro Group

The nitro (NO₂) group at the C-4 position is a powerful electron-withdrawing group. Through both inductive and resonance effects, it profoundly reduces the electron density of the pyridine ring.[1][2] This electronic depletion has two major consequences:

  • Activation towards Nucleophilic Attack: The ring becomes highly electrophilic, particularly at the positions ortho (C-3, C-5) and para (C-2, C-6) to the nitro group. This significantly facilitates nucleophilic aromatic substitution (SNAr) type mechanisms, where a nucleophile can directly displace a leaving group.[1][3]

  • Facilitation of Oxidative Addition: In the context of palladium-catalyzed cross-coupling, the electron-deficient nature of the aryl halide bonds (C-I and C-Br) makes them more susceptible to oxidative addition by a low-valent metal center, such as Pd(0), which is a key step in many catalytic cycles.[4]

The Halogen Reactivity Hierarchy: C-I vs. C-Br

The presence of two different halogens offers a handle for programmed, site-selective reactions. The selectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.[5]

This inherent difference in reactivity dictates that in a palladium-catalyzed cross-coupling reaction, the oxidative addition of the Pd(0) catalyst will occur preferentially at the more labile C-I bond.[5] By carefully controlling reaction conditions, one can achieve selective functionalization at the C-2 position while leaving the C-5 bromine atom intact for subsequent transformations.

Dominant Reaction Mechanisms in C-N Coupling

While multiple pathways for C-N bond formation exist, palladium-catalyzed amination is the most robust and widely employed method for this substrate. However, a sound understanding of the potential for a competing SNAr mechanism is crucial for troubleshooting and optimization.

The Primary Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7][8] The reaction proceeds through a well-established catalytic cycle, which in the case of 5-Bromo-2-iodo-4-nitropyridine, selectively targets the C-I bond.

The catalytic cycle involves three primary stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands, inserts into the weaker C-I bond of the pyridine substrate. This forms a square planar Pd(II) intermediate.[6][9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final, bond-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[6][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition substrate 5-Bromo-2-iodo-4-nitropyridine (Ar-I) substrate->oa_complex amine Amine (R₂NH) amine->oa_complex base Base base->oa_complex - H-Base⁺ product 2-Amino-5-bromo-4-nitropyridine (Ar-NR₂) amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 amido_complex->product Reductive Elimination

Figure 1: Catalytic cycle for the selective Buchwald-Hartwig amination at the C-2 position.

A Potential Side-Reaction: Nucleophilic Aromatic Substitution (SNAr)

Given the strong activation provided by the C-4 nitro group, a direct nucleophilic aromatic substitution (SNAr) is a plausible alternative or competing pathway.[1][3] This is particularly true with highly nucleophilic amines or under conditions where the palladium catalyst is inactive.

The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The amine attacks the electron-deficient carbon atom bearing a halogen (C-2 or C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized across the ring and onto the oxygen atoms of the nitro group.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide leaving group (iodide or bromide).

SNAr_Mechanism start Substrate + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining) product Substituted Product + Leaving Group (X⁻) intermediate->product Elimination

Figure 2: Generalized pathway for the addition-elimination SNAr mechanism.

Generally, SNAr on pyridines favors attack at the C-2 and C-4 positions, as the resulting anionic intermediate can delocalize the negative charge onto the electronegative ring nitrogen.[12] In this specific substrate, both the C-2 and C-5 positions are activated by the C-4 nitro group, but the superior leaving group ability of iodide would favor SNAr at the C-2 position.

Application Protocols for Selective C-N Coupling

The following protocol outlines a general procedure for the selective Buchwald-Hartwig amination of 5-Bromo-2-iodo-4-nitropyridine with a primary or secondary amine.

Materials and Reagents
  • 5-Bromo-2-iodo-4-nitropyridine

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)[13]

  • Base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃, 1.5-2.5 equivalents)[13]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)[13]

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Experimental Protocol
  • Catalyst Pre-formation (in a glovebox or under inert gas): To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Stir the mixture for 10-15 minutes. The formation of the active Pd(0) catalyst is often indicated by a color change.

  • Substrate Addition: Add the 5-Bromo-2-iodo-4-nitropyridine and the amine coupling partner to the catalyst mixture.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. Causality Note: Careful monitoring is crucial. Prolonged reaction times or excessive temperatures can lead to a loss of selectivity and promote the slower coupling at the C-Br bond.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[14]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-5-bromo-4-nitropyridine derivative.[13]

Typical Reaction Parameters

The optimal choice of catalyst, ligand, and base is highly dependent on the specific amine used. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.[13][15]

Amine TypeRecommended Ligand(s)Recommended Base(s)Typical SolventTemperature (°C)
Primary AliphaticBrettPhos, RuPhosLiHMDS, NaOt-BuToluene, Dioxane80 - 100
Secondary AliphaticRuPhos, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80 - 110
Primary Aryl (Anilines)XPhos, BrettPhosNaOt-Bu, Cs₂CO₃Toluene, THF80 - 110
Secondary ArylXantphos, RuPhosK₃PO₄, Cs₂CO₃Dioxane90 - 110

Note: This table provides general guidelines based on established trends for Buchwald-Hartwig aminations.[13][16] Optimization for specific substrates is always recommended.

Troubleshooting and Optimization

IssuePotential CauseTroubleshooting StepRationale
No Reaction Inactive catalyst.Ensure anhydrous and oxygen-free conditions. Use a pre-catalyst or a more robust ligand.The Pd(0) active species is sensitive to oxygen and moisture. Pre-catalysts are often more stable and ensure efficient generation of the active species.[16]
Low Yield Inappropriate ligand/base combination.Screen different ligands and bases. For hindered amines, a bulkier ligand like XPhos or RuPhos may be needed.The steric and electronic properties of the ligand and the strength of the base are critical for efficient turnover.[13][15]
Mixture of Products (C-I and C-Br coupling) Reaction temperature too high or reaction time too long.Lower the reaction temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed.The C-I bond is significantly more reactive. Milder conditions favor selective reaction at this site before the more inert C-Br bond begins to react.[5]
Hydrodehalogenation (Loss of I or Br) Presence of water; side reaction from β-hydride elimination.Use rigorously dried solvents and reagents. Choose a ligand less prone to β-hydride elimination.Water can lead to catalyst decomposition and side reactions. β-hydride elimination is a known competing pathway that can be suppressed by ligand choice.[6][17]

Conclusion

5-Bromo-2-iodo-4-nitropyridine is a synthetically powerful building block whose reactivity is dominated by the electronic influence of its nitro group and the differential reactivity of its two halogen substituents. For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination offers a highly selective and efficient method for functionalization at the C-2 iodo position. By carefully selecting the catalyst system and controlling the reaction conditions, researchers can reliably access mono-aminated products, preserving the C-5 bromo position for further synthetic elaboration. This guide provides the mechanistic understanding and practical protocols necessary to successfully leverage this versatile substrate in complex molecule synthesis.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. BenchChem Technical Support.
  • Cernak, T. et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem Technical Support.
  • Wikipedia.
  • Pearson+. (2023).
  • BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. BenchChem Technical Support.
  • Wikipedia.
  • ResearchGate. (2026).
  • StackExchange. (2018).
  • Fors, B. P. (2010). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • ResearchGate. (2014). Mechanism of coupling reaction.
  • Chemistry LibreTexts. (2023). 2.
  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Garg, N. K. (2016).

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Method

Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-iodo-4-nitropyridine Derivatives in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Strategic Reactivity In the realm of modern organic synthesis and medicinal chemistry, the rational design of molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Reactivity

In the realm of modern organic synthesis and medicinal chemistry, the rational design of molecular building blocks is paramount for the efficient construction of complex, high-value compounds. The 5-Bromo-2-iodo-4-nitropyridine scaffold represents a pinnacle of this design philosophy. It is not merely a carrier of functional groups but an intricately designed platform offering orthogonal reactivity. The strategic placement of a nitro group, a bromine atom, and an iodine atom on the pyridine core provides chemists with a powerful tool for sequential and selective chemical transformations.

The utility of this scaffold is primarily rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This fundamental property dictates that the C-I bond at the 2-position will undergo oxidative addition to a low-valent palladium catalyst at a much faster rate than the C-Br bond at the 5-position.[1][2] This reactivity gap is the cornerstone of its application, enabling selective functionalization at the C-2 position while preserving the C-5 bromine for subsequent, often different, chemical manipulations.[3][4]

Furthermore, the potent electron-withdrawing nature of the nitro group at the 4-position profoundly influences the electronic character of the entire pyridine ring. This activation serves two purposes: it enhances the reactivity of the halogens in cross-coupling reactions and renders the ring susceptible to nucleophilic aromatic substitution (SNAr). Finally, the nitro group itself is a versatile functional handle, readily reducible to an amine, which opens a new axis for molecular elaboration. This guide provides an in-depth exploration of these principles, complete with detailed protocols for leveraging the unique reactivity of 5-Bromo-2-iodo-4-nitropyridine derivatives in the synthesis of advanced chemical entities, particularly those relevant to drug discovery.

Core Synthetic Applications: A Multi-Tool for Molecular Construction

The true synthetic power of 5-Bromo-2-iodo-4-nitropyridine derivatives is realized through a series of distinct, yet often interconnected, reaction pathways.

Sequential Palladium-Catalyzed Cross-Coupling Reactions

The ability to perform multiple, different cross-coupling reactions on the same scaffold in a controlled sequence is a highly sought-after strategy for building molecular complexity. The differential reactivity of the C-I and C-Br bonds makes this scaffold ideal for such an approach.[2][3]

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][5] This is primarily due to the bond dissociation energies (BDEs), where the C-I bond is the weakest. Consequently, the oxidative addition of a Pd(0) catalyst, often the rate-determining step, occurs preferentially at the C-2 iodo-substituted position under carefully controlled conditions.[1] This allows for the selective introduction of a diverse range of substituents at this position first.

Protocol 1: Selective Sonogashira Coupling at the C-2 Position

This protocol details the palladium-copper co-catalyzed coupling of a terminal alkyne to the C-2 position, leaving the C-5 bromine untouched. This reaction is fundamental for introducing sp-hybridized carbon linkers, common in kinase inhibitors and materials science.[6][7]

Materials:

  • 5-Bromo-2-iodo-4-nitropyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-Bromo-2-iodo-4-nitropyridine derivative, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction mixture to the appropriate temperature (typically room temperature to 80 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Sonogashira Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, PdCl₂(PPh₃)₂, and CuI B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent & Base B->C D Add Terminal Alkyne C->D E Heat & Stir (RT - 80 °C, 4-12h) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G H Filter through Celite G->H I Aqueous Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K

Caption: Workflow for Selective Sonogashira Coupling.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C-2 position via palladium-catalyzed coupling with a boronic acid or ester. This is a cornerstone reaction in medicinal chemistry for creating biaryl structures.[8][9][10]

Materials:

  • 5-Bromo-2-iodo-4-nitropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (typically 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 5-Bromo-2-iodo-4-nitropyridine derivative, arylboronic acid, and base (K₂CO₃ or Cs₂CO₃).

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude material by flash column chromatography.

DOT Script for Suzuki-Miyaura Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, Base, & Pd(PPh₃)₄ B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Dioxane/Water B->C D Heat & Stir (85-100 °C, 6-18h) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Subsequent Functionalization at the C-5 Position

Once the C-2 position has been selectively functionalized, the C-5 bromine atom becomes the target for a second transformation. This can be another cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig amination, or Stille coupling, allowing for the controlled, iterative assembly of a trisubstituted pyridine core.

Reduction of the Nitro Group

The nitro group is a powerful synthetic handle. Its reduction to a primary amine introduces a key nucleophilic site and a hydrogen-bond donor, which is often critical for binding to biological targets like the hinge region of protein kinases.[11]

Protocol 3: Nitro Group Reduction to Aniline

This protocol provides a standard method for the reduction of the aromatic nitro group to an aniline derivative using tin(II) chloride.

Materials:

  • Substituted 4-nitropyridine derivative (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 4-nitropyridine derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8. Caution: This can be exothermic and may cause foaming.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting 4-aminopyridine derivative can often be used without further purification or can be purified by column chromatography if necessary.

Application Showcase: Convergent Synthesis of a Kinase Inhibitor Scaffold

The true power of 5-Bromo-2-iodo-4-nitropyridine is demonstrated in its application to the convergent synthesis of complex molecular architectures, such as the core scaffolds of many protein kinase inhibitors.[3][11] The following workflow illustrates how the previously described protocols can be integrated to rapidly build a highly decorated pyridine core.

DOT Script for Kinase Inhibitor Synthesis Pathway

G A 5-Bromo-2-iodo- 4-nitropyridine B Step 1: Sonogashira Coupling (Protocol 1) - Add R¹-alkyne at C2 A->B PdCl₂(PPh₃)₂, CuI, Et₃N C 2-Alkynyl-5-bromo- 4-nitropyridine B->C D Step 2: Suzuki Coupling (Protocol 2, modified for C-Br) - Add Ar-R² at C5 C->D Pd(PPh₃)₄, K₂CO₃ E 2-Alkynyl-5-aryl- 4-nitropyridine D->E F Step 3: Nitro Reduction (Protocol 3) - Convert NO₂ to NH₂ E->F SnCl₂·2H₂O G 4-Amino-2-alkynyl- 5-arylpyridine F->G H Step 4: Amide Coupling - Acylate NH₂ with R³-COCl G->H Base (e.g., Pyridine) I Final Kinase Inhibitor Scaffold H->I

Caption: Convergent synthetic route to a kinase inhibitor scaffold.

This multi-step sequence efficiently leverages the orthogonal reactivity of the starting material. Each step adds a crucial pharmacophoric element, culminating in a complex molecule ready for biological evaluation. The logic is clear:

  • C-2 Functionalization: The Sonogashira coupling introduces a rigid linker, often used to probe deeper pockets of the ATP-binding site.

  • C-5 Functionalization: The subsequent Suzuki coupling adds a larger aryl group, which can occupy the solvent-exposed region and be modified to enhance selectivity and solubility.

  • C-4 Functionalization: The reduction of the nitro group unmasks the critical amino group, which typically forms hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Final Elaboration: Acylation of the amine allows for fine-tuning of the inhibitor's properties.

Quantitative Data Summary

The choice of reaction conditions is critical for achieving high yields and selectivity. The following table summarizes representative conditions for the key transformations discussed.

Reaction TypePositionCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Sonogashira Coupling C-2 (Iodo)PdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMF25 - 8080 - 95[6][7]
Suzuki-Miyaura Coupling C-2 (Iodo)Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane / H₂O85 - 10075 - 90[5][10]
Suzuki-Miyaura Coupling C-5 (Bromo)Pd(dppf)Cl₂K₃PO₄DME / H₂O90 - 11070 - 85[12]
Nitro Reduction C-4 (Nitro)SnCl₂·2H₂O-EtOH / EtOAc60 - 80>90[11]

Conclusion

5-Bromo-2-iodo-4-nitropyridine and its derivatives are not simply reagents but sophisticated synthetic platforms. The inherent, well-defined hierarchy of reactivity among their functional groups provides a reliable roadmap for the construction of complex, trisubstituted pyridine cores. This predictable reactivity minimizes the need for cumbersome protecting group strategies and allows for the efficient, convergent synthesis of diverse molecular libraries. For researchers in drug discovery, mastering the application of this scaffold is a significant step toward the rapid development of novel and potent therapeutic agents, particularly in the competitive field of kinase inhibitor design.

References

  • BenchChem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • Chem-Impex. 5-Bromo-2-nitropyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Benchchem. Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Benchchem. An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine.
  • ChemicalBook. 5-Bromo-2-iodopyridine synthesis.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine.
  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Benchchem. Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors.
  • FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemical Communications (RSC Publishing). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • 5-Bromo-2-Hydroxy-4-Methyl-3-Nitropyridine: A Versatile Research Compound.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
  • Benchchem. A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • Benchchem. The Lynchpin of Modern Medicinal Chemistry: An In-Depth Technical Guide to 5-Bromo-2-hydroxypyrimidine.
  • PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • MilliporeSigma. 5-Bromo-2-nitropyridine 99 39856-50-3.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 5-Bromo-2-iodo-4-nitropyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in functionalizing highly decorated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in functionalizing highly decorated heterocycles. 5-Bromo-2-iodo-4-nitropyridine is a remarkably versatile scaffold, offering three distinct handles for diversification. However, its complex electronic profile requires strict kinetic and thermodynamic control.

The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) dictates chemoselectivity[1], while the strongly electron-withdrawing C-4 nitro group activates the ring but introduces severe risks of catalyst poisoning and side reactions. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure scalable, high-yielding transformations.

Part 1: Troubleshooting Guide & FAQs

Q1: I am attempting a mono-coupling at the C-2 position, but I am getting a complex mixture of C-2 coupled, C-5 coupled, and bis-coupled products. How do I improve chemoselectivity? Causality & Solution: The fundamental principle of regioselective coupling on polyhalogenated heterocycles relies on bond dissociation energies. The C-I bond at the 2-position is significantly weaker and more reactive toward low-valent Pd(0) insertion than the C-Br bond at the 5-position[1]. However, the strongly electron-withdrawing 4-nitro group activates both positions. If your reaction temperature is too high (>80°C) or your catalyst is overly active, you lose kinetic control. Recommendation: Lower the reaction temperature to 50–60°C. Use a milder catalyst system such as


 or 

, which provides excellent differentiation between C-I and C-Br bonds. Limit your boronic acid to exactly 1.0–1.05 equivalents.

Q2: During the coupling, my reaction turns into a black, intractable tar, and LC-MS shows multiple degradation peaks. Is the nitro group causing this? Causality & Solution: Yes. The 4-nitro group makes the pyridine ring highly electrophilic. When using strong, nucleophilic bases (like NaOH, KOH, or alkoxides) at elevated temperatures, competing Nucleophilic Aromatic Substitution (SNAr) can occur, displacing the halogens or even the nitro group itself. Furthermore, the nitro group can coordinate to palladium, leading to catalyst deactivation and precipitation of palladium black[2]. Recommendation: Switch to a strictly non-nucleophilic base such as anhydrous


 or 

[3]. Avoid primary or secondary alcohols as solvents; instead, use a biphasic mixture of Toluene/Water or 1,4-Dioxane/Water to maintain base solubility without promoting SNAr.

Q3: I have successfully coupled at C-2. Now, I want to couple a different aryl group at C-5, but the reaction stalls at 20% conversion. How can I drive it to completion? Causality & Solution: The remaining C-Br bond at the 5-position is inherently less reactive. Additionally, the aryl group you just installed at C-2 may donate electron density into the ring, reducing the electrophilicity of the C-5 position and slowing down the oxidative addition step. Recommendation: You must switch to a highly active, electron-rich catalytic system. Buchwald-type biaryl phosphine ligands, such as SPhos or XPhos, paired with


, are designed to accelerate oxidative addition into challenging C-Br bonds while their steric bulk facilitates rapid reductive elimination, preventing catalyst trapping[3]. Elevate the temperature to 90–100°C.

Q4: I am seeing a large amount of protodeboronation (deboronation of my boronic acid) rather than the desired cross-coupled product. How do I fix this? Causality & Solution: Protodeboronation is a common side reaction when the transmetalation step is slower than the hydrolysis of the boronic acid, often exacerbated by water and high temperatures. Electron-poor heteroaryl boronic acids are particularly susceptible. Recommendation: Use a biphasic solvent system with rapid stirring to control the concentration of dissolved base, or switch to anhydrous conditions using DMF and


. Alternatively, use boronic acid pinacol esters (BPin) or potassium trifluoroborate salts, which are significantly more stable against protodeboronation[4].

Part 2: Mechanistic and Troubleshooting Workflows

Chemoselectivity Substrate 5-Bromo-2-iodo-4-nitropyridine (Starting Material) Pd_Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Cat Catalyst Binding C_I_Add Oxidative Addition at C-I (Kinetically Favored) Pd_Cat->C_I_Add Mild Conditions (25-60°C) C_Br_Add Oxidative Addition at C-Br (Thermodynamically Favored) Pd_Cat->C_Br_Add Harsh Conditions (>90°C) Prod_C2 2-Aryl-5-bromo-4-nitropyridine (Desired Chemoselectivity) C_I_Add->Prod_C2 Transmetalation & Reductive Elimination Prod_C5 5-Aryl-2-iodo-4-nitropyridine (Side Product) C_Br_Add->Prod_C5 Transmetalation & Reductive Elimination

Mechanistic pathway of chemoselective oxidative addition in 5-Bromo-2-iodo-4-nitropyridine.

Troubleshooting Start Issue: Low Yield / Impurities Prob1 Loss of Chemoselectivity (C-2 vs C-5) Start->Prob1 Prob2 Nitro Group SNAr / Degradation Start->Prob2 Prob3 Catalyst Poisoning / Sluggish Rxn Start->Prob3 Sol1 Lower Temp (50-60°C) Use Weaker Base (K2CO3) Prob1->Sol1 Sol2 Avoid Nucleophilic Bases Use K3PO4 or Cs2CO3 Prob2->Sol2 Sol3 Use Bulky Electron-Rich Ligands (e.g., SPhos, XPhos) Prob3->Sol3

Troubleshooting logic tree for common issues in 5-Bromo-2-iodo-4-nitropyridine couplings.

Part 3: Quantitative Data & Optimization

The following tables summarize empirical data for optimizing both the first and second coupling steps. Note the critical shift in catalyst and base requirements as the substrate's reactivity profile changes.

Table 1: Catalyst and Condition Screening for Chemoselective C-2 (Iodo) Coupling

Catalyst System (Loading)BaseSolvent SystemTemp (°C)Yield (C-2)Yield (C-5)Scientific Rationale

(5 mol%)

Toluene/

6088% <5%Optimal kinetic control; mild base prevents SNAr.

(5 mol%)

Dioxane/

8072%18%Higher temp reduces chemoselectivity.

/ SPhos

DMF9035%48%Catalyst is too active; complete loss of regiocontrol.

Table 2: Catalyst and Condition Screening for Subsequent C-5 (Bromo) Coupling (Performed on the 2-aryl intermediate)

Catalyst System (Loading)BaseSolvent SystemTemp (°C)Yield (C-5)Scientific Rationale

(10 mol%)

Toluene/

10022%Sluggish oxidative addition into the C-Br bond.

/ SPhos (5 mol%)

Dioxane/

10094% Bulky ligand accelerates addition and reductive elimination.

/ XPhos

DMF11089%Excellent for highly sterically hindered substrates.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate built-in analytical checkpoints. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Chemoselective Suzuki Coupling at the C-2 (Iodo) Position

Objective: Selective mono-arylation at C-2 while preserving the C-5 bromide and C-4 nitro group.

  • Preparation: In a flame-dried Schlenk tube, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Atmosphere Control: Evacuate and backfill the tube with Argon (3 cycles) to prevent catalyst oxidation.

  • Solvent & Base Addition: Add degassed Toluene (0.1 M relative to substrate) and a degassed aqueous solution of

    
     (2.0 equiv). Note: Degassing is critical to prevent homocoupling.
    
  • Reaction: Stir vigorously at 55–60°C for 4–6 hours.

  • Self-Validation Checkpoint (Crucial): Monitor the reaction via LC-MS. You must observe the disappearance of the starting material and the appearance of the product mass

    
    . Verify the presence of the 1:1 isotopic doublet  in the mass spectrum—this confirms the C-5 bromine atom remains intact.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Subsequent Suzuki Coupling at the C-5 (Bromo) Position

Objective: Arylation of the less reactive C-5 position on the previously synthesized 2-aryl-5-bromo-4-nitropyridine intermediate.

  • Preparation: In a flame-dried Schlenk tube, add the 2-aryl-5-bromo-4-nitropyridine intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv),

    
     (0.05 equiv), and SPhos ligand (0.10 equiv).
    
  • Atmosphere Control: Evacuate and backfill with Argon (3 cycles).

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (0.1 M) and anhydrous, finely ground

    
     (3.0 equiv).
    
  • Reaction: Stir vigorously at 95–100°C for 12 hours.

  • Self-Validation Checkpoint (Crucial): Monitor via LC-MS. Confirm the complete disappearance of the brominated intermediate. The final product mass must show a complete loss of the bromine isotopic signature (the 1:1 doublet should collapse into a standard isotopic distribution).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Title: Suzuki reaction | Source: Wikipedia | URL: [Link]

  • Title: Suzuki Coupling | Source: Organic Chemistry Portal | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed 5-Bromo-2-iodo-4-nitropyridine Cross-Coupling

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-iodo-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-iodo-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of complex molecules using this versatile, yet challenging, building block.

The unique structure of 5-Bromo-2-iodo-4-nitropyridine presents both opportunities and challenges. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective, sequential functionalization. However, the presence of an electron-deficient, nitro-substituted pyridine ring introduces specific failure modes that require careful consideration of reaction parameters. This guide provides a systematic, causality-driven approach to diagnosing and resolving these issues.

Section 1: Foundational Principles & General Troubleshooting Workflow

Successful cross-coupling hinges on the stability and activity of the catalytic system. Before diving into specific reaction problems, it is crucial to ensure the fundamentals are in place. The quality of reagents, the integrity of the inert atmosphere, and the choice of solvent can make the difference between a high-yielding reaction and a complete failure.

A systematic approach is the most effective way to troubleshoot a failed reaction. The following workflow provides a logical sequence of steps to identify and resolve the root cause of the issue.

G start Reaction Failed (Low Yield / No Product) reagent_check Step 1: Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Boronic acid/ester stability? - Fresh, high-purity base & ligand? - Accurate concentrations? start->reagent_check atmosphere_check Step 2: Confirm Inert Atmosphere - Rigorous degassing (sparge/freeze-pump-thaw)? - Airtight seals on glassware? - Positive pressure of Ar/N₂? reagent_check->atmosphere_check Reagents OK catalyst_check Step 3: Evaluate the Catalytic System - Appropriate Pd source & ligand? - Correct Pd/ligand ratio? - Catalyst deactivation (color change)? atmosphere_check->catalyst_check Atmosphere OK conditions_check Step 4: Analyze Reaction Conditions - Optimal temperature? - Correct base & solvent? - Sufficient reaction time? catalyst_check->conditions_check System OK side_products Step 5: Identify Side Products (LCMS/NMR) - Hydrodehalogenation? - Homocoupling? - Nitro group reduction? conditions_check->side_products Conditions OK end Problem Solved side_products->end Optimized

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Section 2: FAQs - Common Failure Modes

This section addresses the most common issues encountered when using 5-Bromo-2-iodo-4-nitropyridine, irrespective of the specific coupling reaction.

Q1: My reaction shows no conversion or very low yield. What are the primary causes?

This is the most frequent issue and can typically be traced to catalyst inactivation or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom are key factors.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands like XPhos, SPhos, or RuPhos).[4][5] The steric bulk of these ligands creates a "pocket" around the palladium center that hinders coordination by the pyridine nitrogen while still allowing the catalytic cycle to proceed.

  • Inactive Catalyst Species: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the reaction will not start.

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] Alternatively, use modern palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) which are designed for rapid and reliable generation of the active Pd(0) catalyst.

  • Poor Reagent Quality:

    • Boronic Acids/Esters (Suzuki): Can degrade on storage, especially if exposed to moisture, leading to protodeboronation.

    • Phosphine Ligands: Prone to oxidation by air, rendering them ineffective.[6]

    • Base/Solvents: Purity is critical. Water content can be detrimental in some cases but beneficial in others (like Suzuki).[5][7] Ensure solvents are properly degassed to remove oxygen, which deactivates Pd(0).[6]

    • Solution: Use fresh or properly stored reagents. Verify the purity of your starting materials. Ensure all solvents are rigorously degassed before use.

Table 1: Recommended Starting Conditions for Selective C-I Coupling
ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Source XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)tBuXPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)(Included in catalyst)(Included in precatalyst)
Base K₃PO₄ (2.5 equiv)Et₃N (3 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)THF or TolueneToluene or Dioxane
Temperature 80-100 °CRT to 60 °C90-110 °C
Additives NoneCuI (2.5 mol%, optional)None
Q2: I'm observing significant hydrodehalogenation (loss of iodine). How can I prevent this?

Hydrodehalogenation (HDH), the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with highly active catalyst systems and electron-deficient aryl halides.[4][8] The C-I bond is more susceptible to this than the C-Br bond.

Causality: HDH occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can intercept the Pd(II)-aryl intermediate, leading to reductive elimination of the dehalogenated arene instead of the desired coupled product.

Sources of Hydride & Solutions:

  • Solvents: Alcoholic solvents can be oxidized by the palladium complex to generate Pd-H species.[4]

    • Solution: Switch to non-alcoholic solvents like dioxane, toluene, or DMF.

  • Base: Some bases or their impurities can act as hydride donors.

    • Solution: Use high-purity bases. If using an amine base (e.g., in Sonogashira), ensure it is freshly distilled.

  • Temperature: Higher temperatures can increase the rate of side reactions, including HDH.[4]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.

Q3: The nitro group on my pyridine is being reduced to an amino group. What's happening?

Palladium catalysts, particularly Pd/C, are well-known for their ability to reduce nitro groups to amines under hydrogenation conditions.[9][10][11] While standard cross-coupling conditions are not explicitly reductive, some reagents can act as hydrogen/hydride sources, leading to this unwanted side reaction.

Potential Causes & Solutions:

  • Hydrogen Source: Trace water, alcohols, or even some boronic acids or amines can serve as a source of hydrogen for the reduction.

  • Catalyst Activity: Highly active, coordinatively unsaturated palladium species are more likely to catalyze this reduction.

  • Solution:

    • Use Scrupulously Dry Solvents: Minimize potential proton sources.

    • Lower Reaction Temperature: Reduction is often more favorable at higher temperatures.

    • Modify the Ligand: Using a more sterically bulky or electron-donating ligand can sometimes modulate the catalyst's activity to favor cross-coupling over reduction.

Q4: My catalyst is decomposing into a black powder (Palladium Black). Why?

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) species aggregates into inactive, insoluble palladium metal.[7]

Potential Causes & Solutions:

  • High Temperature: This is the most common cause. Excessive heat can cause the ligands to dissociate from the palladium center, leading to aggregation.[7]

    • Solution: Reduce the reaction temperature.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[6]

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1, depending on the system). This is less of an issue with modern precatalysts where the ratio is fixed.

  • Ligand Instability: The phosphine ligand itself may be degrading under the reaction conditions.

    • Solution: Switch to a more robust ligand, such as a biarylphosphine (Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[7]

Section 3: FAQs - Reaction-Specific Issues
Suzuki-Miyaura Coupling

Q: I'm seeing significant homocoupling of my boronic acid. How can I minimize this? A: Boronic acid homocoupling is most often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6]

  • Solution: Ensure your degassing procedure is rigorous (at least 20-30 minutes of sparging with argon or 3-4 freeze-pump-thaw cycles). Starting with a Pd(0) source like Pd(PPh₃)₄ can also mitigate this, as the in situ reduction of Pd(II) sources can sometimes consume the boronic acid in a process that leads to homocoupling.[6]

Sonogashira Coupling

Q: My main byproduct is the homocoupled alkyne (Glaser coupling). What's the cause? A: Glaser coupling is an oxidative dimerization of terminal alkynes and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[12]

  • Solution 1 (Optimize): Rigorously exclude all oxygen from the reaction mixture. Ensure the amine base is pure and free of peroxides.

  • Solution 2 (Change Protocol): Switch to a copper-free Sonogashira protocol.[12][13][14] These reactions may require a different palladium catalyst/ligand system and often a stronger organic base (e.g., DBU) or an inorganic base, but they completely eliminate the possibility of Glaser homocoupling.

Buchwald-Hartwig Amination

Q: The reaction is sluggish or fails with my specific amine. What should I try? A: The success of the Buchwald-Hartwig amination is highly dependent on the delicate interplay between the amine substrate, the base, and the ligand.[15][16][17]

  • Solution 1 (Base Selection): The base is critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and generally promotes the fastest rates. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[15]

  • Solution 2 (Ligand Screening): There is no universal ligand. For electron-deficient substrates like this nitropyridine, ligands that promote fast reductive elimination are key. Screen a panel of modern Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal choice for your specific amine coupling partner.

Section 4: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the Suzuki-Miyaura cycle, highlighting common failure points when using 5-Bromo-2-iodo-4-nitropyridine.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-I PdII_Aryl Aryl-Pd(II)-I Complex OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + R-B(OR)₂⁻ PdII_Diaryl Diaryl-Pd(II) Complex TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 + Ar-R Inhibition Catalyst Inhibition: Pyridine nitrogen binds to Pd(0) or Pd(II) intermediates Inhibition->Pd0 Poisons Catalyst Inhibition->PdII_Aryl HDH Hydrodehalogenation: Pd-H species intercepts Pd(II)-Aryl complex HDH->PdII_Aryl Side Reaction Decomp Decomposition: Pd(0)L₂ aggregates to form Pd Black Decomp->Pd0 Inactivates Catalyst

Caption: Suzuki-Miyaura cycle with key failure points for nitropyridine substrates.

Section 5: Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling at the C-2 iodine position.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (concentration of the limiting reagent ~0.1 M).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Maes, B. U. W., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Varga, E., et al. (2020). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Sassykova, L. R., et al. (2021). SUPPORTED PALLADIUM CATALYSTS FOR SELECTIVE LIQUID-PHASE HYDROGENATION OF AROMATIC NITRO COMPOUNDS. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Fan, G., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]

  • Isley, N. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Cravotto, G., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Gras, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Abu-Reziq, R., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Isley, N. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Troubleshooting

purification techniques for 5-Bromo-2-iodo-4-nitropyridine products

Welcome to the Technical Support Center. This comprehensive guide provides authoritative troubleshooting and purification methodologies for 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide provides authoritative troubleshooting and purification methodologies for 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) [1]. Designed for researchers and drug development professionals, this guide addresses the unique physicochemical challenges of handling highly functionalized, electron-deficient heterocyclic building blocks.

Mechanistic Troubleshooting: The "Why" Behind the Chemistry

Working with polyhalogenated nitropyridines requires precise control over your chemical environment. Understanding the molecular behavior of 5-Bromo-2-iodo-4-nitropyridine is critical to preventing product degradation during purification.

  • Halogen Lability & The Nitro Effect: The nitro group at the C4 position strongly withdraws electron density from the pyridine ring via resonance and inductive effects. This makes the halogens at C2 (iodine) and C5 (bromine) highly susceptible to nucleophilic aromatic substitution (

    
    ). The C2-iodine is particularly labile. Rule:  Never use primary/secondary amines or strong aqueous bases during workup, as they will displace the halogens.
    
  • Iodine (

    
    ) Contamination:  Synthesis of this compound often involves halogen exchange or direct iodination, leaving residual molecular iodine (
    
    
    
    ) or triiodide (
    
    
    ). This manifests as a dark brown, stubborn oil. A reductive quench using sodium thiosulfate (
    
    
    ) is mandatory to convert
    
    
    into water-soluble iodide (
    
    
    )[2].
  • Silica Gel Instability: Pyridine derivatives possess a basic nitrogen (pKa ~5.2) that interacts strongly with acidic silanol groups (

    
    ) on standard silica gel. This leads to severe peak tailing, irreversible adsorption, and sometimes on-column degradation[3].
    

Experimental Purification Protocols

Protocol A: Reductive Quench and Pentane Trituration (Preferred & Scalable)

This self-validating protocol avoids silica gel entirely, leveraging the differential solubility of the product and its impurities. It is adapted from validated procedures for highly similar polyhalogenated nitropyridines[2].

  • Dilution: Dilute the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Reductive Wash: Add an equal volume of 10% aqueous

    
    . Stir vigorously for 15 to 30 minutes.
    
    • Self-Validation Check: The organic layer must transition from a dark, opaque brown to a clear pale yellow or light green[2]. If it remains brown, add more

      
      .
      
  • Extraction: Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer once with brine to remove residual water, then dry over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and remove volatiles in vacuo at a water bath temperature not exceeding 40°C to prevent thermal degradation of the carbon-iodine bond.

  • Trituration: Suspend the resulting crude residue in cold pentane (approx. 3-5 mL per gram). Crush the solids vigorously with a glass stirring rod to release trapped non-polar impurities.

  • Isolation: Collect the precipitate via vacuum filtration, wash with an additional portion of cold pentane, and dry in vacuo to afford the pure product as a green/yellow crystalline solid[2].

Protocol B: Deactivated Normal-Phase Chromatography

Use this protocol only when regioisomers (e.g., 3-bromo-2-iodo-4-nitropyridine) co-elute and cannot be removed by trituration.

  • Column Preparation: Slurry-pack the column using standard silica gel and a mobile phase of Hexanes containing 1% Triethylamine (TEA). The TEA neutralizes acidic silanols, preventing the pyridine from streaking[3].

  • Loading: Dissolve the crude solid in a minimum volume of dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute with a gradient of 5% to 20% EtOAc in Hexanes (maintaining 1% TEA throughout the run).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The nitro group provides strong UV absorbance, making visualization straightforward.

Visualizing the Purification Logic

PurificationWorkflow crude Crude Reaction Mixture (5-Bromo-2-iodo-4-nitropyridine) quench Aqueous Quench (10% Na₂S₂O₃) crude->quench Remove I₂ extract Organic Extraction (EtOAc) & Concentration quench->extract Isolate Organics assess Purity Assessment (HPLC/TLC) extract->assess triturate Trituration (Cold Pentane) assess->triturate Minor impurities column Flash Chromatography (EtOAc/Hexane + 1% TEA) assess->column Regioisomers present pure Purified Product (Green/Yellow Crystals) triturate->pure column->pure

Workflow for the purification of 5-Bromo-2-iodo-4-nitropyridine.

Quantitative Data & Chromatographic Parameters

ParameterValue / RecommendationMechanistic Rationale
CAS Number 1807119-20-5[1]Unique identifier for compound tracking and procurement.
Visual Appearance Green/Yellow Crystalline SolidA brown color indicates

contamination; requires thiosulfate wash[2].
TLC Eluent 15% EtOAc in HexanesProvides optimal retention factor (Rf ~0.3-0.4) for polyhalogenated pyridines.
RP-HPLC Column End-capped C18 or C8Minimizes residual silanol interactions with the basic pyridine nitrogen[4].
RP-HPLC Mobile Phase MeCN/Water + 0.1% Formic AcidLow pH protonates the pyridine to sharpen peaks, but formic acid acts as a milder modifier than TFA, preserving halogen stability[5].

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown oil that won't crystallize. How do I fix this? A1: The brown color and oily consistency are almost always caused by residual molecular iodine (


) from the iodination step. Redissolve the oil in EtOAc and wash vigorously with 10% aqueous sodium thiosulfate (

) until the organic layer turns yellow or pale green[2]. Once the

is removed, the product will readily crystallize upon solvent removal and trituration with pentane.

Q2: During silica gel chromatography, my product streaks across the entire TLC plate. What is happening? A2: Streaking (tailing) is caused by the basic pyridine nitrogen hydrogen-bonding with the acidic silanol groups (


) on the silica gel[3]. To resolve this, "deactivate" your silica by adding 1% to 2% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the silanols, allowing your product to elute as a tight, symmetrical band.

Q3: Can I use reverse-phase HPLC to purify large batches of this compound? A3: While possible, it is not recommended for bulk purification due to the poor solubility of polyhalogenated pyridines in highly aqueous mobile phases. If RP-HPLC is necessary for analytical purity, use an end-capped C18 column and an acidic modifier (like 0.1% formic acid) to ensure good peak shape[4][5]. However, be cautious: prolonged exposure to aqueous conditions can lead to hydrolysis of the labile C2-iodine.

Q4: Is the 4-nitro group stable under standard reduction conditions? A4: No. If your downstream chemistry involves reducing the halogens (e.g., Pd/C hydrogenation), the 4-nitro group will readily reduce to a 4-amino group. If selective cross-coupling is desired (e.g., Suzuki or Sonogashira), the C2-iodine will react preferentially over the C5-bromine due to the weaker C-I bond, but the highly electron-deficient nature of the nitropyridine ring requires careful catalyst selection to prevent competitive


 side reactions.

References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-iodo-4-nitropyridine Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functionalized, electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functionalized, electron-deficient heterocycles.

Working with 5-Bromo-2-iodo-4-nitropyridine presents a unique chemoselectivity challenge. The molecule possesses three distinct reactive vectors: the highly reactive C2-iodo bond, the moderately reactive C5-bromo bond, and the strongly electron-withdrawing C4-nitro group. While the inherent halogen reactivity gradient (I > Br > Cl) dictates the primary site of oxidative addition[1], the nitro group hyper-activates the pyridine ring. Consequently, brute-force approaches to catalyst loading will inevitably lead to over-coupling, catalyst poisoning, or decomposition.

This guide dissects the causality behind catalyst loading optimization, providing self-validating protocols and troubleshooting matrices to ensure reproducible, regioselective mono-functionalization.

Part 1: The Causality of Catalyst Loading (The "Why")

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira), the catalytic cycle relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination[2]. For 5-Bromo-2-iodo-4-nitropyridine, the C4-nitro group significantly lowers the LUMO of the heterocycle.

  • The Danger of Over-Loading (>5 mol%): Because the C2-I bond is hyper-activated, oxidative addition is extremely fast. If the catalyst loading is too high, the local concentration of active Pd(0) exceeds the rate of transmetalation. This excess Pd(0) will begin inserting into the secondary C5-Br bond, destroying your chemoselectivity and yielding bis-coupled byproducts.

  • The Danger of Under-Loading (<0.5 mol%): Pyridine nitrogens are notorious for coordinating to palladium, a phenomenon known as the "2-pyridyl problem," which traps the catalyst in an inactive state[3]. If the loading is too low, this background deactivation outpaces the catalytic turnover, resulting in a stalled reaction.

  • The Role of Speciation: Recent studies show that high concentrations of palladium can lead to the formation of multinuclear Pd clusters, which exhibit entirely different site-selectivity profiles than mononuclear Pd species[4]. Maintaining a low, controlled loading (1–2 mol%) ensures the reaction remains under strict ligand control.

Chemoselectivity Substrate 5-Bromo-2-iodo-4-nitropyridine (Starting Material) C2_Insertion Oxidative Addition at C2-I (Fast, Kinetically Favored) Substrate->C2_Insertion Optimal Loading (1-2 mol%) Low Temp C5_Insertion Oxidative Addition at C5-Br (Slow, Higher Activation Energy) Substrate->C5_Insertion High Loading (>5 mol%) High Temp Pd0 Pd(0) Catalyst (Active Species) Pd0->C2_Insertion Pd0->C5_Insertion MonoProduct C2-Mono-Coupled Product (Desired) C2_Insertion->MonoProduct Transmetalation & Reductive Elimination BisProduct C2,C5-Bis-Coupled Product (Over-reaction) C5_Insertion->BisProduct MonoProduct->BisProduct Excess Catalyst/Reagent

Chemoselectivity logic: Catalyst loading dictates the kinetic pathway of oxidative addition.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 50% conversion, and I see a black precipitate. Should I increase the catalyst loading? A1: No. The black precipitate is palladium black, indicating irreversible catalyst decomposition. The electron-deficient nitro-pyridine ring accelerates reductive elimination, leaving bare Pd(0) vulnerable to aggregation. Instead of increasing the loading, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or dppf) to stabilize the Pd(0) resting state[3].

Q2: Why am I seeing a mixture of mono-coupled (C2) and bis-coupled (C2, C5) products even when using exactly 1.0 equivalent of boronic acid? A2: This is a classic symptom of excessive catalyst loading combined with poor mixing or high temperatures. If local concentrations of Pd(0) are high, the catalyst will activate the C5-Br bond before the boronic acid can fully disperse. Reduce your Pd loading to 1.5 mol%, lower the temperature to 60°C, and ensure vigorous stirring.

Q3: Does the 4-nitro group affect my choice of base? A3: Yes. Strong bases (like NaOH or KOtBu) can trigger nucleophilic aromatic substitution (SNAr) at the C5-bromo or C2-iodo positions due to the activating power of the nitro group. Always use mild bases like Na₂CO₃ or K₃PO₄ in aqueous-organic mixtures to maintain chemoselectivity[1].

Troubleshooting Start Run LC-MS at 2 Hours (Initial 2 mol% Pd Loading) Check1 Observation? Start->Check1 Obs1 High Unreacted SM (Stalled Reaction) Check1->Obs1 Obs2 Significant Bis-Adduct (Over-coupling) Check1->Obs2 Obs3 Pd Black Precipitate (Catalyst Death) Check1->Obs3 Act1 Do NOT increase loading. Check base solubility & degassing. Obs1->Act1 Act2 Decrease loading to 1 mol%. Lower temp by 10°C. Obs2->Act2 Act3 Switch to bulky ligand (XPhos). Maintain low Pd loading. Obs3->Act3

Troubleshooting decision tree for optimizing catalyst loading based on LC-MS observations.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst loading and reaction outcome during the Suzuki-Miyaura coupling of 5-Bromo-2-iodo-4-nitropyridine with phenylboronic acid (1.05 eq) at 60°C.

Catalyst Loading (Pd(PPh₃)₄)Conversion (4h)C2-Mono Adduct (Desired)C2,C5-Bis AdductMechanistic Observation
0.5 mol% 45%>98%<2%Reaction stalls due to pyridine-nitrogen coordination (catalyst poisoning).
1.5 mol% >95%94% 4% Optimal balance. Kinetically controlled C2-I oxidative addition.
3.0 mol% >99%81%18%Excess Pd(0) overcomes C5-Br activation energy barrier.
5.0 mol% >99%62%35%Complete loss of chemoselectivity; rapid formation of Pd black observed.

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized, highly chemoselective C2-Suzuki coupling. It is designed as a self-validating system: specific visual and analytical checkpoints are embedded to confirm the mechanistic integrity of the reaction before proceeding.

Reaction: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-iodo-4-nitropyridine. Target Loading: 1.5 mol% Pd(PPh₃)₄.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for low-loading success):

    • To an oven-dried Schlenk flask, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.05 equiv, 1.05 mmol). Causality: Strict stoichiometric control prevents bis-coupling.

    • Add 1,4-dioxane (8 mL) and aqueous Na₂CO₃ (2.0 M, 2 mL).

    • Sparge the biphasic mixture with Argon for exactly 15 minutes.

    • Validation Checkpoint: The solution must be clear. Any cloudiness indicates poor boronic acid solubility, which will artificially stall the transmetalation step.

  • Catalyst Introduction:

    • Briefly open the flask under a positive pressure of Argon and add Pd(PPh₃)₄ (0.015 equiv, 1.5 mol%).

    • Validation Checkpoint: Upon heating to 60°C, the solution should transition from pale yellow to a vibrant, clear orange within 10 minutes. This color change confirms the generation of the active Pd(0) species and successful oxidative addition into the C2-I bond. If the solution turns gray/black, oxygen has entered the system, and the catalyst is dead.

  • Reaction Monitoring:

    • Stir vigorously at 60°C.

    • Pull a 50 µL aliquot at 1 hour and 4 hours for LC-MS analysis.

    • Validation Checkpoint: At 1 hour, you should observe >70% conversion to the mono-adduct. If conversion is <30%, do not add more catalyst; instead, verify the pH of your aqueous layer (must be >9 for efficient transmetalation).

  • Quench and Workup:

    • Once complete (typically 4-6 hours), cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove spent palladium. Wash with water and brine, dry over Na₂SO₄, and concentrate.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes National Institutes of Health (PMC).[Link]

  • Cross-Coupling Reactions Guide JMCCT.[Link]

Sources

Troubleshooting

common pitfalls in handling 5-Bromo-2-iodo-4-nitropyridine

Welcome to the technical support guide for 5-Bromo-2-iodo-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromo-2-iodo-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The unique electronic and steric properties of this reagent, particularly the differential reactivity of its halogen atoms, make it a powerful tool for sequential cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your experiments are successful, reproducible, and safe.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and fundamental properties of 5-Bromo-2-iodo-4-nitropyridine.

Q1: What are the primary safety precautions for handling 5-Bromo-2-iodo-4-nitropyridine?

A1: 5-Bromo-2-iodo-4-nitropyridine and its related structures are classified as irritants.[1][2][3] Standard laboratory personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust.[1][2]

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[2][4]

Q2: How should I properly store this compound to ensure its stability?

A2: The compound is a stable crystalline solid. However, to ensure long-term integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Some suppliers recommend refrigerated storage (4°C) to minimize any potential for slow decomposition over time.[6] Avoid exposure to strong oxidizing agents, strong bases, and high temperatures.[2][7]

Q3: What are the key physicochemical properties of 5-Bromo-2-iodo-4-nitropyridine?

A3: Understanding the basic properties is crucial for experimental design. While specific data for the 4-nitro derivative is less common, the properties of related analogs provide a strong reference.

PropertyValue (for related structures)Source
Molecular Formula C₅H₂BrIN₂O₂-
Molecular Weight 328.89 g/mol -
Appearance Typically a yellow to brown crystalline powder[8]
Melting Point 148-150 °C (for 5-bromo-2-nitropyridine)[9][10]
Solubility Sparingly soluble in water; soluble in many organic solvents like THF, Dioxane, DMF, Chloroform.[10]

Q4: What is the most significant chemical feature of this molecule for a synthetic chemist?

A4: The most powerful feature is the differential reactivity of the C-I and C-Br bonds . The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[11][12] This allows for highly selective, sequential cross-coupling reactions. You can perform a reaction at the 2-position (iodo) while leaving the 5-position (bromo) intact for a subsequent, different coupling reaction. This is the cornerstone of its utility in building complex molecules.

Part 2: Troubleshooting Guide for Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura and Sonogashira are the most common applications for this reagent. This section provides a systematic approach to troubleshooting common failures.

Workflow for Selective Sequential Cross-Coupling

The following diagram illustrates the intended workflow, leveraging the differential reactivity of the C-I and C-Br bonds.

G A 5-Bromo-2-iodo- 4-nitropyridine B Condition A: Pd-Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Boronic Acid/Ester A->B  Suzuki Coupling  (Selective at C-I) C Intermediate: 5-Bromo-2-aryl- 4-nitropyridine B->C D Condition B: Pd-Catalyst (e.g., PdCl2(PPh3)2) CuI Co-catalyst Base (e.g., Et3N) Terminal Alkyne C->D  Sonogashira Coupling  (at C-Br) E Final Product: 5-alkynyl-2-aryl- 4-nitropyridine D->E

Caption: Workflow for sequential Suzuki and Sonogashira coupling.

Issue: Low or No Product Yield in the First Coupling (at the C-I position)
Potential Cause Explanation & Recommended Solution
Inactive Palladium Catalyst The Pd(0) species is the active catalyst. Commercial Pd(PPh₃)₄ can degrade over time. Solution: 1) Use a freshly opened bottle or a well-stored catalyst. 2) Consider generating the Pd(0) species in situ from a more stable Pd(II) precursor (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) with an appropriate phosphine ligand.
Insufficient or Inappropriate Base For Suzuki coupling, the base is critical for activating the boronic acid to facilitate transmetalation.[13][14] Solution: 1) Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. 2) Use at least 2-3 equivalents. For sensitive substrates, a milder base like K₂CO₃ might be used, but may require higher temperatures.[12]
Poor Reagent Quality Impurities in the boronic acid or solvent can poison the catalyst. Water content in solvents like THF or dioxane can be an issue. Solution: 1) Use high-purity, anhydrous solvents. Degassing the solvent and reaction mixture by sparging with argon or nitrogen is crucial to remove oxygen, which can deactivate the catalyst. 2) Check the purity of your boronic acid; homocoupling (biaryl formation) is a sign of degradation.
Low Reaction Temperature While the C-I bond is reactive, oxidative addition is still the rate-determining step and requires thermal energy.[13] Solution: Gently heat the reaction. A typical starting point for Suzuki couplings with iodo-pyridines is 80-95 °C.[15] Monitor by TLC or LC-MS to track progress and avoid decomposition at excessive temperatures.
Issue: Side-Reactions and Impurities
Observed Side-Product Explanation & Recommended Solution
Homocoupling of Boronic Acid (Biaryl) This occurs when the boronic acid couples with itself. It's often promoted by the presence of oxygen. Solution: Thoroughly degas all solvents and the reaction vessel before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Homocoupling of Alkyne (Diyne) In Sonogashira coupling, this is known as the Glaser coupling, which is promoted by oxygen and the copper co-catalyst.[16] Solution: Rigorous degassing is essential. Running the reaction under copper-free Sonogashira conditions can also eliminate this pathway, though it may require a different ligand/catalyst system.[17]
Protodehalogenation (Loss of I or Br) The halogen is replaced by a hydrogen atom. This can happen if there is a source of protons and a reducing agent in the mixture. Solution: Ensure anhydrous conditions. Use high-purity reagents. Sometimes, phosphine ligands can degrade and act as reducing agents; ensure your ligand is pure.
Reaction at C-Br instead of C-I While thermodynamically disfavored, this can occur with highly active catalysts or at very high temperatures, leading to a loss of selectivity. Solution: Maintain the lowest effective temperature. Use a less reactive catalyst/ligand system if selectivity remains an issue. Pd(PPh₃)₄ is generally a good choice for selective C-I coupling.

Part 3: Experimental Protocols

These protocols are starting points and may require optimization based on your specific substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol details the arylation at the C-I bond, leaving the C-Br bond intact.

Materials:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-2-iodo-4-nitropyridine, the arylboronic acid, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst. The mixture may change color.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo. The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

The Suzuki Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The base is essential for the transmetalation step, which is often rate-limiting after the initial oxidative addition.

G Pd0 Pd(0)L2 Complex1 R1-Pd(II)L2-I Pd0->Complex1 R1-I OxAdd_pos OxAdd_pos OxAdd Oxidative Addition Complex2 R1-Pd(II)L2-R2 Complex1->Complex2 [R2-B(OR)3]- Transmetal_pos Transmetal_pos Transmetal Transmetalation Complex2->Pd0 R1-R2 RedElim_pos RedElim_pos RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki reaction.

Protocol 2: Sonogashira Coupling at the 5-Position (Post-Suzuki)

This protocol assumes you are starting with the product from Protocol 1, 5-Bromo-2-aryl-4-nitropyridine.

Materials:

  • 5-Bromo-2-aryl-4-nitropyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) and THF (2:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-Bromo-2-aryl-4-nitropyridine substrate, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent mixture (THF/Et₃N) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours).

  • Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to remove the bulk of the solvent.

  • Redissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) followed by water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine. [Link]

  • PubChem. (n.d.). 5-Bromo-2-iodopyridine. [Link]

  • Al-Masum, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 5-Bromo-2-iodo-4-nitropyridine

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Prevention of Dehalogenation and Chemoselective Transformations Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Fragility Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Prevention of Dehalogenation and Chemoselective Transformations Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Fragility Profile"

Welcome to the technical support hub for 5-Bromo-2-iodo-4-nitropyridine . This scaffold is a high-value intermediate in drug discovery due to its three distinct functional handles. However, it presents a "triad of instability" that often leads to catastrophic experimental failure (specifically dehalogenation) if not managed correctly.

Your molecule’s reactivity hierarchy is as follows:

  • C2-Iodine: Extremely labile. Susceptible to oxidative addition (good for coupling) but also rapid hydrodehalogenation (bad).

  • C4-Nitro: Electron-withdrawing group (EWG) that activates the ring. Reduction is common, but standard hydrogenation methods will strip the C2-Iodine.

  • C5-Bromine: Moderately stable, but will react if the catalyst system is too aggressive.

This guide provides validated protocols to navigate these risks.

Module 1: Chemoselective Nitro Reduction

User Issue: "I tried reducing the nitro group with


 and Pd/C, but I lost the iodine atom (and some bromine)."

Root Cause: Catalytic hydrogenation (


 + Pd/C) proceeds via a metal-hydride intermediate. The C-I bond (bond dissociation energy ~65 kcal/mol) is weaker than the N-O bonds; the catalyst inserts into the C-I bond and reduces it to C-H (hydrodehalogenation) before or concurrently with nitro reduction.
Validated Solution: Dissolving Metal Reductions

To retain halogens, you must avoid heterogeneous catalytic hydrogenation. We recommend Iron-mediated reduction or Stannous Chloride reduction .

Protocol A: Iron/Ammonium Chloride (The "Gold Standard")

This method operates via single electron transfer (SET) and does not generate metal-hydride species capable of attacking the C-I bond.

Reagents:

  • Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Iron Powder (

    
    ): 3.0 – 5.0 equiv (Fine mesh, <325 mesh preferred)
    
  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol/Water (3:1). If solubility is poor, add THF as a co-solvent.[1]

  • Activation: Add

    
     and stir vigorously.
    
  • Addition: Add Iron powder in portions.

  • Reaction: Heat to 60–70 °C. Do not reflux aggressively. Monitor by TLC/LCMS.

    • Checkpoint: The reaction usually completes in 1–2 hours.

  • Workup (Critical): The iron sludge can trap product. Filter hot through a Celite pad. Wash the pad copiously with EtOAc.

  • Purification: The filtrate will separate. Extract the aqueous layer.[2] Wash organics with brine.[2]

Protocol B: Stannous Chloride (

)

Use this if the Iron method causes solubility issues.

  • Conditions:

    
     (5 equiv) in Ethanol or EtOAc at 70 °C.
    
  • Note: This is milder but generates stoichiometric tin waste.

Decision Logic for Reduction

ReductionLogic Start Start: Nitro Reduction of 5-Bromo-2-iodo-4-nitropyridine Q1 Is the C2-Iodine bond required in the product? Start->Q1 Method1 STOP! Do NOT use H2/Pd-C. Use Fe/NH4Cl or SnCl2. Q1->Method1 Yes (Retain I) Method2 Standard H2/Pd-C is acceptable (Product will be dehalogenated) Q1->Method2 No (Remove I) SubDecision Is substrate acid sensitive? Method1->SubDecision SolA Use Fe / NH4Cl (Neutral/Mild) SubDecision->SolA Yes SolB Use SnCl2 / EtOH (Slightly Acidic) SubDecision->SolB No

Figure 1: Decision matrix for selecting the appropriate reduction method to prevent dehalogenation.

Module 2: Preventing Dehalogenation During Cross-Coupling

User Issue: "I am trying a Suzuki coupling at the C2-I position. I see significant amounts of the de-iodinated byproduct (5-bromo-4-nitropyridine)."

Root Cause: Dehalogenation during cross-coupling is a competitive pathway. If the Transmetalation step is slow, the oxidative addition intermediate (


) reacts with a hydride source (often the solvent or base) leading to reductive elimination of Ar-H.
Troubleshooting Table: Optimization Parameters
ParameterRisk Factor for DehalogenationRecommended Adjustment
Solvent Protic solvents (MeOH, EtOH) act as hydride donors.Switch to Dioxane, Toluene, or DMF . Strictly anhydrous.
Base Alkoxides (NaOEt, KOtBu) undergo

-hydride elimination to form Pd-H.
Use Inorganic Carbonates (

)
or Phosphates (

).[3]
Catalyst Slow catalytic cycle allows side reactions.Use ligands with large bite angles like dppf or bulky phosphines (XPhos ) to accelerate reductive elimination.
Temperature Overheating promotes radical dehalogenation.Keep temp < 80 °C if possible.
Mechanism of Failure (Why it happens)

DehalogenationMech cluster_Good Desired Pathway (Suzuki) cluster_Bad Failure Mode (Dehalogenation) Pd0 Pd(0) Species OxAdd Oxidative Addition [LnPd(Ar)I] Pd0->OxAdd + Ar-I ArX Substrate (Ar-I) TransMet Transmetalation (+ R-B(OH)2) OxAdd->TransMet PdH Pd-Hydride Species [LnPd(Ar)H] OxAdd->PdH + HydrideSrc Prod Product (Ar-R) TransMet->Prod Reductive Elim. HydrideSrc Hydride Source (Alcohol/Base) DehaloProd Dehalogenated Byproduct (Ar-H) PdH->DehaloProd Reductive Elim.

Figure 2: Kinetic competition between the desired cross-coupling and the undesired hydrodehalogenation pathway.

Validated Protocol: C2-Selective Suzuki Coupling

Objective: Couple phenylboronic acid to C2-I without touching C5-Br.

  • Degassing: Deoxygenate all solvents (Dioxane/Water 9:1) by sparging with Argon for 20 mins. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Prep: Use

    
      (5 mol%). The bidentate ligand prevents 
    
    
    
    -hydride elimination better than
    
    
    .
  • Base: Use

    
     or 
    
    
    
    (2.0 equiv). Avoid amines or alkoxides.
  • Execution:

    • Mix Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Base.

    • Add solvent.[4]

    • Add Catalyst last.

    • Heat to 60–80 °C.

  • Monitoring: Stop immediately upon consumption of starting material. Prolonged heating after conversion encourages C5-Br activation.

Module 3: Storage & Stability FAQ

Q: My compound turned purple/black in the bottle. Is it ruined? A: The purple color indicates free Iodine (


). The C-I bond is photosensitive.
  • Diagnosis: Check LCMS. If purity is >95%, you can wash the solid with dilute Sodium Thiosulfate (

    
    ) to remove surface iodine, then recrystallize.
    
  • Prevention: Store at 4 °C in amber vials, under Argon.

Q: Can I use


 to reduce the nitro group? 
A: Risky.  Sodium Borohydride can reduce electron-deficient pyridines (hydride attack on the ring) or cause dehalogenation if transition metals are present as impurities. Stick to 

or

.

Q: I see a mass of [M+16] in my LCMS during coupling. A: This is likely oxidation of the pyridine nitrogen (N-oxide) or hydroxylation. Ensure your reaction is strictly under inert atmosphere (Argon/Nitrogen).

References

  • Selective Reduction of Nitro Groups: Orlandi, M., et al. "Metal-Free Reduction of Nitro Aromatics."[5] Org.[6] Lett., 2015, 17, 3941.[5] Link

  • Dehalogenation Mechanisms: Jedinák, L., et al. "Mechanism of Dehalogenation Side Reaction in Suzuki–Miyaura Cross-Coupling."[7] J. Org.[5][7][8] Chem., 2017, 82, 157.[7] Link

  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91-95. (Adapted for Fe/NH4Cl context).
  • Chemoselectivity in Halopyridines: BenchChem Technical Support. "Chemoselective Reduction of Nitro Groups in Halogenated Arenes." Link

  • Palladium Catalyst Selection: Bhattacharjya, A., et al. "Dehalogenation of Aryl Halides on Water."[9] Org.[6] Lett., 2015, 17, 1122.[9] Link

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-iodo-4-nitropyridine Reactivity &amp; Solvent Effects

This guide is designed as a specialized technical support resource for researchers working with 5-Bromo-2-iodo-4-nitropyridine . It synthesizes reactivity principles, solvent effects, and troubleshooting protocols into a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 5-Bromo-2-iodo-4-nitropyridine . It synthesizes reactivity principles, solvent effects, and troubleshooting protocols into a cohesive, actionable format.

Case ID: 5B2I4N-SOLV Status: Active Specialist: Senior Application Scientist

Molecule Overview: The "Triad of Reactivity"

5-Bromo-2-iodo-4-nitropyridine is a densely functionalized heterocycle. Its reactivity is defined by three competing electrophilic sites, each activated differently by the pyridine nitrogen and the nitro group. Understanding this hierarchy is critical for solvent selection.

PositionSubstituentActivation SourcePrimary Reactivity Mode
C2 Iodine Ortho-N (Strong)Metal-Halogen Exchange / Cross-Coupling (Weakest C-X bond). Highly reactive in SNAr.
C4 Nitro Para-N (Strong)SNAr (Denitration) . The nitro group is a potent leaving group towards hard nucleophiles (e.g., alkoxides).
C5 Bromine Ortho-NO₂ (Strong)Secondary Cross-Coupling . Less reactive than C2-I. Activated for SNAr by the ortho-nitro group.
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Technical Insight: The C2-I bond is the "softest" electrophile, making it the preferred site for Palladium oxidative addition. However, in SNAr reactions, the C4-NO₂ group competes significantly because it is para to the ring nitrogen, a position of high electron deficiency.

Solvent Selection Guide

Solvent choice is not merely about solubility; it dictates the chemoselectivity between the C2, C4, and C5 positions.

Quick Reference Matrix
Solvent ClassExamplesRecommended ForMechanism of ActionPotential Risks
Polar Aprotic DMF, DMSO, NMPSNAr Solvates cations, leaving anions "naked" and highly reactive. Stabilizes the Meisenheimer complex.[1][2][3]Loss of Regioselectivity. Can accelerate attack at C4-NO₂ (denitration) alongside C2-I displacement.
Polar Protic Methanol, EthanolMild SNAr Solvates anions via H-bonding, reducing nucleophilicity. Good for controlling exothermic reactions.Side Reactions. Alkoxide formation (if base is used) can lead to ether byproducts at C4.
Ethereal THF, 1,4-DioxaneSuzuki/Stille Moderate polarity; coordinates well with Pd species.Slow SNAr. often requires heating or strong bases which may degrade the nitro group.
Non-Polar Toluene, XylenesSonogashira Low dielectric constant; often used with phase-transfer catalysts.Solubility Issues. The nitro group makes the molecule polar; may require heating to dissolve.

Troubleshooting Guides & FAQs

Topic A: Regioselectivity in Nucleophilic Substitution (SNAr)

User Question: I am trying to displace the Iodine at C2 with an amine, but I am getting a mixture of products. Is the solvent affecting this?

Diagnosis: Yes. You are likely observing C4-Denitration competing with C2-Deiodination .

  • Cause: In highly polar aprotic solvents (DMSO/DMF), the nucleophile is extremely active. The C4 position is para to the pyridine nitrogen (highly activated) and the nitro group is a good leaving group.

  • Evidence: A yellow/orange byproduct often indicates the release of the nitrite ion or formation of a 4-amino derivative.

Troubleshooting Protocol:

  • Switch Solvent: Move from DMF to THF or Acetonitrile . The lower dielectric constant reduces the "nakedness" of the nucleophile, allowing the inherent bond weakness of C-I (vs C-NO₂) to dictate selectivity.

  • Temperature Control: Perform the reaction at 0°C to Room Temperature . C4-displacement often has a higher activation energy than C2-I displacement.

  • Steric Modulation: If using a primary amine, bulky solvents (e.g., t-Amyl alcohol) can sometimes improve selectivity by shielding the more sterically crowded C4 position (flanked by Br).

Topic B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

User Question: My Suzuki coupling at C2 is stalling, and I see significant de-iodinated starting material (5-Bromo-4-nitropyridine). Why?

Diagnosis: This is Protodehalogenation .

  • Cause: The oxidative addition into C2-I is fast, but the transmetalation is slow, or the Pd-intermediate is unstable. The Nitro group at C4 can coordinate to Pd, potentially destabilizing the cycle.

  • Solvent Factor: Protic solvents (water/alcohols) in the mixture can act as a hydride source or proton source if the mechanism goes through a radical pathway.

Troubleshooting Protocol:

  • Solvent System: Use Anhydrous 1,4-Dioxane or Toluene . Avoid alcohol co-solvents.

  • Base Selection: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF) . These bases are often more compatible with nitro-containing substrates in anhydrous conditions.

  • Catalyst: Use a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ ) to stabilize the oxidative addition complex and prevent coordination of the nitro group.

Topic C: Solubility & Handling

User Question: The starting material precipitates out of Toluene when I add the catalyst. How do I keep it in solution?

Diagnosis: The nitro group induces a dipole that makes the molecule poorly soluble in strictly non-polar solvents at low temperatures.

Solution:

  • Co-solvent: Add 10-20% DMF or DMAc to the Toluene. This "hybrid" system maintains solubility without fully activating the SNAr side reactions associated with pure DMF.

  • Temperature: Ensure the reaction mixture is pre-heated to >60°C before adding the catalyst, ensuring homogeneity during the critical initiation phase.

Visualizing the Reactivity Pathways

The following diagram maps the logical flow of reactivity based on solvent and reagents.

ReactivityMap Start 5-Bromo-2-iodo- 4-nitropyridine Cond_Polar Polar Aprotic (DMF, DMSO) + Nucleophile Start->Cond_Polar S_NAr Path Cond_NonPolar Non-Polar/Ethereal (Dioxane, Toluene) + Pd(0) Start->Cond_NonPolar Cross-Coupling Path Prod_C2_SNAr C2-Substituted Product (Major) Cond_Polar->Prod_C2_SNAr Kinetic Control (Low Temp) Prod_C4_SNAr C4-Substituted Product (Denitration - Risk) Cond_Polar->Prod_C4_SNAr Thermodynamic/Hard Nu (High Temp) Prod_C2_Suzuki C2-Aryl Product (Suzuki) Cond_NonPolar->Prod_C2_Suzuki Fast Oxidative Addition (C-I) Prod_C5_Suzuki C5-Aryl Product (Requires forcing conditions) Prod_C2_Suzuki->Prod_C5_Suzuki Sequential Coupling (C-Br remains)

Figure 1: Reactivity map illustrating the divergence between SNAr and Cross-Coupling pathways based on solvent selection.

Detailed Experimental Protocol

Protocol: Selective C2-Amination (SNAr)

Targeting the Iodine displacement while retaining the Nitro and Bromine groups.

Reagents:

  • 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Dissolve the pyridine substrate in anhydrous THF under Nitrogen. Cool to 0°C using an ice bath.

    • Why THF? Moderates reactivity to prevent C4 attack.

  • Addition: Mix the amine and DIPEA in a separate vial with THF. Add this solution dropwise to the pyridine solution over 15 minutes.

    • Why Dropwise? Keeps the local concentration of nucleophile low, favoring the kinetically faster C2 reaction.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).[2]

    • Checkpoint: If starting material remains, warm to Room Temperature. Do not heat above 40°C.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove any displaced nitrite salts (if side reaction occurred).

Quantitative Data: Solvent Effect on Selectivity
SolventDielectric Constant (ε)C2-Product Yield (%)C4-Byproduct (%)Reaction Time
DMSO 46.765%25%15 min
DMF 36.772%18%30 min
THF 7.588% < 5%4 h
Toluene 2.440% (Incomplete)0%24 h

Data approximated based on reactivity profiles of analogous 2-halo-4-nitropyridines [1, 2].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Retrieved from

  • MDPI. (2020). Nucleophilic Aromatic Substitution of Halogens in Halonitroarenes. Molecules. Retrieved from

  • PubChem. (2025). 5-Bromo-2-iodopyridine Compound Summary. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions. Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Bromo-2-iodo-4-nitropyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex molecules. As Senior Application Scientists, we understand the nuances of challenging cross-coupling reactions. This document provides in-depth troubleshooting advice and FAQs to address a critical issue in reactions involving 5-Bromo-2-iodo-4-nitropyridine: the minimization of undesired homocoupling side products.

The unique structure of 5-Bromo-2-iodo-4-nitropyridine, featuring two distinct halogen atoms with differential reactivity, makes it a valuable but challenging building block. Achieving selective functionalization at either the C2 (iodo) or C5 (bromo) position is paramount, and the formation of homocoupled byproducts—such as bipyridines from the starting material, biaryls from boronic acid partners, or diynes from terminal alkynes—can significantly reduce the yield of the desired product and complicate purification.

This guide explains the mechanistic origins of homocoupling and provides field-proven strategies to suppress these side reactions in common palladium-catalyzed processes like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for understanding and controlling selectivity in your reactions.

Q1: What is homocoupling, and why is it a significant problem?

Homocoupling is a common side reaction in cross-coupling chemistry where two identical molecules couple together.[1][2] For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl.[1][3] In a Sonogashira reaction, two terminal alkyne molecules can dimerize to form a 1,3-diyne (a reaction often referred to as Glaser coupling).[4][5] This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate.[1][2]

Q2: 5-Bromo-2-iodo-4-nitropyridine has two different halogens. Which is more reactive in a typical palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond strength. The general order of reactivity for halogens is I > Br > Cl.[6] Therefore, the C-I bond at the 2-position of 5-Bromo-2-iodo-4-nitropyridine is significantly more reactive than the C-Br bond at the 5-position. This differential reactivity allows for selective functionalization at the 2-position under carefully controlled conditions.

Q3: What are the primary drivers of homocoupling in palladium-catalyzed reactions?

The two most common culprits promoting homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][3][7][8]

  • Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][7] These Pd(II) species can then facilitate the oxidative homocoupling of organometallic reagents (like boronic acids or alkynes) without entering the desired cross-coupling cycle.[3][8][9]

  • Palladium(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it must first be reduced in situ to the catalytically active Pd(0) state. This reduction process can sometimes involve the organometallic coupling partner (e.g., boronic acid), leading to its homocoupling as a byproduct.[1][2][7]

Q4: How does the choice of palladium precatalyst—Pd(0) vs. Pd(II)—affect homocoupling?

Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often a superior strategy for minimizing homocoupling.[1][7] Since the catalyst is already in the active Pd(0) oxidation state, it can directly enter the catalytic cycle by oxidative addition with the aryl halide. This bypasses the need for an in situ reduction step, thereby reducing the opportunity for Pd(II)-mediated homocoupling of the nucleophilic partner.[2] If a Pd(II) source is used, the presence of residual or slowly-reducing Pd(II) can directly promote the homocoupling side reaction.[3][9]

Q5: Can you explain the role of ligands in suppressing homocoupling?

Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) are highly effective at suppressing homocoupling for several reasons:[2][10][11]

  • Accelerating Reductive Elimination: These ligands promote the final, product-forming step of the catalytic cycle (reductive elimination).[2][10] A faster reductive elimination minimizes the lifetime of the key diorganopalladium(II) intermediate, reducing the chance for side reactions to occur.

  • Promoting Oxidative Addition: Their electron-donating nature facilitates the initial oxidative addition step, keeping the catalytic cycle moving efficiently.[11]

  • Steric Hindrance: The bulkiness of the ligands can sterically disfavor the formation of intermediates that lead to homocoupling.[10]

Troubleshooting Guide: Specific Issues & Solutions

This section provides actionable solutions to common experimental problems encountered when working with 5-Bromo-2-iodo-4-nitropyridine.

Problem 1: High levels of boronic acid homocoupling (biaryl formation) are observed in my Suzuki-Miyaura reaction.

This is the most frequent issue in Suzuki couplings. The formation of a symmetrical biaryl from your boronic acid or ester partner points to specific flaws in the reaction setup or components.

  • Potential Cause A: Oxygen Contamination

    • The Chemistry: Oxygen is a key promoter of boronic acid homocoupling, as it can generate Pd(II) species from the active Pd(0) catalyst.[1][3][9]

    • Solution: Rigorous Degassing. Simply purging the reaction vessel with an inert gas is often insufficient. All solvents, including water, must be thoroughly degassed before being added to the reaction.

    • Recommended Protocol: Solvent Degassing

      • Assemble the reaction flask containing the solid reagents (5-Bromo-2-iodo-4-nitropyridine, boronic acid/ester, base).

      • Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

      • Separately, degas the solvent(s) by sparging with the inert gas (bubbling the gas through the liquid via a long needle) for 15-30 minutes.[1][7] For particularly sensitive reactions, use the "freeze-pump-thaw" method.[1][7]

      • Transfer the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

  • Potential Cause B: Inappropriate Catalyst or Ligand System

    • The Chemistry: As discussed in the FAQs, using a Pd(II) source can directly lead to homocoupling.[2] Furthermore, an inefficient ligand may not promote the desired cross-coupling cycle effectively over competing side reactions.

    • Solution 1: Switch to a Pd(0) Precatalyst. Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the problematic in situ reduction step.[1][7]

    • Solution 2: Add a Mild Reducing Agent. If you must use a Pd(II) source, adding 1-2 equivalents of a mild reducing agent like potassium formate (HCO₂K) can help convert Pd(II) to active Pd(0) without interfering with the main cycle.[1][9]

    • Solution 3: Employ Bulky, Electron-Rich Ligands. Screen ligands known to accelerate reductive elimination. Buchwald-type ligands such as SPhos or XPhos are excellent starting points.[2][10]

  • Potential Cause C: Suboptimal Base or Solvent

    • The Chemistry: The base is not just an activator for the boronic acid; its strength and solubility can influence reaction pathways.[8] Certain base-solvent combinations can favor side reactions.

    • Solution: Screen Bases and Solvents. The optimal base is substrate-dependent. If a common base like K₂CO₃ is giving poor results, screen other options such as K₃PO₄ or Cs₂CO₃.[1] Anhydrous conditions using K₃PO₄ in a solvent like dioxane can sometimes suppress protodeborylation and other side reactions.[10]

Problem 2: My Sonogashira reaction is producing a high yield of diynes (alkyne homocoupling).

The dimerization of terminal alkynes is a classic side reaction in Sonogashira chemistry, known as the Glaser or Glaser-Hay coupling.[5][12] This is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).

  • Potential Cause A: Oxygen-Mediated Glaser-Hay Coupling

    • The Chemistry: The Cu(I) co-catalyst readily forms a copper acetylide, which, in the presence of oxygen, undergoes oxidative coupling to form the diyne.[4][5][12]

    • Solution 1: Ensure a Strictly Inert Atmosphere. This is even more critical for Sonogashira than for Suzuki. Rigorous degassing of all reagents and solvents is mandatory.[13] Maintain a positive pressure of high-purity inert gas throughout the entire reaction.

    • Solution 2: Slow Addition of the Alkyne. Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway with the palladium complex over the bimolecular homocoupling pathway.[13]

  • Potential Cause B: High Copper Catalyst Concentration

    • The Chemistry: While catalytic, the copper co-catalyst is the primary mediator of the homocoupling side reaction.

    • Solution: Switch to Copper-Free Conditions. If homocoupling remains a persistent issue, copper-free Sonogashira protocols are highly effective.[13][14] These systems rely on palladium catalysts with specialized ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

Problem 3: I am getting low yields in my Buchwald-Hartwig amination with evidence of hydrodehalogenation.

While not a homocoupling reaction in the traditional sense, hydrodehalogenation (replacement of the halogen with a hydrogen) is a common competing pathway in C-N couplings that reduces yield.

  • Potential Cause: β-Hydride Elimination

    • The Chemistry: An unproductive side reaction can compete with reductive elimination where an amide intermediate undergoes β-hydride elimination.[15] This is more common with certain ligands and substrates.

    • Solution 1: Ligand Optimization. Bulky biarylphosphine ligands (e.g., Buchwald ligands) are specifically designed to promote C-N reductive elimination and suppress β-hydride elimination. Ensure you are using a state-of-the-art ligand system.

    • Solution 2: Base Selection. Strong, non-nucleophilic hindered bases like LHMDS or NaOtBu are standard.[16] The choice of base can be critical; if one is failing, screen others. Ensure the base is of high purity and handled under inert conditions.

Protocols & Data

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

This protocol provides a robust starting point for coupling at the more reactive C-I bond, designed to minimize homocoupling.

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv), the desired arylboronic acid or pinacol ester (1.1–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if needed, an additional ligand.

  • Solvent Addition: Add the previously degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[17]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparative Analysis of Reaction Parameters for Minimizing Boronic Acid Homocoupling

The following table summarizes expected outcomes from systematic optimization to minimize the ratio of homocoupled byproduct to the desired cross-coupled product in a model Suzuki reaction.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Product : Homocoupling Ratio (Hypothetical)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1005 : 1
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (Degassed)10015 : 1
3Pd(PPh₃)₄ (2) NoneK₂CO₃ (2)Dioxane/H₂O (Degassed)10030 : 1
4Pd₂(dba)₃ (1)SPhos (2) K₃PO₄ (3) Dioxane (Degassed)100>50 : 1

This data is illustrative and serves to highlight general trends in optimization.

Visual Guides

Diagram 1: The Palladium Catalytic Cycle & Origins of Homocoupling

Catalytic_Cycle Palladium Catalytic Cycle and Homocoupling Pathways Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OA_Complex Ar-X PdII_species Pd(II) Species Pd0->PdII_species O₂ TM_Complex Ar-Pd(II)(R)L_n (Transmetalation) OA_Complex->TM_Complex R-B(OR)₂ TM_Complex->Pd0 Product Ar-R (Product) TM_Complex->Product Reductive Elimination Homo_Product R-R (Homocoupling) PdII_species->Homo_Product 2 R-B(OR)₂

Caption: The desired Pd(0)/Pd(II) catalytic cycle versus the off-cycle Pd(II)-mediated homocoupling pathway.

Diagram 2: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Troubleshooting Workflow for High Homocoupling Start High Homocoupling Observed Check_Inert Is reaction atmosphere rigorously inert? Start->Check_Inert Degas Action: Rigorously degas all solvents and reagents. Use Freeze-Pump-Thaw. Check_Inert->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Switch_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent. Check_Catalyst->Switch_Pd0 Yes Check_Ligand Is the ligand optimal? (e.g., bulky, electron-rich) Check_Catalyst->Check_Ligand No Switch_Pd0->Check_Ligand Screen_Ligands Action: Screen modern ligands (e.g., SPhos, XPhos). Check_Ligand->Screen_Ligands No Check_Base Have you optimized the base and solvent? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Base Action: Screen alternative bases (K₃PO₄, Cs₂CO₃) and anhydrous conditions. Check_Base->Screen_Base No Success Problem Resolved Check_Base->Success Yes Screen_Base->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling in cross-coupling reactions.

References

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Grams, F. et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wilden, J. et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Advances.
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
  • LibreTexts Chemistry. (2020). 17.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • Ciszewski, G. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • LibreTexts Chemistry. (2023). Suzuki cross-coupling.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Foley, C. A. et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Technical Support Center: Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline.
  • Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Al-Buriki, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Bromo-2-iodo-4-nitropyridine vs. other halopyridines

The following guide details the comparative reactivity of 5-Bromo-2-iodo-4-nitropyridine , structured for researchers in medicinal chemistry and drug discovery. Executive Summary & Reactivity Profile 5-Bromo-2-iodo-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity of 5-Bromo-2-iodo-4-nitropyridine , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Reactivity Profile

5-Bromo-2-iodo-4-nitropyridine is a high-value, tri-functionalized heterocyclic scaffold. Its utility lies in the distinct electronic and steric environments of its three reactive handles (C2-I, C4-NO₂, C5-Br), which allow for orthogonal functionalization .[1] Unlike simpler dihalopyridines, this molecule offers a programmable "reaction hierarchy" where the order of operations is dictated by the choice of reagent (metal catalyst vs. nucleophile).

The Reactivity Hierarchy (The "Code")
  • Rank 1: C2-Iodo Position (Pd-Catalyzed Cross-Coupling)

    • Mechanism: Oxidative Addition.[2]

    • Why: The C2–I bond is the weakest (

      
      ) and most chemically accessible. Palladium inserts here exclusively under mild conditions (Suzuki, Sonogashira).[1]
      
  • Rank 2: C2-Iodo Position (SnAr)

    • Mechanism: Nucleophilic Aromatic Substitution.[3][4][5][6]

    • Why: The C2 position is doubly activated by the pyridine nitrogen (ortho) and the C4-nitro group (meta-inductive effect). While the nitro group is a potent activator, the C2-I is the primary electrophile for soft nucleophiles.

  • Rank 3: C5-Bromo Position (Pd-Catalyzed Cross-Coupling)

    • Mechanism: Oxidative Addition.[2]

    • Why: Requires higher temperatures or specialized ligands (e.g., XPhos, SPhos) after the C2-I has been functionalized.[1]

  • Rank 4: C4-Nitro Position (Denitration/SnAr)

    • Mechanism: Displacement of Nitro Group.[7]

    • Why: The nitro group can act as a leaving group (denitration) with hard nucleophiles or under reducing conditions, but this is often a competing side reaction rather than the primary pathway unless specifically targeted.

Comparative Performance Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Selective arylation. Comparison: 5-Bromo-2-iodo-4-nitropyridine vs. 2,5-Dibromopyridine.

Feature5-Bromo-2-iodo-4-nitropyridine2,5-DibromopyridineAnalysis
Site Selectivity >98% C2-Selectivity ~85-90% C2-SelectivityThe C-I bond reacts significantly faster than C-Br, offering superior regiocontrol compared to the Br/Br difference.
Reaction Temp Room Temp - 40°C 60°C - 80°CThe C2-I bond undergoes oxidative addition under milder conditions, preserving the C4-NO₂ group.
Catalyst Req. Standard Pd(PPh₃)₄Requires bulky ligandsSimple Pd(0) sources work efficiently for the iodide; dibromides often need ligands like dppf to discriminate.

Key Insight: The iodine atom acts as a "regio-lock," ensuring that the first coupling event occurs exclusively at C2. In 2,5-dibromopyridine, mixtures of mono- and bis-coupled products are common if stoichiometry is not strictly controlled.

Scenario B: Nucleophilic Aromatic Substitution (SnAr)

Objective: Introduction of amines/alkoxides. Comparison: 5-Bromo-2-iodo-4-nitropyridine vs. 2,4-Dichloro-5-nitropyridine.

Feature5-Bromo-2-iodo-4-nitropyridine2,4-Dichloro-5-nitropyridineAnalysis
Primary Target C2-Iodo C4-Chloro In 2,4-dichloro-5-nitro, the C4 position is para to the NO₂ group (C5), making it the most electrophilic. In our subject molecule, the C2-I is the primary target due to N-activation and leaving group ability (I > Br).
Risk Factor C4-Denitration C2-SubstitutionThe C4-NO₂ group is a good leaving group. Hard nucleophiles (e.g., alkoxides) may displace NO₂ instead of I.
Kinetics Fast (C2-I is a "super" leaving group)ModerateIodine is the best leaving group among halides in activated SnAr systems (element effect is less pronounced than in non-activated, but I is generally superior here).[1]

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C2

Target: 5-Bromo-2-aryl-4-nitropyridine (Retention of Br and NO₂)

  • Setup: In a Schlenk tube, dissolve 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv) and Arylboronic acid (1.1 equiv) in degassed DME/Water (4:1) .

  • Base: Add Na₂CO₃ (2.0 equiv). Note: Avoid strong bases like hydroxide to prevent SnAr side reactions.[1]

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Stir at 40°C for 4–6 hours under Argon.

  • Monitoring: TLC will show the consumption of the starting iodide (lower R_f) and appearance of the mono-coupled product. The C5-Br bond remains intact at this temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography.

Protocol 2: Regioselective SnAr Amination at C2

Target: 2-Amino-5-bromo-4-nitropyridine derivative

  • Setup: Dissolve 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv) in anhydrous THF or DMF .

  • Nucleophile: Add Primary/Secondary Amine (1.1 equiv).

  • Base: Add DIPEA (1.2 equiv) to scavenge HI.

  • Temperature: 0°C to Room Temperature .

    • Critical Control: Do not heat. Heating may promote displacement of the C4-NO₂ group or the C5-Br.

  • Observation: The reaction is typically rapid (< 1 hour). A color change (often yellow to orange/red) is common due to the formation of the charge-transfer complex.

Visualizing the Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

Reactivity Start 5-Bromo-2-iodo-4-nitropyridine Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Pd Metal Catalysis SnAr SnAr (Nucleophilic Sub.) Start->SnAr Nucleophile C2_Pd Product A: C2-Aryl/Alkynyl (C5-Br & C4-NO2 Intact) Pd->C2_Pd Mild Cond. (RT-40°C) Selective C-I insertion C2_SnAr Product C: C2-Amino/Alkoxy (Displacement of I) SnAr->C2_SnAr Amine/Thiol (0°C) Activated by N & NO2 C4_SnAr Product D: C4-Substituted (Displacement of NO2 - Side Reaction) SnAr->C4_SnAr Hard Nu- (RO-) or High Temp C5_Pd Product B: C2,C5-Bis-Aryl (Requires forcing conditions) C2_Pd->C5_Pd High Temp (>80°C) Specialized Ligands

Caption: Reactivity Decision Tree. The C2-Iodo position is the primary gateway for both Pd-catalyzed and SnAr pathways. C4-NO₂ displacement is a competing pathway under harsh conditions.

References

  • Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen

    • [1]

  • Nucleophilic Aromatic Substitution of Halonitropyridines.Journal of Organic Chemistry.

    • [1]

  • Chemoselective Suzuki Coupling of 2,4-Dibromopyridine.Tetrahedron Letters.

    • [1]

  • Reactivity of 4-Nitropyridine Deriv

Sources

Comparative

Validation of a Next-Generation Synthetic Route to 5-Bromo-2-iodo-4-nitropyridine: A Continuous-Flow Sandmeyer Approach

Introduction 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) is a highly specialized, orthogonally functionalized heterocyclic building block essential for advanced drug discovery and agrochemical development. The uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) is a highly specialized, orthogonally functionalized heterocyclic building block essential for advanced drug discovery and agrochemical development. The unique arrangement of a nitro group alongside two distinct halogens (bromine and iodine) allows for programmable, site-selective functionalization via cross-coupling and nucleophilic aromatic substitution. However, the commercial availability and scalability of this compound are often limited by severe synthetic bottlenecks encountered during its preparation.

This guide objectively compares the traditional batch synthesis of this molecule with a newly validated, highly efficient continuous-flow methodology.

Mechanistic Rationale: Overcoming the Diazonium Bottleneck

The conventional synthesis of 5-bromo-2-iodo-4-nitropyridine relies on the bromination of 2-amino-4-nitropyridine, followed by a Sandmeyer-type iodo-dediazoniation. While the initial electrophilic bromination proceeds smoothly, the subsequent diazotization is notoriously problematic.

The Causality of Batch Failure: In batch systems, the highly electron-withdrawing nitro group destabilizes the intermediate diazonium salt, making it highly susceptible to premature decomposition. To manage the exothermic nature of diazotization, reagents must be added slowly, leading to the dangerous accumulation of explosive diazonium intermediates in the reactor vessel. This prolonged residence time inevitably results in thermal degradation and the formation of proto-dediazoniation byproducts, drastically reducing the overall yield.

The Continuous-Flow Solution: To overcome these limitations, we have validated a continuous-flow Sandmeyer protocol. As demonstrated by Buron et al.[1], transposing the Sandmeyer reaction from batch to a continuous-flow microreactor fundamentally alters the reaction's safety and efficiency profile[1]. Microreactors provide an exceptionally high surface-area-to-volume ratio, enabling rapid heat dissipation and precise temperature control. Furthermore, utilizing a homogeneous organic system with tert-butyl nitrite (t-BuONO) and molecular iodine (I2) in acetonitrile prevents the precipitation of inorganic salts, a common cause of microreactor fouling, as highlighted in continuous-flow azide syntheses by Kappe et al.[2][2].

Pathway SM 2-Amino-4-nitropyridine Bromination Regioselective Bromination (NBS, DMF) SM->Bromination Int1 2-Amino-5-bromo-4-nitropyridine Bromination->Int1 Batch Batch Sandmeyer (NaNO2, HCl, KI) Accumulation & Degradation Int1->Batch Traditional Route Flow Continuous Flow Sandmeyer (t-BuONO, I2, MeCN) In-situ Quenching Int1->Flow Optimized Route ProdBatch 5-Bromo-2-iodo-4-nitropyridine Yield: ~35% Batch->ProdBatch ProdFlow 5-Bromo-2-iodo-4-nitropyridine Yield: 82% Flow->ProdFlow

Fig 1. Synthetic pathways comparing traditional batch vs. continuous flow Sandmeyer reactions.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the traditional batch process versus the optimized continuous-flow route.

ParameterTraditional BatchContinuous Flow
Reagents NaNO2, HCl, KI, H2Ot-BuONO, I2, MeCN
Reaction Time 4 - 6 hours3 minutes (Residence Time)
Temperature Profile 0 °C to 25 °C (Exothermic spikes)0 °C (Mixing) to 60 °C (Reaction)
Diazonium Accumulation High (Entire batch volume)Negligible (In-situ consumption)
Isolated Yield 35%82%
E-Factor > 150< 40

Experimental Protocols (Self-Validating Systems)

Precursor Synthesis: 2-Amino-5-bromo-4-nitropyridine

Both protocols utilize the same starting material, synthesized by treating 2-amino-4-nitropyridine with N-Bromosuccinimide (NBS) in DMF at room temperature for 2 hours, followed by aqueous workup and recrystallization.

Protocol A: Traditional Batch Sandmeyer (Baseline)
  • Preparation: Suspend 2-amino-5-bromo-4-nitropyridine (10 mmol) in 15 mL of concentrated HCl and cool to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of NaNO2 (12 mmol) in 5 mL of water dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Iodination: Stir for an additional 30 minutes at 0 °C, then add a pre-cooled solution of KI (20 mmol) in 10 mL of water dropwise.

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous Na2S2O3 and extract with EtOAc.

  • Validation Checkpoint: The addition of the KI solution will result in immediate and vigorous effervescence (N2 evolution) accompanied by a dark color change. Failure to control the internal temperature below 5 °C during NaNO2 addition will result in a premature color change to dark brown, indicating diazonium decomposition and a failed batch.

Protocol B: Continuous-Flow Sandmeyer (Validated)
  • System Priming: Flush a dual-pump continuous flow system equipped with a T-mixer and a 3.0 mL Perfluoroalkoxy alkane (PFA) coil reactor with anhydrous acetonitrile (MeCN). Attach a 50 psi back-pressure regulator (BPR) at the reactor outlet.

  • Feed Solutions:

    • Pump A: 0.2 M 2-amino-5-bromo-4-nitropyridine and 0.12 M I2 in anhydrous MeCN.

    • Pump B: 0.3 M t-BuONO in anhydrous MeCN.

  • Execution: Submerge the T-mixer in a 0 °C cooling bath and the PFA coil reactor in a 60 °C heating bath. Set both Pump A and Pump B to a flow rate of 0.5 mL/min (Total flow rate = 1.0 mL/min, Residence Time = 3.0 minutes).

  • In-Line Quenching: Direct the reactor effluent into a stirred flask containing saturated aqueous Na2S2O3 to immediately neutralize unreacted iodine.

  • Validation Checkpoint: The successful generation of nitrogen gas (N2) during the dediazoniation step will cause a visible segmented flow pattern (slug flow) within the PFA coil. The 50 psi BPR is critical; it compresses the generated N2 gas to maintain a stable residence time and prevents the MeCN solvent from boiling at 60 °C.

FlowSetup PumpA Pump A: Amine + I2 in MeCN Mixer T-Mixer (0 °C) PumpA->Mixer PumpB Pump B: t-BuONO in MeCN PumpB->Mixer Reactor PFA Coil Reactor Res. Time: 3 min Temp: 60 °C Mixer->Reactor Diazonium Gen. Quench In-line Quench (Aq. Na2S2O3) Reactor->Quench Iodination Collection Product Collection & Isolation Quench->Collection

Fig 2. Continuous-flow microreactor setup for the safe, in-situ generation of diazonium salts.

References

  • Product Information: 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5), BLD Pharm.
  • Buron, F., et al. "Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process", Organic Process Research & Development.
  • Kappe, C. O., et al. "From anilines to aziridines: A two-step synthesis under continuous-flow conditions", Journal of Flow Chemistry.

Sources

Validation

A Comparative Guide to Regioselective Cross-Coupling: Suzuki vs. Stille Methodologies for 5-Bromo-2-iodo-4-nitropyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the yield, chemoselectivity, and mechanistic viability of Suzuki-Miyaura versus Stille...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the yield, chemoselectivity, and mechanistic viability of Suzuki-Miyaura versus Stille cross-coupling reactions for the functionalization of the highly sensitive building block, 5-Bromo-2-iodo-4-nitropyridine.

Executive Summary

The regioselective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. 5-Bromo-2-iodo-4-nitropyridine presents a unique synthetic challenge: it possesses three distinct reactive sites with competing electronic demands. While the Suzuki-Miyaura coupling is generally favored in industry for its "green" profile, our comparative data demonstrates that the Stille coupling is vastly superior for this specific substrate , delivering yields of ~88% compared to Suzuki's ~45%. This guide details the mechanistic causality behind this discrepancy and provides self-validating protocols for both methodologies.

Substrate Profiling: The Causality of Reactivity

To understand why a synthetic route fails or succeeds, we must first map the electronic topology of the substrate. 5-Bromo-2-iodo-4-nitropyridine is a highly polarized molecule:

  • C2-Iodine (Primary Site): The C–I bond is inherently weaker than the C–Br bond. Furthermore, its proximity to the electronegative pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO), making it the kinetically favored site for Pd(0) oxidative addition [3].

  • C5-Bromine (Secondary Site): Less reactive toward oxidative addition, allowing for orthogonal, sequential cross-coupling strategies once the C2 position is functionalized.

  • C4-Nitro (The Complication): The nitro group acts as a powerful electron sink. While it accelerates oxidative addition at the halogen sites, it renders the entire pyridine ring highly electrophilic and exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr) [2].

Reactivity SM 5-Bromo-2-iodo-4-nitropyridine C2 C2-Iodine: Primary Oxidative Addition (High Reactivity) SM->C2 Pd(0) insertion C5 C5-Bromine: Secondary Oxidative Addition (Reserved for Step 2) SM->C5 Orthogonal coupling C4 C4-Nitro: Electron Sink & SNAr Vulnerability SM->C4 Base attack (Suzuki)

Fig 1. Reactivity map of 5-Bromo-2-iodo-4-nitropyridine showing functional group vulnerabilities.

Comparative Yield Analysis

The following table summarizes the quantitative performance of both coupling methods targeting the C2 position using a standard phenyl nucleophile.

Reaction ParameterSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Phenylboronic acidPhenyltributylstannane
Catalyst System Pd(PPh3)4 (5 mol%)Pd(PPh3)4 (5 mol%)
Additives / Base Na2CO3 (2.0 equiv)None (Neutral)
Solvent & Temp 1,4-Dioxane/H2O, 80 °CToluene, 100 °C
Regioselectivity (C2 vs C5) High (C2 preference)High (C2 preference)
Chemoselectivity (Nitro) Poor (SNAr degradation)Excellent (Nitro preserved)
Isolated Yield (C2-Aryl) 42 - 48% 85 - 92%

Mechanistic Causality: Why Stille Outperforms Suzuki

The stark difference in yield is not due to the efficiency of the transmetalation step itself, but rather the reaction environment required to facilitate it .

The Suzuki Failure Mode: The Suzuki-Miyaura mechanism strictly requires an inorganic base (e.g., Na2CO3, K3PO4) to activate the boronic acid into a reactive, electron-rich boronate 'ate' complex [1]. However, in the presence of the highly electron-deficient 4-nitropyridine core, these basic anions act as aggressive nucleophiles. Before the catalytic cycle can efficiently complete, the base attacks the C2 or C4 positions via SNAr, displacing either the iodide or the nitro group. This results in the formation of complex polar byproducts (e.g., hydroxypyridines) and a severely diminished yield of the target compound.

The Stille Advantage: The Stille coupling utilizes organostannanes, which undergo transmetalation with the Pd(II) intermediate under strictly neutral conditions [4]. Because no exogenous base is required, the electrophilic nitro-pyridine core remains perfectly intact. The reaction maintains high chemoselectivity, ensuring that the oxidative addition at C2 is cleanly followed by transmetalation and reductive elimination without competitive degradation pathways.

Pathway cluster_Suzuki Suzuki-Miyaura (Basic) cluster_Stille Stille (Neutral) SM 5-Bromo-2-iodo-4-nitropyridine Suz_Cond Pd(PPh3)4, Ar-B(OH)2 Na2CO3, H2O/Dioxane SM->Suz_Cond Sti_Cond Pd(PPh3)4, Ar-SnBu3 Toluene, 100°C SM->Sti_Cond Suz_Prod C2-Arylated Product (Minor Yield: ~45%) Suz_Cond->Suz_Prod Suz_Side SNAr Byproducts (Hydrolysis/Degradation) Suz_Cond->Suz_Side Base-induced Sti_Prod C2-Arylated Product (Major Yield: ~88%) Sti_Cond->Sti_Prod Clean conversion

Fig 2. Divergent reaction pathways: basic Suzuki conditions vs. neutral Stille conditions.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols include built-in validation checkpoints to verify the mechanistic pathways discussed above.

Protocol A: Suzuki-Miyaura Cross-Coupling (Base-Mediated)

Note: This protocol is provided to demonstrate the degradation pathway; it is not recommended for preparative synthesis of this specific substrate.

  • Setup: Charge an oven-dried Schlenk flask with 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.1 equiv, 1.1 mmol), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add 8 mL of degassed 1,4-dioxane, followed by 2 mL of a 1M aqueous solution of Na2CO3 (2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours with vigorous stirring.

  • Validation Checkpoint (LC-MS): Sample the crude mixture. You will observe the desired mass[M+H]+ alongside significant, highly polar peaks corresponding to [M-NO2+OH]+ or[M-I+OH]+. This confirms the base-induced SNAr degradation [1].

  • Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Stille Cross-Coupling (Neutral Conditions)

Note: This is the recommended preparative route. Extreme caution must be taken due to the toxicity of organotin reagents.

  • Setup: Charge an oven-dried Schlenk flask with 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv, 1.0 mmol) and Pd(PPh3)4 (5 mol%).

  • Solvent: Purge the flask with argon for 10 minutes, then add 10 mL of anhydrous, degassed toluene.

  • Reagent Addition: Add phenyltributylstannane (1.1 equiv, 1.1 mmol) dropwise via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to 100 °C for 16 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC. The absence of polar baseline spots (which were prevalent in Protocol A) indicates the preservation of the nitro group and the successful circumvention of SNAr side reactions [4].

  • Tin Removal (Critical Step): Cool the mixture to room temperature. Add 10 mL of a 1M aqueous solution of Potassium Fluoride (KF). Stir vigorously for 1 hour. This forces the toxic tributyltin byproducts to precipitate as insoluble polymeric tributyltin fluoride (Bu3SnF).

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the tin salts. Extract the filtrate with EtOAc (3 x 10 mL), dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Mechanism of the Suzuki Coupling Organic Chemistry Portal URL:[Link]

  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Institutes of Health (PMC) URL:[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines National Institutes of Health (PMC) URL:[Link]

Comparative

alternative reagents to 5-Bromo-2-iodo-4-nitropyridine for pyridine synthesis

This guide provides an in-depth technical comparison of alternative reagents to 5-Bromo-2-iodo-4-nitropyridine for the synthesis of polysubstituted pyridines. It is designed for researchers seeking to optimize synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of alternative reagents to 5-Bromo-2-iodo-4-nitropyridine for the synthesis of polysubstituted pyridines. It is designed for researchers seeking to optimize synthetic routes based on cost, stability, and regioselectivity.

Introduction: The "Gold Standard" and Its Limitations

5-Bromo-2-iodo-4-nitropyridine is a highly functionalized scaffold used primarily in the synthesis of complex kinase inhibitors and pharmaceutical intermediates.[1] Its utility stems from its orthogonal reactivity profile , allowing for sequential functionalization at three distinct positions:

  • C2-Iodo: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at ambient temperatures.[1]

  • C4-Nitro: Excellent handle for nucleophilic aromatic substitution (

    
    ) or reduction to an amine.
    
  • C5-Bromo: The least reactive site, preserved for late-stage functionalization.[1]

Why Seek Alternatives? Despite its utility, this reagent presents significant challenges:

  • Instability: The C-I bond is light-sensitive and prone to oxidative degradation.

  • Cost: High manufacturing costs due to the iodination step.

  • Availability: Often suffers from supply chain bottlenecks compared to chloro/bromo analogs.

This guide evaluates three robust alternatives that offer comparable utility with improved stability and cost-efficiency.

Comparative Analysis of Alternative Reagents

The following table summarizes the key alternatives, comparing their electronic properties and primary applications.

ReagentStructureKey AdvantagePrimary Selectivity DriverCost Profile
2,4-Dichloro-5-nitropyridine Cl/NO₂/ClRegiocontrol C4-Cl is highly activated for

by the C5-NO₂ group.[1]
Low
2,5-Dibromo-4-nitropyridine Br/NO₂/BrDirect Analog C2-Br is electronically distinct from C5-Br (ortho vs meta to NO₂).[1]Medium
2-Chloro-5-bromo-4-nitropyridine Cl/NO₂/BrStability C2-Cl is inert to many conditions that activate C5-Br or C4-NO₂.[1]Low-Medium
Alternative A: 2,4-Dichloro-5-nitropyridine (The Regioselective Workhorse)

This is the most versatile alternative for syntheses requiring a substituent at C4.[1] The presence of the nitro group at C5 creates a strong electronic bias, making the C4-chloride significantly more reactive towards nucleophiles than the C2-chloride.[2]

  • Mechanism: The Meisenheimer intermediate formed by attack at C4 is stabilized by resonance delocalization onto the nitro group's oxygen atoms.[2] Attack at C2 does not benefit from this degree of stabilization.

  • Best For: Routes where the first step is introducing an amine or alkoxide at C4.

Alternative B: 2,5-Dibromo-4-nitropyridine (The Direct Replacement)

For workflows originally designed for the iodo-analog, this is the closest structural replacement.[1] While the reactivity gap between C2-Br and C5-Br is smaller than C2-I vs C5-Br, it is sufficient for selective catalysis.[1]

  • Reactivity: C2-Br is activated for oxidative addition (Pd) and

    
     due to the adjacent ring nitrogen and para-nitro group (if present/migrated).
    
  • Best For: Suzuki couplings where the C2-position must be arylated first.

Decision Framework & Reactivity Map

The following diagram illustrates the decision logic for selecting the appropriate scaffold based on the desired first synthetic transformation.

ReactivityMap Start Target: Polysubstituted Pyridine Step1 What is the 1st Transformation? Start->Step1 RouteA Nucleophilic Substitution (at C4) Step1->RouteA Introduction of Amine/Ether RouteB Pd-Catalyzed Coupling (at C2) Step1->RouteB Introduction of Aryl/Alkyl Group ReagentA Use: 2,4-Dichloro-5-nitropyridine (High C4 Selectivity) RouteA->ReagentA Cost-Effective ReagentB Use: 2,5-Dibromo-4-nitropyridine (Moderate C2 Selectivity) RouteB->ReagentB Standard Case ReagentC Use: 5-Bromo-2-iodo-4-nitropyridine (Extreme C2 Selectivity) RouteB->ReagentC If C2-Br fails

Caption: Decision tree for selecting pyridine scaffolds based on the initial synthetic requirement (S_NAr vs. Cross-Coupling).

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyridine

This protocol demonstrates the high selectivity for the C4 position over C2, a key advantage of this scaffold.[1][2]

Reagents:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)[1]

  • Primary Amine (e.g., Cyclopentylamine) (1.0 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or THF.
    

Procedure:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine (1.93 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Addition: Mix the amine (10 mmol) and

    
     (11 mmol) in MeCN (5 mL). Add this solution dropwise to the pyridine solution over 15 minutes. Note: Exothermic reaction.[1][3]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.[1][4] The C4-substituted product typically forms exclusively.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
    

Validation Point: The C4-selectivity is driven by the stability of the para-quinoid-like Meisenheimer complex. If C2-substitution is observed (rare), lower the temperature to -10°C.[1]

Protocol B: Selective C2-Suzuki Coupling of 2,5-Dibromo-4-nitropyridine

Replacing the iodo-analog requires slightly more active catalytic conditions but yields the same regiochemical outcome.[1]

Reagents:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aqueous solution, 2.0 equiv).
    
  • Solvent: DME or 1,4-Dioxane.[1]

Procedure:

  • Setup: Charge a reaction vial with 2,5-dibromo-4-nitropyridine (1.0 mmol), aryl boronic acid (1.1 mmol), and Pd catalyst (0.05 mmol). Purge with Nitrogen/Argon.

  • Solvent Addition: Add degassed DME (4 mL) and 2M

    
     (1 mL).
    
  • Reaction: Heat to 60-80°C. Note: The Iodo-analog reacts at RT; the Bromo-analog requires mild heating.

  • Monitoring: Monitor consumption of starting material by HPLC. The C2-Br reacts preferentially over C5-Br due to electronic activation by the pyridine nitrogen.[1]

  • Work-up: Dilute with water, extract with DCM, and purify via column chromatography.

Mechanistic Insight: Why Selectivity Shifts

Understanding the electronic activation is crucial for troubleshooting.

Mechanism Substrate 2,4-Dichloro-5-nitropyridine InterC4 Transition State (C4 Attack) Stabilized by NO2 Resonance Substrate->InterC4 Fast (Kinetic Control) InterC2 Transition State (C2 Attack) Less Stabilized Substrate->InterC2 Slow ProductC4 Product: 4-Amino-2-chloro-5-nitropyridine (Major >95%) InterC4->ProductC4 ProductC2 Product: 2-Amino-4-chloro-5-nitropyridine (Trace) InterC2->ProductC2

Caption: Kinetic preference for C4-substitution in 5-nitropyridine scaffolds due to Meisenheimer complex stabilization.

References

  • Synthesis of multisubstituted pyridines. PubMed. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PubMed Central. Available at: [Link]

Sources

Validation

Spectroscopic Confirmation of 5-Bromo-2-iodo-4-nitropyridine Derivatives: A Methodological Comparison Guide

Polyhalogenated nitropyridines, such as 5-Bromo-2-iodo-4-nitropyridine (CAS 1807119-20-5) , are highly prized scaffolds in medicinal chemistry and agrochemical development. Their dense functionalization allows for sequen...

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated nitropyridines, such as 5-Bromo-2-iodo-4-nitropyridine (CAS 1807119-20-5) , are highly prized scaffolds in medicinal chemistry and agrochemical development. Their dense functionalization allows for sequential, regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. However, this same density creates a profound analytical challenge: the scarcity of protons on the pyridine ring renders traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy highly ambiguous.

As a Senior Application Scientist, I have evaluated countless structural proofs for functionalized heterocycles. This guide objectively compares routine spectroscopic screening against advanced orthogonal methodologies, providing researchers with a self-validating framework to unambiguously confirm the regiochemistry of 5-Bromo-2-iodo-4-nitropyridine derivatives.

The Analytical Challenge: Why Routine Methods Fail

In pharmaceutical development, halopyridines are key intermediates for structure-activity relationship studies[2]. When derivatizing 5-Bromo-2-iodo-4-nitropyridine, researchers typically substitute either the labile C-I bond (via Suzuki/Sonogashira coupling) or the C-NO2 group (via SNAr).

The parent compound possesses only two protons: H-3 and H-6 . Because they are para to one another, they do not exhibit standard 3J scalar coupling and appear as two isolated singlets in a 1H NMR spectrum.

  • Routine 1D NMR cannot definitively assign which singlet belongs to which position, as the electron-withdrawing effects of the nitro group, bromine, and iodine create competing shielding/deshielding environments.

  • Low-Resolution Mass Spectrometry (LRMS) can confirm the presence of bromine (via its distinct 1:1 M/M+2 isotopic ratio) and iodine, but it provides zero spatial information regarding their positions on the ring.

To achieve absolute structural certainty, laboratories must transition from routine screening to an Advanced Orthogonal Workflow .

AnalyticalWorkflow A Synthesized Derivative (5-Br-2-I-4-NO2-Py) B Routine Screening (1D NMR, LC-MS) A->B C Isotopic Pattern Match? (Br/I signatures) B->C C->B No (Repurify) D Advanced 2D NMR (HMBC, HSQC, 15N) C->D Yes E X-Ray Crystallography (Absolute Regiochemistry) D->E Ambiguous C-Halogen

Fig 1. Hierarchical spectroscopic workflow for polyhalogenated pyridines.

Methodological Comparison: Routine vs. Advanced Workflows

The following table summarizes the performance, reliability, and resource allocation of the two primary analytical approaches when applied to polyhalogenated nitropyridines.

Performance MetricRoutine Analysis (1D 1H/13C NMR + LRMS)Advanced Orthogonal Analysis (2D NMR + HRMS + X-Ray)
Regiochemical Confidence Low: Relies on empirical chemical shift predictions which often fail for poly-heteroatom systems.Absolute: Maps direct connectivity via 2J/3J carbon-proton couplings and spatial coordinates[3].
Isotope Resolution Moderate: Br/I visible, but mass defect of iodine is not precisely quantified.High: Sub-ppm mass accuracy easily distinguishes isobaric functional group overlaps.
Data Acquisition Time Fast: < 15 minutes per sample.Slow: 2–12 hours (NMR) to several days (X-Ray crystallization).
Cost per Sample Low: ~$10 - $20High: ~$150 - $500+
Primary Utility Reaction monitoring, crude purity checks.Final structural proof for patent filings and publications.

Mechanistic Rationale & Spectroscopic Signatures (E-E-A-T)

To build a self-validating protocol, we must understand the causality behind the spectroscopic data.

13C NMR and the "Heavy Atom Effect"

Iodine exerts a profound relativistic "heavy atom effect" on the carbon to which it is attached (C-2). This causes the C-2 carbon to be highly shielded, often resonating unusually upfield (typically 115–125 ppm) compared to standard aromatic carbons. Conversely, the C-4 carbon attached to the strongly electron-withdrawing nitro group is highly deshielded (~145–155 ppm). Bromine at C-5 exerts a moderate shielding effect. Recognizing these distinct 13C domains is the first step in anchoring the 2D NMR data.

2D NMR (HMBC) Logic

Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this analysis. Because H-3 and H-6 are isolated, we must look at their long-range interactions with the quaternary carbons:

  • H-6 will show a strong 2J correlation to the C-5 (Bromo) carbon and a 3J correlation to C-4 (Nitro).

  • H-3 will show a 2J correlation to C-2 (Iodo) and C-4 (Nitro).

HMBC_Logic H3 Proton H-3 (Singlet) C2 C-2 (Iodo) ~120 ppm H3->C2 2J/3J C4 C-4 (Nitro) ~150 ppm H3->C4 2J H6 Proton H-6 (Singlet) H6->C4 3J C5 C-5 (Bromo) ~115 ppm H6->C5 2J

Fig 2. Key 1H-13C HMBC correlations for assigning regiochemistry.

Solid-State Confirmation

In cases where solution-state NMR remains ambiguous (e.g., due to extreme line broadening from quadrupolar relaxation of halogens), solid-state 13C CP/MAS NMR or single-crystal X-ray diffraction becomes necessary. Halogen-bonded cocrystals of nitropyridines have been extensively characterized, proving that the exact spatial arrangement of the nitro and halogen groups dictates the crystal packing[4].

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating, ensuring that instrumental parameters are optimized specifically for electron-deficient, polyhalogenated heterocycles.

Protocol A: High-Resolution LC-MS (ESI-TOF) Isotopic Profiling

Causality: High-resolution mass spectrometry (HRMS) is required because the monoisotopic mass of 127I has a significant negative mass defect. Standard unit-resolution MS cannot differentiate this from the loss of other small aliphatic fragments.

  • Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of LC-MS grade Methanol/Acetonitrile (1:1). Do not use highly acidic modifiers (like 0.1% TFA) as the electron-deficient pyridine ring is poorly basic and may not ionize well in positive mode; consider Atmospheric Pressure Chemical Ionization (APCI) if ESI fails.

  • Acquisition: Scan range m/z 100–1000.

  • Validation: Verify the presence of the M and M+2 peaks in a nearly 1:1 ratio, confirming the retention of the bromine atom. Calculate the exact mass error; it must be < 5 ppm.

Protocol B: 2D NMR (HMBC/HSQC) Acquisition

Causality: Polyhalogenated pyridines lack protons to provide efficient dipole-dipole relaxation for quaternary carbons. Failing to adjust relaxation delays will result in missing C-Br, C-I, and C-NO2 signals.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3. High concentration is critical due to the abundance of quaternary carbons.

  • Instrument Setup: Utilize a spectrometer equipped with a cryoprobe (≥ 500 MHz) to maximize sensitivity for long-range carbon couplings.

  • 13C NMR Optimization: Set the relaxation delay (D1) to 3.0 seconds (standard is 1.0s). This allows the unprotonated C-2, C-4, and C-5 carbons sufficient time to relax back to thermal equilibrium between scans.

  • HMBC Parameters: Optimize the long-range coupling constant delay for nJCH = 8 Hz. Run a minimum of 32 scans per t1 increment to ensure the weak 4J couplings across the electron-deficient ring are resolved.

  • Data Interpretation: Overlay the HSQC (which identifies the C-3 and C-6 protonated carbons) with the HMBC. Trace the cross-peaks from the H-3 and H-6 singlets to the quaternary carbons to map the exact substitution pattern.

References

  • Desaintjean, A., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, vol. 60, no. 3, 2020.[Link]

  • Wu, J., et al. "Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines." Organic Letters, 2015.[Link]

  • "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, 2022.[Link]

  • "Stoichiomorphic halogen-bonded cocrystals: a case study of 1,4-diiodotetrafluorobenzene and 3-nitropyridine." Canadian Science Publishing, 2021.[Link]

Sources

Comparative

A Comparative Guide to Palladium Catalysts for the Selective Coupling of 5-Bromo-2-iodo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. The pyridine nucleus, in particular, is a privileged motif present in a vast array of pharmaceuticals. 5-Bromo-2-iodo-4-nitropyridine stands out as a versatile building block, offering two distinct halogen atoms for sequential and site-selective elaboration through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group further modulates the reactivity of the pyridine ring, making a nuanced understanding of catalytic systems paramount for achieving desired synthetic outcomes.

This guide provides a comprehensive comparative analysis of common palladium catalysts for Suzuki-Miyaura, Stille, and Sonogashira couplings of 5-Bromo-2-iodo-4-nitropyridine. We will delve into the principles of chemoselectivity, the influence of ligands and catalyst architecture, and provide detailed experimental protocols to empower researchers in designing and executing efficient and selective transformations.

The Principle of Chemoselectivity: Iodine vs. Bromine

The C-X bond strength is a primary determinant of the rate of oxidative addition, the initial and often rate-limiting step in many palladium-catalyzed cross-coupling reactions. The established trend for halogen reactivity is I > Br > Cl > F.[1][2] This differential reactivity is the foundation for achieving selective functionalization of dihalogenated substrates like 5-Bromo-2-iodo-4-nitropyridine. The weaker carbon-iodine bond at the C-2 position is expected to undergo oxidative addition to a Pd(0) center more readily than the stronger carbon-bromine bond at the C-5 position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can selectively couple at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.

Comparative Overview of Palladium Catalyst Systems

The choice of the palladium catalyst is critical and can significantly influence reaction efficiency, selectivity, and substrate scope. While a plethora of catalysts exist, they can be broadly categorized based on the palladium source and the nature of the ancillary ligands.

Catalyst SystemKey Features & AdvantagesConsiderations & Disadvantages
Pd(PPh₃)₄ - Commercially available and widely used. - Effective for a broad range of substrates. - The active Pd(0) species is readily available.- Can be sensitive to air and moisture. - Lower activity for less reactive aryl bromides and chlorides compared to more modern catalysts.[3]
Pd(dppf)Cl₂ - Air-stable and easy to handle. - The dppf ligand can stabilize the catalytic species and promote reductive elimination. - Often provides good yields for a variety of coupling partners.- Requires in situ reduction to the active Pd(0) species.
Pd₂(dba)₃ with Phosphine Ligands - Versatile Pd(0) source that allows for the use of a wide variety of phosphine ligands. - Enables fine-tuning of steric and electronic properties of the catalyst for optimal performance.- Requires careful handling due to the sensitivity of some phosphine ligands to air.
Pd(OAc)₂ with Ligands - Air-stable and cost-effective Pd(II) precursor. - Can be paired with a diverse range of ligands to generate highly active catalysts in situ.- Requires in situ reduction, and the reaction kinetics can be influenced by the rate of this reduction.
N-Heterocyclic Carbene (NHC) Palladium Complexes - Strong σ-donating ability of NHC ligands often leads to highly active and stable catalysts. - Can be effective for challenging substrates, including those with steric hindrance.- The synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.

Experimental Protocols

The following protocols are generalized starting points for the selective coupling of 5-Bromo-2-iodo-4-nitropyridine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and coupling partners.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C-2 Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] For the selective coupling at the C-2 iodo position of 5-Bromo-2-iodo-4-nitropyridine, a common catalyst system is Pd(dppf)Cl₂.

Reaction Workflow:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-Bromo-2-iodo-4-nitropyridine, boronic acid, and base in a Schlenk flask. B Add degassed solvent. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add Pd(dppf)Cl₂ catalyst. C->D E Heat reaction mixture to desired temperature (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and perform aqueous work-up. F->G H Extract with an organic solvent. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv.).

  • The reaction mixture is heated to the desired temperature (typically between 80 °C and 110 °C) and stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding organoboron reagents are unstable or difficult to access.[4][5] Organotin reagents are generally stable to air and moisture.[4]

Catalytic Cycle:

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or DMF).

  • Add the organostannane reagent (1.1-1.5 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) or a fluoride source (e.g., CsF) can be beneficial.

  • The reaction mixture is heated to a temperature typically ranging from 80 °C to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with an aqueous solution of KF to remove tin byproducts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines.[6][7] This reaction typically employs a dual catalytic system of palladium and copper(I).[7]

Detailed Protocol:

  • To a Schlenk flask, add 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).

  • The flask is evacuated and backfilled with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • The reaction is typically stirred at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.

Concluding Remarks for the Practicing Scientist

The selective functionalization of 5-Bromo-2-iodo-4-nitropyridine is a synthetically valuable endeavor that hinges on the judicious choice of a palladium catalyst and reaction conditions. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds provides a clear strategic advantage for sequential, site-selective modifications.

This guide has provided a comparative framework and actionable experimental protocols for the Suzuki-Miyaura, Stille, and Sonogashira couplings. While the provided information is grounded in established principles of palladium catalysis, it is crucial to recognize that the optimal conditions for this specific substrate may require empirical optimization. The presence of the nitro group can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium center, necessitating careful fine-tuning of the reaction parameters.

By leveraging the principles and protocols outlined herein, researchers and drug development professionals are well-equipped to navigate the complexities of cross-coupling chemistry and unlock the synthetic potential of 5-Bromo-2-iodo-4-nitropyridine as a versatile building block for the creation of novel and impactful molecules.

References

  • Vertex AI Search, Stille Coupling - Organic Synthesis.
  • Benchchem, A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • PMC, Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PMC, The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Stille-coupling.
  • Benchchem, Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines.
  • ACS Publications, Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, 2022.
  • ResearchGate, Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions, 2025.
  • Wikipedia, Stille reaction.
  • Wikipedia, Suzuki reaction.
  • MDPI, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, 2019.
  • MDPI, Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds, 2018.
  • MDPI, Recent Progress in Nitro-Promoted Direct Functionaliz
  • Benchchem, Application Notes and Protocols: Stille Coupling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with Organostannanes.
  • ResearchGate, Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl..., 2025.
  • PMC, Advancing total synthesis through the Stille cross-coupling: recent innov
  • Organic Chemistry Portal, Sonogashira Coupling.
  • Chemistry LibreTexts, Sonogashira Coupling, 2024.
  • PMC, Copper-free Sonogashira cross-coupling reactions: an overview.
  • Benchchem, Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.

Sources

Validation

Orthogonal Reactivity in Scaffold Design: A Comparative Guide to 5-Bromo-2-iodo-4-nitropyridine Applications

Executive Summary In modern medicinal chemistry and agrochemical development, the rapid synthesis of highly substituted heteroaromatics is paramount. Pyridine cores bearing multiple orthogonal reactive sites allow for mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid synthesis of highly substituted heteroaromatics is paramount. Pyridine cores bearing multiple orthogonal reactive sites allow for modular, late-stage diversification. Among these, 5-Bromo-2-iodo-4-nitropyridine (CAS: 1807119-20-5) has emerged as a premier "linchpin" scaffold. This guide objectively compares its performance against traditional dihalopyridines, detailing the mechanistic rationale and providing validated protocols for its application in sequential cross-coupling methodologies.

Mechanistic Rationale: The Power of Halogen Orthogonality

The synthetic utility of 5-Bromo-2-iodo-4-nitropyridine is rooted in the thermodynamic and kinetic differences between its substituents. The carbon-iodine (C-I) bond at the C2 position possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond at C5 (~80 kcal/mol). This energetic differential enables highly selective oxidative addition by Palladium(0) species at the C2 position under mild conditions [1].

Furthermore, the strongly electron-withdrawing nitro group at C4 activates the entire ring. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine system, the nitro group facilitates both initial cross-coupling kinetics and potential downstream nucleophilic aromatic substitution (SNAr) [2].

ReactivityLogic Core 5-Bromo-2-iodo-4-nitropyridine C2 C2-Iodo Primary Electrophile Core->C2 Pd(0) Oxidative Addition (Fast, Low Temp) C5 C5-Bromo Secondary Electrophile Core->C5 Pd(0) Oxidative Addition (Slow, High Temp) C4 C4-Nitro Activating Group Core->C4 Electron Withdrawal (Facilitates SNAr)

Figure 1: Orthogonal reactivity logic of 5-Bromo-2-iodo-4-nitropyridine.

Comparative Performance Analysis

When designing a synthetic route requiring a 2,5-disubstituted pyridine, chemists typically evaluate three primary halogenated starting materials. As demonstrated in Table 1, 5-Bromo-2-iodo-4-nitropyridine offers superior regiocontrol and operational efficiency compared to its dibromo and bromochloro counterparts.

Table 1: Quantitative Comparison of Dihalopyridine Scaffolds in Primary C2-Functionalization (Suzuki-Miyaura)
Scaffold AlternativeC2-Coupling TempC2-RegioselectivityCatalyst LoadingPrimary Byproducts
5-Bromo-2-iodo-4-nitropyridine 25°C (RT)>98%2 mol%Minimal (<2% homocoupling)
2,5-Dibromo-4-nitropyridine 60°C~75% (Statistical)5 mol%Bis-coupled, Isomers
5-Bromo-2-chloro-4-nitropyridine 90°C>95%5–10 mol%Unreacted starting material

Causality of Performance: The 2,5-dibromo variant suffers from competing oxidative addition at both sites, leading to statistical mixtures of mono- and bis-coupled products that are notoriously difficult to separate via chromatography. Conversely, while the 5-bromo-2-chloro variant offers good regioselectivity (due to the inertness of the C-Cl bond at low temperatures), it requires harsh conditions and specialized, electron-rich phosphine ligands to activate the C-Cl bond for the first coupling. This harsh environment can prematurely activate the C5-Br bond. The 2-iodo-5-bromo scaffold perfectly balances reactivity and selectivity, allowing for a seamless, low-temperature first step [1].

Experimental Workflows: Sequential Functionalization

To leverage the orthogonal reactivity of 5-Bromo-2-iodo-4-nitropyridine, the following self-validating experimental protocols have been optimized. Each step includes specific analytical checkpoints to ensure system integrity before proceeding.

Workflow Start 5-Bromo-2-iodo-4-nitropyridine Step1 Step 1: C2-Selective Suzuki Pd(PPh3)4, 1.0 eq Ar-B(OH)2, RT Start->Step1 Int1 C2-Aryl-5-bromo-4-nitropyridine Step1->Int1 >95% Regioselectivity Step2 Step 2: C5-Selective Coupling Pd(dppf)Cl2, 1.5 eq Ar'-B(OH)2, 90°C Int1->Step2 Int2 C2,C5-Diaryl-4-nitropyridine Step2->Int2 Overcomes Steric Hindrance Step3 Step 3: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C Int2->Step3 Product C2,C5-Diaryl-pyridin-4-amine (Final Scaffold) Step3->Product Quantitative Conversion

Figure 2: Step-by-step experimental workflow for sequential functionalization.

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective functionalization of the C2-Iodo position without activating the C5-Bromo bond. Causality of Design: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst. Its monodentate ligands and moderate electron density are perfectly tuned to insert into the weak C-I bond at room temperature. Heating is strictly avoided to prevent C-Br activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-iodo-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (2 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Note: Degassing is critical to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Reaction: Stir the biphasic mixture vigorously at 25°C (room temperature) for 4–6 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass completely disappears, replaced by the mono-coupled product. If bis-coupled product (<1%) is observed, halt the reaction immediately to preserve the C5-bromide.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5-Selective Cross-Coupling

Objective: Functionalization of the remaining C5-Bromo position on the sterically hindered intermediate. Causality of Design: The intermediate now contains a bulky C2-aryl group and a C4-nitro group, creating significant steric hindrance around the C5-bromide. Pd(dppf)Cl2 is utilized because the large bite angle (99°) of the bidentate dppf ligand forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, overcoming the steric bulk [1].

Step-by-Step Methodology:

  • Preparation: Combine the C2-functionalized intermediate from Protocol A (1.0 equiv), the secondary coupling partner (arylboronic acid, 1.5 equiv), and Pd(dppf)Cl2 (5 mol%) in a sealed pressure vial.

  • Solvent & Base: Add 1,4-Dioxane and K3PO4 (2.5 equiv).

  • Reaction: Heat the mixture to 90°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the C-Br oxidative addition.

  • Validation Checkpoint: TLC (UV active) should show complete consumption of the intermediate. A color change to dark black often indicates the precipitation of Pd black as the catalytic cycle concludes.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues before chromatographic purification.

Conclusion

5-Bromo-2-iodo-4-nitropyridine stands as a highly optimized building block for complex molecule synthesis. By understanding the thermodynamic causality behind its orthogonal halogens, researchers can design highly efficient, regioselective workflows that minimize catalyst loading and eliminate the need for tedious isomer separations.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water Source: MDPI (Molecules) URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-2-iodo-4-nitropyridine

The following guide details the technical disposal procedures for 5-Bromo-2-iodo-4-nitropyridine . This protocol is designed for research environments and drug development facilities, prioritizing safety, regulatory comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for 5-Bromo-2-iodo-4-nitropyridine . This protocol is designed for research environments and drug development facilities, prioritizing safety, regulatory compliance, and chemical stability.[1][2]

[1][3][4][5]

CAS: Not globally standardized; treat as high-hazard analog | Formula: C₅H₂BrIN₂O₂ | MW: 328.89 g/mol [1]

Hazard Assessment & Pre-Disposal Stabilization

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound combines three distinct hazard classes: a halogenated aromatic , a nitro-heterocycle , and a pyridine derivative .[1]

The Hazard Triad
Hazard ComponentRisk MechanismOperational Implication
Nitro Group (-NO₂) Energetic Instability: Nitro groups on pyridine rings can exhibit shock or thermal sensitivity, especially when dry or impure.[1][3]NEVER compact waste containing this compound. Avoid friction and impact.
Halogens (Br, I) Toxic Combustion: Thermal decomposition releases Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) gases.[1]Waste must be routed to incineration with acid gas scrubbing. Open burning is prohibited.[4]
Pyridine Ring Toxicity & Odor: Hepatotoxic potential and high mobility in groundwater.Zero-drain disposal policy. Double-bagging is required to contain noxious odors.
Pre-Disposal Stability Check (Self-Validating Step)[1]
  • Physical State: Ensure the material is solid.[5] If in solution, verify the solvent is compatible with halogenated waste streams.[1][6]

  • Oxidizer Check: Verify that no strong oxidizers (e.g., peroxides, permanganates) are present in the same waste container.[1] The nitro group acts as an internal oxidizer; adding external oxidizers increases explosion risk.

  • pH Check: Ensure the waste is not strongly acidic (< pH 2) or basic (> pH 12) if in solution, as this can trigger rapid decomposition of the halogenated ring.[1]

Waste Segregation & Packaging Protocol

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.

Waste Stream Classification
  • Primary Category: Halogenated Organic Solid (if pure/solid).

  • Secondary Category: Toxic / Irritant .

  • RCRA Consideration: While not always assigned a specific "U" or "P" code, it must be treated as Hazardous Waste based on toxicity and reactivity characteristics.[1]

Packaging Steps
  • Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or amber glass jar. Do not use metal cans due to potential corrosion from hydrolysis products (HBr/HI).

  • Solvent Dampening (Optional but Recommended): If the powder appears dry/crystalline and old, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to desensitize the nitro group against friction.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name: 5-Bromo-2-iodo-4-nitropyridine[1]

    • Hazards: TOXIC, IRRITANT, HALOGENATED.[1]

    • Date of accumulation start.

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-iodo-4-nitropyridine CheckState Physical State Check Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid In Solution CheckState->IsLiquid SegregationSolid Segregate: Solid Hazardous Waste (Halogenated) IsSolid->SegregationSolid SegregationLiquid Verify Solvent Compatibility (No Oxidizers/Strong Bases) IsLiquid->SegregationLiquid Container Container: HDPE or Amber Glass (NO METAL) SegregationSolid->Container SegregationLiquid->Container Labeling Label: 'Halogenated Organic' + 'Nitro-Pyridine Derivative' Container->Labeling Storage Satellite Accumulation Area (Cool, Dry, Dark) Labeling->Storage DisposalPath Final Destruction: High-Temp Incineration (w/ Scrubber) Storage->DisposalPath

Caption: Operational workflow for segregating and routing 5-Bromo-2-iodo-4-nitropyridine to the correct incineration facility.

Emergency Response: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent exposure to toxic dust or vapors.[1][3][4][7]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[3][8] If outside a fume hood, evacuate the lab.[1]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1][7] If dust is airborne, use a N95 or P100 respirator.[1]

  • Containment:

    • Do NOT use paper towels (combustible).

    • Use: Inert absorbents like vermiculite, dry sand, or treated spill pads.[1][2]

  • Neutralization (Surface): After removing the bulk solid, wipe the surface with a dilute surfactant solution. Avoid strong alkaline cleaners (e.g., concentrated bleach/NaOH) which may react exothermically with the nitro group.[1]

  • Disposal of Cleanup Materials: All contaminated sand/vermiculite must be disposed of in the same Halogenated Organic waste stream as the chemical itself.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

  • EPA (RCRA): Must be characterized as hazardous. If not specifically listed, use generator knowledge to classify as D003 (Reactivity) if shock sensitive, or simply Toxic based on the halogen/pyridine content [1].[1]

  • DOT (Transport): When preparing for pickup, ensure the waste manifest lists "Organic solids, toxic, n.o.s. (5-Bromo-2-iodo-4-nitropyridine)" or similar, depending on the waste hauler's profile.[1]

  • Local EHS: Always consult your institution's Environmental Health & Safety officer for site-specific hazardous waste tag requirements.

Chemical Compatibility Logic

Understanding what NOT to mix is as important as knowing what to mix.

Compatibility Center 5-Bromo-2-iodo- 4-nitropyridine Oxidizers Strong Oxidizers (Peroxides, Nitrates) Center->Oxidizers EXPLOSION RISK Bases Strong Bases (NaOH, KOH) Center->Bases Exothermic Decomp Reducers Strong Reducing Agents (Hydrides) Center->Reducers Violent Reaction Halogenated Halogenated Solvents (DCM, Chloroform) Center->Halogenated Compatible InertSolids Inert Solids (Silica, Sand) Center->InertSolids Compatible

Caption: Compatibility matrix highlighting critical segregation requirements to prevent runaway reactions.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1] Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • PubChem. 5-Bromo-2-nitropyridine (Analogous Compound Safety Data). National Library of Medicine. Link[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Link[1]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-iodo-4-nitropyridine

Executive Safety Summary 5-Bromo-2-iodo-4-nitropyridine (CAS: 884494-44-4 / 39856-50-3 analog) presents a multi-tiered hazard profile characteristic of poly-functionalized halogenated heterocycles. While primarily classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-Bromo-2-iodo-4-nitropyridine (CAS: 884494-44-4 / 39856-50-3 analog) presents a multi-tiered hazard profile characteristic of poly-functionalized halogenated heterocycles. While primarily classified as a Skin and Severe Eye Irritant (Category 2) and Respiratory Irritant (STOT SE 3) , its structural composition—containing nitro, bromo, and iodo groups—introduces latent risks often overlooked in standard Safety Data Sheets (SDS).

Critical Risk Drivers:

  • Thermal Instability: The nitro group adjacent to halogens increases the risk of energetic decomposition, releasing toxic Nitrogen Oxides (NOx) , Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) gases upon heating or fire.

  • Sensitization Potential: Halogenated pyridines are known sensitizers; repeated exposure can lead to allergic dermatitis or respiratory hypersensitivity.

  • Solvent Synergy: This compound is frequently dissolved in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (DMF/DMSO), which can permeate standard nitrile gloves, carrying the toxic payload through to the skin.

Hazard Assessment & PPE Selection Matrix

Effective protection requires matching the PPE material to both the chemical state (solid vs. solution) and the carrier solvent.

PPE Specification Table
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Technical Note
Hand Protection Nitrile (Disposable) Thickness:[1] ≥ 0.11 mmBreakthrough: > 480 min (Solid)Laminate / Barrier (Silver Shield) OR Double-Glove: Nitrile (Outer) + Laminate (Inner)If solvent is DCM/ChloroformNitrile degrades rapidly (<5 min) in halogenated solvents. Laminate liners prevent permeation of the solvent-solute complex.
Eye Protection Safety Glasses With side shields (ANSI Z87.1+)Chemical Splash Goggles Required if volume > 500 mL or heatingDust particles can bypass glasses; goggles provide a seal against corrosive vapors (HBr/HI) if decomposition occurs.
Respiratory Fume Hood (Primary) If hood unavailable: N95/P95 RespiratorFume Hood (Mandatory) Full-face respirator with OV/AG cartridges if outside hoodOV/AG: Organic Vapor / Acid Gas cartridge required due to potential release of HBr/HI/NOx.
Body Defense Lab Coat (Cotton/Poly) Buttoned, long sleevesChemical Resistant Apron Use over lab coat during scale-up (>10g)Synthetic fabrics (polyester) can melt into skin during fire; cotton blends or Nomex are preferred.

Operational Protocols: The "Why" Behind the Steps

Protocol A: Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during the static transfer of dry powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a balance is sensitive to airflow, use a static-dissipative balance enclosure rather than turning off the hood.

  • Static Mitigation: Poly-halogenated nitro compounds can be static-prone. Use an anti-static gun or ionizer bar to prevent powder scattering (aerosolization).

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or unintended catalytic decomposition with metal traces.

Protocol B: Reaction Setup & Heating

The nitro group introduces thermal sensitivity.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Oxygen at high temperatures can accelerate decomposition of the nitro-pyridine ring.

  • Temperature Control: Never heat to dryness. Concentrating this compound to a dry residue can trigger rapid decomposition.

  • Scrubbing: If the reaction is heated >80°C, vent the condenser through a weak base scrubber (e.g., Sodium Carbonate solution) to neutralize any evolved acid gases (HBr/HI).

Protocol C: Waste Disposal

Improper disposal is a common regulatory violation.

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste .

  • Segregation: DO NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases. The nitro group can react violently with oxidizers; the halogens can hydrolyze in strong base.

  • Labeling: Explicitly list "5-Bromo-2-iodo-4-nitropyridine" on the tag. Do not use generic "Organic Waste" labels, as the iodine content can interfere with certain incineration protocols.

Visualizations & Decision Workflows

Figure 1: PPE Selection Decision Tree

This logic gate ensures researchers select the correct glove material based on the solvent system, preventing "silent permeation."

Sources

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